molecular formula C41H57F2N11O9 B8146395 FAPi-46 CAS No. 2374782-04-2

FAPi-46

カタログ番号: B8146395
CAS番号: 2374782-04-2
分子量: 886.0 g/mol
InChIキー: SDBGUEFOSXNKBX-HKBQPEDESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

a quinoline-based fibroblast activation protein (FAP)-targeted tracer belonging to the group of FAP inhibitors (FAPi)

特性

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H57F2N11O9/c1-47(30-3-4-34-33(21-30)32(5-6-45-34)40(63)46-24-35(55)54-29-41(42,43)22-31(54)23-44)7-2-8-48-17-19-53(20-18-48)36(56)25-49-9-11-50(26-37(57)58)13-15-52(28-39(61)62)16-14-51(12-10-49)27-38(59)60/h3-6,21,31H,2,7-20,22,24-29H2,1H3,(H,46,63)(H,57,58)(H,59,60)(H,61,62)/t31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBGUEFOSXNKBX-HKBQPEDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H57F2N11O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374782-04-2
Record name FAPI-46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAPi-46
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QC5DY68A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of FAPi-46: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target in the tumor microenvironment for both diagnostic and therapeutic applications in oncology. As a type II transmembrane serine protease, FAP is overexpressed on cancer-associated fibroblasts (CAFs), which are integral components of the stroma in a majority of epithelial cancers. FAP's restricted expression in healthy adult tissues makes it an attractive target for selective cancer therapies. FAPi-46, a quinoline-based small molecule inhibitor, has demonstrated significant promise in targeting FAP with high affinity and specificity. This technical guide delineates the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Mechanism of Action of this compound

The fundamental mechanism of this compound revolves around its function as a potent and selective inhibitor of the enzymatic activity of Fibroblast Activation Protein (FAP). FAP possesses both dipeptidyl peptidase and endopeptidase activities, enabling it to cleave various substrates within the extracellular matrix (ECM), including type I collagen. By binding to the active site of FAP, this compound blocks its proteolytic function.[1]

The inhibition of FAP's enzymatic activity by this compound leads to a cascade of downstream effects that collectively contribute to its anti-tumor potential. By preventing the degradation and remodeling of the ECM, this compound can impede critical processes for tumor progression, such as cell migration, invasion, and proliferation.[1]

When radiolabeled, this compound serves as a powerful tool for theranostics. In diagnostic imaging, typically with Gallium-68 ([⁶⁸Ga]Ga-FAPI-46), the high and specific accumulation of the tracer in FAP-expressing tissues allows for high-contrast visualization of primary tumors and metastases via Positron Emission Tomography (PET). For therapeutic applications, this compound can be labeled with therapeutic radionuclides like Lutetium-177 ([¹⁷⁷Lu]Lu-FAPI-46) or Yttrium-90 ([⁹⁰Y]Y-FAPI-46) to deliver targeted radiation to the tumor microenvironment, thereby inducing damage to cancer cells and the supporting stroma.[2][3]

Quantitative Data on this compound and its Derivatives

The binding affinity and cellular uptake of this compound and its derivatives are critical parameters for their efficacy. The following tables summarize key quantitative data from various preclinical studies.

Table 1: Binding Affinity of this compound and its Derivatives

CompoundIC50 (nM)Cell LineAssay Type
This compound0.44 ± 0.09HT-1080-FAPCompetitive Binding
This compound Dimer0.38 ± 0.09HT-1080-FAPCompetitive Binding
This compound Tetramer0.68 ± 0.10HT-1080-FAPCompetitive Binding
[natIn]In-FAPI-461.0 ± 0.2U87MGIn vitro cell competition
[natIn]In-FAPI-46-I3.8 ± 0.3U87MGIn vitro cell competition
[natIn]In-FAPI-46-Br0.5 ± 0.1U87MGIn vitro cell competition
[natIn]In-FAPI-46-CH31.8 ± 0.1U87MGIn vitro cell competition

Table 2: Cellular Uptake of Radiolabeled this compound

RadiotracerCell LineTime PointUptake (%ID/g or %AA/200,000 cells)
[¹¹¹In]In-FAPI-46HT1080-huFAP120 min22.4 ± 1.9
[¹¹¹In]In-FAPI-46HEK293-huFAP180 min17.3 ± 2.3
[⁶⁸Ga]Ga-FAPI-46HT-1080-FAP120 min22.93 ± 0.33
[⁶⁸Ga]Ga-DOTA-2P(FAPI)₂HT-1080-FAP120 min32.40 ± 5.36
[⁶⁸Ga]Ga-DOTA-4P(FAPI)₄HT-1080-FAP120 min57.98 ± 0.27

Table 3: Preclinical Tumor Uptake of Radiolabeled this compound and Derivatives

RadiotracerTumor ModelTime PointTumor Uptake (%ID/g)
[¹⁷⁷Lu]Lu-FAPI-46HT-1080-FAP24 h3.4 ± 0.7
[¹⁷⁷Lu]Lu-DOTA-2P(FAPI)₂HT-1080-FAP24 h17.1 ± 3.9
[¹⁷⁷Lu]Lu-DOTA-4P(FAPI)₄HT-1080-FAP24 h21.4 ± 1.7
This compoundColorectal Carcinoma1-3 hRelatively constant
This compoundOvarian Carcinoma1-3 hRelatively constant
This compoundOropharyngeal Carcinoma1-3 hRelatively constant
This compoundPancreatic Carcinoma1-3 hRelatively constant
This compoundBreast Carcinoma1-3 hContinuous decrease

Experimental Protocols

Competitive FAP Binding Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FAP.

  • Cell Culture: Seed FAP-expressing cells (e.g., HT1080-hFAP) in 96-well plates at a density of 100,000 cells/well and culture for 24 hours.

  • Preparation of Competitors: Prepare serial dilutions of the non-radioactive test compounds (e.g., this compound) and a radiolabeled competitor (e.g., [¹⁷⁷Lu]Lu-FAPI-04) in the appropriate medium.

  • Competition Reaction: Wash the cells once with medium. Add the non-radioactive test substances at concentrations ranging from 1 nM to 5 µM to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C to allow for competitive binding.

  • Washing: After incubation, wash the cells to remove unbound radioligand.

  • Measurement: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Uptake and Internalization Assay

This protocol measures the cellular uptake and internalization of radiolabeled this compound.

  • Cell Seeding: Plate FAP-expressing cells in 24-well plates one day prior to the experiment.

  • Incubation with Radiotracer: Wash the cells with warm phosphate-buffered saline (PBS). Incubate the cells with a known concentration of the radiolabeled this compound (e.g., 1 nM [¹¹¹In]In-FAPI-46) in incubation medium (DMEM with 1% BSA and 20 mM HEPES) for various time points (e.g., 5 to 180 minutes) at 37°C. To determine non-specific binding, incubate a parallel set of cells with an excess of unlabeled FAP inhibitor (e.g., 1 mM UAMC-1110).

  • Measurement of Total Uptake: After incubation, remove the medium and wash the cells twice with cold PBS. Lyse the cells with 1 M NaOH and measure the radioactivity to determine the total cellular uptake.

  • Measurement of Internalization: To differentiate between membrane-bound and internalized radiotracer, after the initial incubation, strip the membrane-bound fraction by washing the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) before cell lysis. The remaining radioactivity represents the internalized fraction.

  • Data Analysis: Express the results as a percentage of the added activity per a specific number of cells (e.g., %AA/200,000 cells).

Radiolabeling of this compound with Gallium-68

This protocol outlines the manual radiolabeling of this compound with ⁶⁸Ga for PET imaging.

  • Preparation of Reaction Mixture: In a reaction vial, mix 20 nmol of this compound precursor, 10 µL of ascorbic acid solution (20% in water), and 1 mL of ⁶⁸Ga solution (0.6–2 GBq in 0.6 M HCl).

  • pH Adjustment: Adjust the pH of the mixture to 3.3–3.6 using sodium acetate (2.5 M in water).

  • Heating: Heat the reaction mixture at 95°C for 20 minutes.

  • Purification: Isolate the product using solid-phase extraction (e.g., Oasis Light HLB cartridge). Elute the [⁶⁸Ga]Ga-FAPI-46 with 0.5 mL of ethanol.

  • Formulation: Dilute the eluted product with 5 mL of 0.9% sodium chloride solution and adjust the pH to 7 with phosphate buffer.

  • Quality Control: Determine the radiochemical purity using radio-HPLC.

Visualizing the Mechanism and Workflow

This compound Mechanism of Action

FAPi46_Mechanism This compound Mechanism of Action cluster_TME Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) FAP Fibroblast Activation Protein (FAP) CAF->FAP Expresses ECM Extracellular Matrix (ECM) (e.g., Type I Collagen) FAP->ECM Degrades Inhibited_FAP Inhibited FAP Blocked_ECM_Degradation Blocked ECM Degradation FAP->Blocked_ECM_Degradation Inhibits Tumor_Cell Tumor Cell ECM->Tumor_Cell Supports Progression FAPi46 This compound FAPi46->FAP Binds to active site Reduced_Tumor_Progression Reduced Tumor Progression (Migration, Invasion, Proliferation) Blocked_ECM_Degradation->Reduced_Tumor_Progression Leads to

Caption: this compound binds to and inhibits FAP on CAFs, preventing ECM degradation and reducing tumor progression.

This compound Theranostic Workflow

FAPi46_Theranostics This compound Theranostic Workflow cluster_Diagnostic Diagnostic Pathway cluster_Therapeutic Therapeutic Pathway Patient Patient with Suspected Cancer Ga68_FAPi46 [⁶⁸Ga]Ga-FAPI-46 Administration Patient->Ga68_FAPi46 PET_CT PET/CT Imaging Ga68_FAPi46->PET_CT Tumor_Localization Tumor Localization and Staging PET_CT->Tumor_Localization Patient_Selection Patient Selection for Therapy Tumor_Localization->Patient_Selection Lu177_FAPi46 [¹⁷⁷Lu]Lu-FAPI-46 Administration Patient_Selection->Lu177_FAPi46 Eligible Targeted_Radionuclide_Therapy Targeted Radionuclide Therapy Lu177_FAPi46->Targeted_Radionuclide_Therapy Tumor_Regression Tumor Regression Targeted_Radionuclide_Therapy->Tumor_Regression Monitoring Treatment Monitoring Tumor_Regression->Monitoring

Caption: Theranostic workflow using this compound for diagnosis ([⁶⁸Ga]) and targeted therapy ([¹⁷⁷Lu]).

Downstream Signaling Pathways Affected by FAP Inhibition

While the direct enzymatic inhibition of FAP by this compound is the primary mechanism, this action has broader implications for the tumor microenvironment by modulating key signaling pathways. The degradation of ECM components by FAP influences cell-cell and cell-matrix interactions, which are crucial for various signaling cascades.

Inhibition of FAP can disrupt the activation of signaling pathways that promote tumor growth and metastasis. For instance, FAP activity is linked to the regulation of growth factors, such as Transforming Growth Factor-beta (TGF-β), which are often sequestered in the ECM. By preventing the release and activation of these factors, FAP inhibitors can indirectly suppress downstream pathways like the SMAD signaling cascade, which is involved in epithelial-to-mesenchymal transition (EMT), fibrosis, and immunosuppression.

Furthermore, the integrity of the ECM is critical for integrin-mediated signaling. FAP-mediated ECM remodeling can alter the engagement of integrins on tumor cells, thereby affecting focal adhesion kinase (FAK) and Src signaling, which are pivotal for cell migration, survival, and proliferation. By stabilizing the ECM, this compound may attenuate these pro-tumorigenic signals.

FAP_Signaling_Pathway Downstream Signaling Affected by FAP Inhibition cluster_FAP_Activity FAP Activity cluster_Downstream_Pathways Downstream Pro-Tumorigenic Pathways FAP Active FAP ECM_Degradation ECM Degradation FAP->ECM_Degradation GF_Release Growth Factor Release (e.g., TGF-β) ECM_Degradation->GF_Release Integrin_Signaling_Mod Altered Integrin Engagement ECM_Degradation->Integrin_Signaling_Mod TGFb_Signaling TGF-β/SMAD Signaling GF_Release->TGFb_Signaling FAK_Src_Signaling FAK/Src Signaling Integrin_Signaling_Mod->FAK_Src_Signaling EMT EMT, Fibrosis, Immunosuppression TGFb_Signaling->EMT Migration_Survival Migration, Survival, Proliferation FAK_Src_Signaling->Migration_Survival Tumor_Progression Tumor Progression FAPi46 This compound FAPi46->FAP Inhibits

Caption: FAP inhibition by this compound blocks ECM degradation, thereby suppressing pro-tumorigenic signaling.

Conclusion

This compound represents a significant advancement in the field of cancer theranostics. Its mechanism of action, centered on the potent and selective inhibition of FAP, offers a dual advantage of precise tumor imaging and targeted radionuclide therapy. The extensive preclinical and emerging clinical data underscore its potential to improve diagnosis, staging, and treatment of a wide array of FAP-positive malignancies. Further research into the nuanced downstream effects of FAP inhibition will continue to illuminate the full therapeutic potential of this compound and guide the development of next-generation FAP-targeting agents.

References

FAPi-46 discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of FAPi-46

Introduction

Fibroblast Activation Protein (FAP) has emerged as a highly promising target in oncology.[1][2] As a cell surface glycoprotein, it is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of most solid tumors, while its presence in healthy adult tissues is limited.[1][2][3] This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy, a concept known as theranostics. The FAP-specific inhibitor (FAPi) family of molecules, originally developed at the University of Heidelberg in Germany, represents a significant advancement in this field. Among these, this compound has become one of the most extensively studied compounds, demonstrating significant potential for clinical applications.

This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and clinical development of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Optimization

The development of this compound was part of a broader effort to create quinoline-based FAP inhibitors with optimal properties for in vivo applications. Researchers at the University of Heidelberg synthesized and screened numerous derivatives, leading to the identification of FAPi-04 as a promising initial candidate. Subsequent structural modifications were aimed at improving tumor uptake and retention while minimizing background signal.

This compound was developed through these optimization efforts. A key modification from its predecessor, FAPi-04, was the substitution of an oxygen atom with a nitrogen methyl group. This change, while slightly lowering the in vitro binding affinity compared to FAPi-04, resulted in significantly improved pharmacokinetics in vivo, including lower uptake in healthy organs and an increased tumor-to-background ratio. This superior in vivo performance established this compound as a more suitable candidate for theranostic applications.

The structure of this compound incorporates three key components:

  • A quinoline-based scaffold that binds with high affinity to the active site of FAP.

  • A linker region that can be modified to alter pharmacokinetic properties.

  • A chelator , typically DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which stably complexes with various radiometals for imaging (e.g., Gallium-68) or therapy (e.g., Lutetium-177, Yttrium-90).

cluster_Discovery Discovery & Optimization cluster_Development Development Pathway Target_ID Target Identification (FAP on CAFs) Lead_Gen Lead Generation (Quinoline-based Inhibitors) Target_ID->Lead_Gen FAPi04 Initial Lead (FAPI-04) Lead_Gen->FAPi04 SAR Structure-Activity Relationship (SAR) Studies FAPi04->SAR FAPi46 Optimized Lead (this compound) SAR->FAPi46 Theranostics Theranostic Agent (Imaging + Therapy) FAPi46->Theranostics Preclinical Preclinical Evaluation (In Vitro & In Vivo) Clinical_Phase1 Diagnostic Studies (68Ga-FAPI-46 PET) Preclinical->Clinical_Phase1 Clinical_Phase2 Therapeutic Studies (177Lu/90Y-FAPI-46) Clinical_Phase1->Clinical_Phase2

Caption: this compound Discovery and Development Workflow.

Preclinical Evaluation

Extensive preclinical studies were conducted to characterize the binding properties, pharmacokinetics, and in vivo performance of this compound and its derivatives.

In Vitro Studies

In vitro experiments confirmed the high affinity and specificity of this compound for its target. Competition binding assays are commonly used to determine the half-maximal inhibitory concentration (IC50), a measure of binding affinity.

Table 1: In Vitro Binding Affinity (IC50) of this compound and Derivatives

Compound IC50 (nM) Cell Line Notes
This compound (Monomer) 0.44 ± 0.09 HT-1080-FAP Data for the base monomer.
[natIn]In-FAPI-46 1.0 ± 0.2 U87MG Indium-complexed this compound used for competition assay.
FAPI Dimer 0.38 ± 0.09 HT-1080-FAP Dimerization had minimal effect on binding affinity.
FAPI Tetramer 0.68 ± 0.10 HT-1080-FAP Tetramerization also showed minimal effect on affinity.

| this compound-Ibu | 39.4 ± 16.1 pM | HEK-293.hFAP | Conjugation of ibuprofen significantly enhanced inhibitory activity. |

Studies also demonstrated that radiolabeled this compound exhibits specific binding to FAP-expressing cells, which can be blocked by an excess of unlabeled compound. Furthermore, derivatives like dimers and tetramers were synthesized to improve tumor retention, and these multimers showed binding affinities comparable to the monomer.

In Vivo Animal Studies

Biodistribution studies in tumor-bearing mice were critical in demonstrating the superiority of this compound over earlier compounds. When labeled with Gallium-68, this compound showed high and specific accumulation in FAP-positive tumors with rapid clearance from the blood and most non-target organs, leading to excellent tumor-to-background ratios.

Table 2: Selected Preclinical Biodistribution Data of Radiolabeled this compound (%ID/g)

Radiotracer Organ 1h post-injection 4h post-injection 24h post-injection Animal Model
[64Cu]Cu-FAPI-46 Tumor 11.23 ± 0.98 9.87 ± 0.99 2.29 ± 0.16 HT-1080-FAP Xenograft
Blood 0.65 ± 0.07 0.19 ± 0.02 0.02 ± 0.00
Liver 0.94 ± 0.07 0.46 ± 0.04 0.11 ± 0.01
Kidney 2.01 ± 0.33 0.81 ± 0.08 0.18 ± 0.02
[177Lu]Lu-FAPI-46 Tumor ~0.3 - ~0.1 PANC-1 Xenograft
Kidney ~1-2 - ~0.2-0.5
[99mTc]Tc-6-1 (this compound derivative) Tumor 16.15 ± 0.83 - - U87MG Xenograft

| | Blood | 2.72 ± 0.41 | - | - | |

While this compound showed excellent properties for diagnostic imaging, its relatively short tumor retention time (decreasing to about 20% of peak uptake by 24 hours) was identified as a potential limitation for radioligand therapy. This observation spurred the development of derivatives with prolonged retention, such as dimers, tetramers, and albumin-binding conjugates, which demonstrated improved tumor retention in preclinical models.

Clinical Development and Application

The promising preclinical data for this compound led to its rapid translation into clinical studies for both cancer diagnosis and therapy.

Diagnostic Imaging with 68Ga-FAPI-46 PET/CT

This compound labeled with the positron emitter Gallium-68 (68Ga-FAPI-46) has been extensively evaluated as a PET imaging agent. Clinical trials have demonstrated its ability to visualize a wide variety of solid tumors with high contrast and often superior performance compared to the standard radiotracer, 18F-FDG.

Table 3: Selected Clinical 68Ga-FAPI-46 PET/CT Tumor Uptake (SUVmax)

Tumor Type Median/Mean SUVmax Patient Cohort Size Key Finding
Various Cancers 8.15 (at 1h) 43 Uptake was remarkably stable between 10 min and 3h post-injection.
Sarcoma 10.9 18 FAP-PET localized tumor as well as FDG-PET.
NSCLC 13.7 10 High tumor uptake observed.
Pancreatic (PDAC) 7.3 8 Higher uptake than FDG-PET (SUVmax 4.1).

| Ovarian, Colorectal, etc. | 12.76 ± 0.90 (at 1h) | N/A | Rapid and robust tumor accumulation. |

Active clinical trials are ongoing in the US and other regions to further evaluate 68Ga-FAPI-46 for imaging cancers like pancreatic ductal adenocarcinoma and for assessing fibroblast activation in non-malignant conditions such as interstitial lung disease.

cluster_Mechanism This compound Theranostic Mechanism FAPi46 This compound Radioligand Radiolabeled this compound FAPi46->Radioligand Radionuclide Radionuclide (68Ga or 177Lu/90Y) Radionuclide->Radioligand Binding Binding & Internalization Radioligand->Binding Targets FAP on CAFs CAF Cancer-Associated Fibroblast (CAF) FAP FAP Receptor Imaging PET Imaging (Diagnosis) Binding->Imaging If 68Ga Therapy Radionuclide Therapy (Cell Damage) Binding->Therapy If 177Lu/90Y

Caption: this compound Mechanism of Action (Theranostics).
Radioligand Therapy (RLT)

The theranostic potential of this compound is realized by labeling it with beta- (e.g., 90Y, 177Lu) or alpha-emitting (e.g., 225Ac) radionuclides. The principle is to selectively deliver a cytotoxic radiation dose to the tumor microenvironment.

Initial clinical experiences with 90Y-FAPI-46 and 177Lu-FAPI-46 have been reported in patients with advanced-stage solid tumors, such as sarcoma and pancreatic cancer. These studies demonstrated that FAP-targeted RLT is generally well-tolerated with a low rate of severe adverse events.

Table 4: Dosimetry Data from a 90Y-FAPI-46 Clinical Study

Organ Mean Absorbed Dose (Gy/GBq)
Kidney 0.52
Bone Marrow 0.04
Lung < 0.26
Liver < 0.26

| Tumor Lesions | up to 2.28 (median 1.28) |

While signs of tumor response have been observed, the therapeutic efficacy of the this compound monomer may be hampered by its suboptimal tumor retention time. This has led to the clinical investigation of next-generation FAPi molecules, including dimers and albumin-binders, designed for enhanced therapeutic effect.

Experimental Protocols

This section details the methodologies for key experiments in the development of this compound.

Radiolabeling of this compound with Gallium-68
  • Elution: A 68Ge/68Ga generator is eluted with 0.1 M HCl to obtain 68GaCl3.

  • Buffering: The pH of the 68Ga eluate is adjusted to 3.5-4.5 using a sodium acetate or HEPES buffer.

  • Incubation: A solution of the this compound precursor (typically 5-20 µg) is added to the buffered 68Ga.

  • Heating: The mixture is heated at 80-95°C for 5-10 minutes. Some protocols using specific chelators like AAZTA allow for labeling at room temperature.

  • Quality Control: Radiochemical purity is assessed using radio-HPLC or radio-TLC to ensure it is >95%.

In Vitro Competition Binding Assay
  • Cell Culture: A FAP-expressing cell line (e.g., U87MG, HT-1080-FAP) is cultured to near confluence in multi-well plates.

  • Incubation: Cells are incubated with a constant concentration of a radiolabeled FAPi ligand (e.g., [111In]In-FAPI-46).

  • Competition: Increasing concentrations of the non-radiolabeled competitor compound (e.g., this compound) are added to the wells.

  • Washing & Lysis: After incubation (typically 1 hour), unbound ligand is removed by washing. Cells are then lysed.

  • Measurement: The radioactivity in the cell lysate is measured using a gamma counter.

  • Analysis: The data are plotted as percentage of specific binding versus log concentration of the competitor. The IC50 value is calculated using non-linear regression.

In Vivo Biodistribution in Tumor-Bearing Mice
  • Animal Model: Immunodeficient mice are subcutaneously inoculated with FAP-positive tumor cells (e.g., U87MG, PANC-1).

  • Injection: Once tumors reach a suitable size, a known activity of the radiolabeled this compound compound (e.g., 7.4 MBq) is injected intravenously.

  • Euthanasia & Dissection: At predefined time points (e.g., 1, 4, 24 hours post-injection), cohorts of mice (n=3-5 per group) are euthanized.

  • Organ Harvesting: Tumors, blood, and major organs are collected, weighed, and placed in counting tubes.

  • Gamma Counting: The radioactivity in each sample is measured using a gamma counter, alongside standards of the injected dose.

  • Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

cluster_Workflow Preclinical Evaluation Workflow cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing Synthesis Synthesis of This compound Precursor Radiolabeling Radiolabeling (e.g., with 68Ga, 177Lu) Synthesis->Radiolabeling QC Quality Control (>95% Purity) Radiolabeling->QC Binding Binding Affinity Assay (IC50) QC->Binding Biodistribution Biodistribution Studies (Tumor-bearing Mice) QC->Biodistribution Uptake Cellular Uptake & Internalization Stability Serum Stability Assay Imaging Small Animal PET/SPECT Imaging Therapy Efficacy Studies (RLT)

Caption: Experimental Workflow for Preclinical Evaluation.

Conclusion

This compound stands as a prime example of successful radiopharmaceutical development, progressing rapidly from chemical optimization to widespread clinical investigation. Its excellent performance as a PET imaging agent with 68Ga has established a new standard for imaging the tumor microenvironment. While its application in radioligand therapy is promising, the challenge of its relatively short tumor retention has driven the field toward developing next-generation FAP inhibitors with improved pharmacokinetics. The ongoing research into this compound derivatives, including multimers and albumin-binding conjugates, holds the potential to unlock the full therapeutic power of targeting FAP, paving the way for more personalized and effective cancer treatments.

References

An In-Depth Technical Guide to the Basic Chemical Properties of FAPi-46 Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of the Fibroblast Activation Protein inhibitor (FAPI) tracer, FAPi-46. It is designed to serve as a core resource for researchers, scientists, and professionals involved in the development and application of this promising theranostic agent.

Core Chemical Properties

This compound is a quinoline-based small molecule inhibitor of Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1][2] Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with various diagnostic and therapeutic radionuclides.

PropertyValueReference
IUPAC Name 2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid[3]
Molecular Formula C41H57F2N11O9[3]
Molecular Weight 886.0 g/mol [3]

Radiolabeling and Quality Control

This compound is most commonly radiolabeled with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. Both manual and automated synthesis methods have been successfully developed, ensuring reproducible and high-yield production for clinical use.

Automated Radiosynthesis of [⁶⁸Ga]Ga-FAPI-46

The automated synthesis of [⁶⁸Ga]Ga-FAPI-46 is a streamlined process that enhances reproducibility and minimizes radiation exposure to personnel. The following diagram illustrates a typical workflow.

G cluster_0 Generator Elution & Purification cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation GeGa_Generator 68Ge/68Ga Generator HCl_Elution Elution with 0.1 M HCl GeGa_Generator->HCl_Elution SCX_Cartridge Trapping on SCX Cartridge HCl_Elution->SCX_Cartridge NaCl_Elution Elution with 5M NaCl/HCl SCX_Cartridge->NaCl_Elution Reaction_Vessel Reaction Vessel 95°C, 10 min NaCl_Elution->Reaction_Vessel Precursor This compound Precursor + Buffer (e.g., Acetate) + Ascorbic Acid Precursor->Reaction_Vessel SPE_Cartridge Solid-Phase Extraction (e.g., C18 Cartridge) Reaction_Vessel->SPE_Cartridge Elution_Ethanol Elution with Ethanol/Water SPE_Cartridge->Elution_Ethanol Final_Product [68Ga]Ga-FAPI-46 in Saline Elution_Ethanol->Final_Product

Automated Radiosynthesis Workflow for [⁶⁸Ga]Ga-FAPI-46.
Experimental Protocol: Automated [⁶⁸Ga]Ga-FAPI-46 Synthesis

This protocol is a generalized procedure based on commonly used automated synthesis modules.

Materials:

  • This compound precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M Hydrochloric acid (HCl)

  • Sodium acetate buffer (e.g., 0.2 M, pH 6)

  • Ascorbic acid

  • 5 M Sodium chloride (NaCl) / 6 M HCl solution

  • Ethanol/Water solution (1:1 v/v)

  • Saline (0.9% NaCl)

  • Strong Cation Exchange (SCX) cartridge

  • Solid-Phase Extraction (SPE) cartridge (e.g., C18)

  • Sterile collection vial

  • Automated synthesis module (e.g., Trasis AiO, Scintomics GRP)

Procedure:

  • Preparation: Aseptically prepare a solution of the this compound precursor (typically 15-50 µg) in sodium acetate buffer containing ascorbic acid (as a radioprotectant).

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

  • Pre-purification: The [⁶⁸Ga]GaCl₃ eluate is passed through an SCX cartridge to trap the ⁶⁸Ga³⁺ ions and remove metallic impurities.

  • Elution into Reactor: The trapped ⁶⁸Ga³⁺ is eluted from the SCX cartridge into the reaction vessel containing the this compound precursor solution using a small volume of concentrated NaCl/HCl solution.

  • Radiolabeling: The reaction mixture is heated at 95°C for approximately 10 minutes to facilitate the chelation of ⁶⁸Ga³⁺ by the DOTA moiety of this compound.

  • Purification: The crude reaction mixture is cooled and passed through an SPE cartridge (e.g., C18) to trap the labeled product, while unreacted ⁶⁸Ga³⁺ and hydrophilic impurities pass through.

  • Final Elution and Formulation: The purified [⁶⁸Ga]Ga-FAPI-46 is eluted from the SPE cartridge with an ethanol/water mixture into a sterile collection vial. The final product is then diluted with saline to ensure it is suitable for intravenous injection.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled tracer.

ParameterSpecificationMethodReference
Radiochemical Purity > 95%Radio-HPLC, Radio-TLC
pH 4.5 - 8.5pH-indicator strips
Radionuclidic Purity ⁶⁸Ge breakthrough < 0.001%Gamma spectroscopy
Sterility SterileMembrane filtration
Bacterial Endotoxins < 175 EU/V (or as per pharmacopeia)Limulus Amebocyte Lysate (LAL) test
Stability Radiochemical purity > 95% up to 3 hours post-synthesisRadio-HPLC

Radio-HPLC Method Parameters (Example):

  • Column: C18 reverse-phase (e.g., Chromolith HR RP-18 100 x 3 mm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.6 mL/min

  • Detectors: UV (at 220 nm) and a radioactivity detector.

In Vitro and In Vivo Performance

This compound exhibits high affinity and selectivity for FAP, leading to excellent tumor-to-background ratios in preclinical and clinical imaging.

Binding Affinity and Cellular Uptake
ParameterValueCell Line/ModelReference
IC₅₀ (FAP inhibition) 1.2 nMHuman FAP protease activity
IC₅₀ (Competitor binding) 1.3 nMFAP-expressing cells
Equilibrium Dissociation Constant (Kd) 0.04 nMHuman FAP (Surface Plasmon Resonance)
Cellular Uptake (120 min) 22.93 ± 0.33 %HT-1080-FAP cells
Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol outlines a general procedure for assessing the cellular uptake of radiolabeled this compound.

Materials:

  • FAP-expressing cells (e.g., HT-1080-FAP) and wild-type control cells

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • [⁶⁸Ga]Ga-FAPI-46

  • Unlabeled this compound (for blocking studies)

  • Glycine-HCl buffer (1 M, pH 2.2)

  • Sodium hydroxide (NaOH, 0.3 M)

  • Gamma counter

  • 24-well plates

Procedure:

  • Cell Seeding: Plate FAP-expressing and control cells in 24-well plates (e.g., 7.5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Tracer Incubation: Wash the cells with PBS. Add a known activity of [⁶⁸Ga]Ga-FAPI-46 (e.g., 20 kBq) to each well. For blocking experiments, co-incubate with an excess of unlabeled this compound (e.g., 1 µM).

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 60, 90, 120 minutes).

  • Fraction Collection:

    • Surface-bound fraction: Aspirate the medium, wash the cells with ice-cold PBS, and then add ice-cold glycine-HCl buffer to detach the surface-bound radiotracer. Collect this fraction.

    • Internalized fraction: Lyse the remaining cells with NaOH solution and collect the lysate.

  • Measurement: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the uptake as a percentage of the added activity, normalized to the cell number.

Biodistribution in Humans

Biodistribution studies in cancer patients have demonstrated high tumor uptake of [⁶⁸Ga]Ga-FAPI-46 with rapid clearance from most healthy organs, leading to high-contrast images.

OrganSUVmax (1 hour post-injection)Reference
Primary Tumor 12.76 ± 0.90
Liver ~7.4 (at 10 min, decreases over time)
Kidneys Moderate uptake (renal excretion)
Bladder High (due to urinary excretion)
Muscle Low

Mechanism of Action and Signaling

This compound targets FAP on the surface of CAFs. The binding of this compound inhibits the enzymatic activity of FAP, which is implicated in extracellular matrix remodeling, tumor growth, and immunosuppression. While the direct downstream signaling consequences of this compound binding are still under investigation, FAP itself is known to influence several pro-tumorigenic pathways.

G cluster_0 Tumor Microenvironment cluster_1 Downstream Signaling Pathways (Inhibited by this compound) cluster_2 Tumor-Promoting Effects FAPi46 This compound FAP FAP FAPi46->FAP Binding & Inhibition PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt influences STAT3_CCL2 STAT3-CCL2 Pathway FAP->STAT3_CCL2 activates ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling mediates CAF Cancer-Associated Fibroblast (CAF) Proliferation Tumor Cell Proliferation PI3K_Akt->Proliferation Invasion Invasion & Metastasis PI3K_Akt->Invasion Immunosuppression Immunosuppression (e.g., MDSC recruitment) STAT3_CCL2->Immunosuppression ECM_Remodeling->Invasion

Proposed Signaling Pathways Influenced by FAP and Inhibited by this compound.

Preclinical Evaluation Workflow

The preclinical assessment of this compound and similar tracers follows a structured workflow to establish safety and efficacy before clinical translation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation (Animal Models) cluster_2 Therapeutic Efficacy (for therapeutic analogues) Binding_Affinity Binding Affinity Assays (IC50, Kd) Cellular_Uptake Cellular Uptake & Internalization Studies Binding_Affinity->Cellular_Uptake Stability In Vitro Stability (Plasma, PBS) Cellular_Uptake->Stability PET_SPECT Micro-PET/SPECT Imaging Stability->PET_SPECT Biodistribution Ex Vivo Biodistribution PET_SPECT->Biodistribution Dosimetry Dosimetry Studies Biodistribution->Dosimetry Therapy_Studies Radionuclide Therapy Studies (e.g., with 177Lu-FAPI-46) Dosimetry->Therapy_Studies Toxicity Toxicity Assessment Therapy_Studies->Toxicity

General Workflow for Preclinical Evaluation of FAPi Tracers.

This guide consolidates key technical information on this compound, providing a foundation for its continued investigation and clinical application. The provided protocols and data serve as a starting point for researchers to design and execute their own studies in the promising field of FAP-targeted theranostics.

References

FAPi-46: A Technical Guide to Binding Affinity and Specificity for Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy adult tissues makes it an attractive target for both diagnostic imaging and therapeutic intervention. FAPi-46, a quinoline-based inhibitor of FAP, has emerged as a promising theranostic agent, demonstrating high affinity and specificity for its target. This technical guide provides an in-depth overview of the binding characteristics of this compound, including quantitative binding data, detailed experimental methodologies, and an exploration of the signaling pathways associated with FAP.

Quantitative Binding Affinity of this compound and its Derivatives

The binding affinity of this compound and its multimers for FAP has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Kd) are key parameters for evaluating the potency of this inhibitor.

CompoundIC50 (nM)Cell Line / MethodReference
This compound (monomer)1.2HEK-FAP cells[1]
This compound (monomer)1.3FAP-expressing cells[1]
This compound (monomer)0.44 ± 0.09HT-1080-FAP cells[2]
This compound (monomer)247.0 ± 17 pMHT-1080.hFAP & HEK-293.hFAP cells[3]
This compound Dimer0.38 ± 0.09HT-1080-FAP cells[2]
This compound Tetramer0.68 ± 0.10HT-1080-FAP cells
CompoundKd (nM)MethodReference
This compound0.04Surface Plasmon Resonance

Specificity of this compound

The high specificity of this compound for FAP is a critical attribute for its clinical utility, minimizing off-target effects. This specificity has been demonstrated through several experimental approaches.

In Vitro Specificity:

  • Competitive Binding Assays: In FAP-expressing cell lines such as HT-1080-FAP, the binding of radiolabeled this compound can be effectively blocked by an excess of unlabeled this compound, confirming target-specific binding.

  • FAP-Negative Cell Lines: Studies have shown significantly lower uptake of this compound in FAP-negative cell lines compared to their FAP-positive counterparts.

In Vivo Specificity:

  • Blocking Experiments: Co-injection of a radiolabeled this compound with an excess of unlabeled ("cold") this compound in tumor-bearing animal models leads to a significant reduction in tumor uptake of the radiotracer, demonstrating that the accumulation is FAP-mediated.

  • Biodistribution Studies: In vivo biodistribution studies have shown high accumulation of this compound in FAP-positive tumors with low uptake in most healthy organs and tissues, resulting in high-contrast images for PET imaging.

Experimental Protocols

Radiolabeling of this compound

A common application of this compound is in positron emission tomography (PET) imaging, for which it is labeled with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga).

Typical Protocol for ⁶⁸Ga-labeling of this compound:

  • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.

  • Add the ⁶⁸GaCl₃ eluate to a solution containing the this compound precursor.

  • Adjust the pH of the reaction mixture to an optimal range (typically 3.5-4.5) using a buffer such as sodium acetate.

  • Heat the reaction mixture at an elevated temperature (e.g., 95-100°C) for a specified duration (e.g., 5-15 minutes).

  • Purify the resulting ⁶⁸Ga-FAPi-46 using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and other impurities.

  • Perform quality control tests, including radiochemical purity assessment by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

G Workflow for Radiolabeling of this compound cluster_synthesis Synthesis cluster_purification Purification & QC start Start with this compound Precursor elution Elute 68GaCl3 from Generator mixing Mix 68GaCl3 and this compound start->mixing elution->mixing ph_adjustment Adjust pH (3.5-4.5) mixing->ph_adjustment heating Heat (e.g., 95°C for 10 min) ph_adjustment->heating spe Solid-Phase Extraction (C18) heating->spe qc Quality Control (radio-HPLC/TLC) spe->qc final_product Sterile Filtration & Final Product qc->final_product G Competitive Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Seed FAP-expressing cells incubation Incubate cells with radioligand and competitor cell_culture->incubation reagents Prepare radiolabeled this compound and competitor dilutions reagents->incubation washing Wash to remove unbound ligand incubation->washing lysis Lyse cells washing->lysis counting Measure radioactivity (Gamma Counter) lysis->counting analysis Plot data and determine IC50 counting->analysis G FAP-STAT3-CCL2 Signaling Pathway in CAFs FAP FAP STAT3 STAT3 FAP->STAT3 activates pSTAT3 pSTAT3 (active) STAT3->pSTAT3 CCL2_gene CCL2 Gene Transcription pSTAT3->CCL2_gene promotes CCL2_protein CCL2 Protein CCL2_gene->CCL2_protein leads to MDSC_recruitment MDSC Recruitment CCL2_protein->MDSC_recruitment induces Immunosuppression Immunosuppression MDSC_recruitment->Immunosuppression G FAP-Mediated Activation of PI3K/AKT Pathway FAP FAP PI3K PI3K FAP->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits pAKT pAKT (active) PDK1->pAKT phosphorylates AKT AKT Cell_Functions Cell Proliferation, Survival, Migration pAKT->Cell_Functions promotes

References

FAPi-46 in Targeting Cancer-Associated Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix (ECM) that collectively dictates tumor progression, metastasis, and response to therapy.[1][2] Among the most abundant and influential components of the TME are cancer-associated fibroblasts (CAFs).[3][4] These activated fibroblasts play a pivotal role in creating a supportive niche for tumor growth by remodeling the ECM, secreting a plethora of growth factors and cytokines, promoting angiogenesis, and suppressing anti-tumor immunity.[5]

A highly specific cell surface marker for CAFs is the Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is overexpressed in the stroma of over 90% of epithelial carcinomas, including pancreatic, colorectal, breast, and lung cancers, while its expression in healthy adult tissues is minimal. This differential expression profile makes FAP an exceptional target for both cancer diagnosis and therapy. FAPi-46, a quinoline-based small molecule inhibitor, has emerged as a leading theranostic agent designed to specifically target FAP-expressing cells. This guide provides a comprehensive technical overview of the role and application of this compound in targeting CAFs for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound functions by binding with high affinity to the enzymatic pocket of FAP, inhibiting its proteolytic activities. FAP exhibits dual enzymatic functions: a dipeptidyl peptidase (DPP) activity and an endopeptidase (EP) or gelatinase activity. By inhibiting these functions, this compound disrupts the ability of CAFs to remodel the ECM, a critical process for tumor invasion and metastasis. The inhibition of FAP has been shown to attenuate tumor growth by interfering with key signaling pathways that promote cancer cell proliferation, migration, and survival.

When radiolabeled, this compound serves as a powerful theranostic tool. Chelated with positron emitters like Gallium-68 (⁶⁸Ga), it enables highly sensitive and specific visualization of FAP-expressing tumors and metastases via Positron Emission Tomography (PET). When conjugated with therapeutic radionuclides such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu), this compound delivers targeted radiation directly to the tumor stroma, minimizing damage to healthy tissues.

Quantitative Data on this compound Performance

The following tables summarize key quantitative data regarding the binding affinity, preclinical biodistribution, and clinical performance of this compound and its derivatives.

Table 1: In Vitro Binding Affinity (IC50)
CompoundIC50 (nM)Cell Line / Assay ConditionReference
[natIn]In-FAPI-461.0 ± 0.2U87MG cells
This compound (monomer)0.44 ± 0.09Competitive Binding Experiment
This compound Dimer0.38 ± 0.09Competitive Binding Experiment
This compound Tetramer0.68 ± 0.10Competitive Binding Experiment
This compound247.0 ± 17 pMHEK-293.hFAP cells
This compound-Ibu39.4 ± 16.1 pMHEK-293.hFAP cells
Table 2: Preclinical Biodistribution of Radiolabeled this compound
RadiotracerModelOrgan1h post-injection (%ID/g)4h post-injection (%ID/g)24h post-injection (%ID/g)Reference
¹⁷⁷Lu-FAPI-46HT-1080-FAP XenograftTumor>4~32.29 ± 0.16
⁶⁸Ga-FAPI DimerPatient-Derived XenograftTumor8.45 ± 2.19--
⁶⁸Ga-FAPI-46Patient-Derived XenograftTumor4.03 ± 0.69--
¹⁷⁷Lu-FAPI-46PANC-1 XenograftTumor--High Accumulation

Note: %ID/g = percentage of injected dose per gram of tissue.

Table 3: Clinical Imaging Data (⁶⁸Ga-FAPI-46 PET/CT)
Cancer TypeNSUVmax (Lesion)Comparison TracerKey FindingsReference
Various Cancers438.2 (10 min), 8.15 (1h), 7.6 (3h)-Stable tumor uptake within 3 hours.
Pancreatic Cancer30Significantly elevated in malignant vs. benign lesions (Cutoff >10.2)Standard-of-care imaging95% sensitivity, 80% specificity for malignancy.
Liver Malignancies27-¹⁸F-FDG100% sensitivity for FAPI vs. 58% for FDG.
NSCLC14Comparable to FDG¹⁸F-FDGFAPI showed higher TBR in bone and abdominal lymph nodes.
Various Cancers11Higher in LN and bone metastases vs. FDG¹⁸F-FDG, ⁶⁸Ga-DOTATATEFAPI detected more metastases than other tracers.

Note: SUVmax = maximum standardized uptake value; NSCLC = Non-Small Cell Lung Cancer; TBR = Tumor-to-Background Ratio; LN = Lymph Node.

Table 4: Clinical Radioligand Therapy Data (⁹⁰Y-FAPI-46)
ParameterValueDetailsReference
Patient Cohort9 patients with advanced solid tumorsPancreatic ductal adenocarcinoma, sarcomas, etc.
Administered ActivityMedian 3.8 GBq (first cycle)-
Disease Control Rate50% (4 out of 8 evaluable patients)Radiographic disease control.
Mean Absorbed Dose (Kidney)0.52 Gy/GBqLow radiation dose to at-risk organs.
Mean Absorbed Dose (Bone Marrow)0.04 Gy/GBqLow radiation dose to at-risk organs.
Measured Tumor DoseUp to 2.28 Gy/GBq (Median 1.28 Gy/GBq)Demonstrates tumor-specific targeting.
ToxicityWell-toleratedNew G3/G4 toxicities (mainly thrombocytopenia) in 44% of patients.

Signaling Pathways and Visualizations

The activation of normal fibroblasts into CAFs is driven by a complex network of signaling molecules secreted by cancer cells, including TGF-β, Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF). Once activated, FAP-expressing CAFs contribute to tumor progression through various pathways, including the PI3K/Akt and STAT3-CCL2 signaling axes.

Diagram 1: Signaling Pathways in CAF Activation and Function

CAF_Signaling Signaling Pathways in CAF Activation and Function cluster_activation CAF Activation cluster_function CAF Pro-Tumorigenic Functions CancerCell Cancer Cell TGFb TGF-β CancerCell->TGFb PDGF PDGF CancerCell->PDGF FGF FGF CancerCell->FGF NormalFibroblast Normal Fibroblast TGFb->NormalFibroblast PDGF->NormalFibroblast FGF->NormalFibroblast CAF Cancer-Associated Fibroblast (CAF) NormalFibroblast->CAF Activation FAP FAP Expression CAF->FAP ECM_Remodeling ECM Remodeling (Collagen Cleavage) FAP->ECM_Remodeling Endopeptidase Activity PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt Activates STAT3_CCL2 STAT3-CCL2 Signaling FAP->STAT3_CCL2 Activates Invasion Invasion & Metastasis ECM_Remodeling->Invasion TumorGrowth Tumor Growth & Proliferation PI3K_Akt->TumorGrowth PI3K_Akt->Invasion ImmuneSuppression Immune Evasion (MDSC Recruitment) STAT3_CCL2->ImmuneSuppression

Caption: Key signaling molecules driving CAF activation and the subsequent FAP-mediated pro-tumorigenic functions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols for the evaluation of this compound.

Automated Radiosynthesis of [⁶⁸Ga]Ga-FAPI-46

This protocol describes a common automated synthesis method for clinical use.

  • Objective: To produce sterile, clinical-grade [⁶⁸Ga]Ga-FAPI-46 for PET imaging.

  • Materials:

    • ⁶⁸Ge/⁶⁸Ga generator

    • Automated synthesis module (e.g., Scintomics GRP®, iPHASE MultiSyn)

    • DOTA-FAPI-46 precursor (typically 20-50 µg)

    • Buffers (e.g., HEPES, sodium acetate)

    • Reagents: 0.1 M HCl, sterile water, ethanol

    • Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Methodology:

    • Elution: Elute ⁶⁸GaCl₃ from the generator using 0.1 M HCl directly into the reaction vessel of the synthesis module.

    • Buffering: Add buffer solution (e.g., HEPES) containing the this compound precursor and ascorbic acid (as a stabilizer) to the reactor.

    • Labeling Reaction: Heat the reaction mixture at 90-98°C for 4-10 minutes.

    • Purification: After cooling, the reaction mixture is passed through a C18 SPE cartridge. The cartridge traps the [⁶⁸Ga]Ga-FAPI-46.

    • Elution & Formulation: The cartridge is washed with sterile water to remove impurities. The final product is eluted with ethanol and formulated in a sterile saline solution for injection.

    • Quality Control: The final product is tested for radiochemical purity (via HPLC), pH, sterility, and endotoxin levels to meet pharmacopeia standards. A decay-corrected yield of approximately 67-90% is typically achieved.

In Vitro Cell Competition Binding Assay

This assay determines the binding affinity (IC50) of this compound derivatives.

  • Objective: To quantify the concentration of a non-radiolabeled FAPI compound required to inhibit 50% of the specific binding of a radiolabeled FAPI tracer.

  • Materials:

    • FAP-expressing cells (e.g., U87MG, HT-1080-FAP)

    • Radiolabeled competitor (e.g., [¹¹¹In]In-FAPI-46)

    • Unlabeled this compound and its derivatives at various concentrations.

    • Cell culture medium, PBS, gamma counter.

  • Methodology:

    • Cell Seeding: Plate FAP-expressing cells in multi-well plates and allow them to adhere overnight.

    • Incubation: Add a constant, low concentration of the radiolabeled FAPI competitor to each well.

    • Competition: Simultaneously, add increasing concentrations of the unlabeled FAPI test compounds to the wells.

    • Incubation: Incubate the plates for a defined period (e.g., 1 hour at 4°C to prevent internalization).

    • Washing: Wash the cells with cold PBS to remove unbound radioactivity.

    • Lysis & Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Biodistribution Studies

This protocol evaluates the pharmacokinetics and tumor-targeting efficacy of radiolabeled this compound in animal models.

  • Objective: To determine the uptake, distribution, and clearance of a radiolabeled FAPI tracer in tumor-bearing animals over time.

  • Materials:

    • Immunocompromised mice bearing FAP-positive tumor xenografts (e.g., PANC-1, HT-1080-FAP).

    • Radiolabeled FAPI tracer (e.g., [¹⁷⁷Lu]Lu-FAPI-46).

    • Anesthetic, gamma counter, analytical balance.

  • Methodology:

    • Injection: Inject a known activity of the radiotracer intravenously into cohorts of tumor-bearing mice.

    • Euthanasia & Dissection: At predefined time points (e.g., 1, 4, 24 hours post-injection), euthanize a cohort of mice.

    • Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weighing & Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.

    • Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This data reveals tumor uptake, clearance routes, and tumor-to-organ ratios.

Diagram 2: Theranostic Workflow of this compound

FAPI_Workflow This compound Theranostic Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Application Synthesis 1. This compound Synthesis & Radiolabeling InVitro 2. In Vitro Assays (Binding, IC50) Synthesis->InVitro InVivo 3. In Vivo Animal Studies (Biodistribution, Imaging) InVitro->InVivo Imaging 4. Diagnostic Imaging ([⁶⁸Ga]Ga-FAPI-46 PET/CT) InVivo->Imaging Translation Patient Patient with FAP+ Cancer Patient->Imaging Selection 5. Patient Selection (Confirm FAP Expression) Imaging->Selection High Uptake? Therapy 6. Radioligand Therapy ([⁹⁰Y/¹⁷⁷Lu]Lu-FAPI-46) Selection->Therapy Yes Monitoring 7. Treatment Monitoring & Follow-up Therapy->Monitoring

Caption: A streamlined workflow from preclinical development to the clinical theranostic application of this compound.

Diagram 3: Logical Framework of this compound Action

FAPI_Logic Logical Framework of this compound Action cluster_problem The Problem cluster_solution The Solution cluster_outcome The Outcome TME Supportive Tumor Microenvironment (TME) CAFs Cancer-Associated Fibroblasts (CAFs) TME->CAFs contains FAP High FAP Expression on CAFs CAFs->FAP characterized by FAPI46 This compound (FAP Inhibitor) FAP->FAPI46 is targeted by Binding Specific Binding to FAP FAPI46->Binding enables Inhibition Inhibition of FAP Enzymatic Activity Binding->Inhibition leads to Imaging Tumor Imaging (with ⁶⁸Ga) Binding->Imaging Therapy Targeted Radiation (with ⁹⁰Y/¹⁷⁷Lu) Binding->Therapy Disruption Disruption of TME Support Inhibition->Disruption TumorRegression Tumor Regression & Control Disruption->TumorRegression Therapy->TumorRegression

Caption: The logical progression from identifying the target (FAP on CAFs) to the application and outcomes of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in targeting the tumor microenvironment. Its high specificity for FAP on cancer-associated fibroblasts allows for precise diagnostic imaging and the delivery of potent radioligand therapy across a wide range of solid tumors. The rapid clearance from non-target tissues enhances image contrast and minimizes off-target toxicity, making it a favorable theranostic agent.

Future research is focused on several key areas. First, optimizing the pharmacokinetic properties of FAP inhibitors through strategies like multimerization (dimers, tetramers) or conjugation with albumin binders aims to increase tumor retention time and therapeutic efficacy. Second, head-to-head clinical trials are ongoing to establish the superiority of FAPi-PET over current standards of care, like ¹⁸F-FDG PET/CT, in specific cancer types and clinical scenarios. Finally, combination therapies that pair FAP-targeted radioligand therapy with immunotherapy or chemotherapy are being explored to overcome treatment resistance and improve patient outcomes. The continued development and clinical translation of this compound and next-generation FAP inhibitors hold immense promise for advancing precision oncology.

References

FAPi-46: A Quinoline-Based Radiotracer for Targeting Fibroblast Activation Protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of numerous epithelial cancers and its low expression in healthy tissues. FAPi-46, a quinoline-based small molecule inhibitor of FAP, has shown significant promise as a radiotracer for both diagnostic imaging and targeted radionuclide therapy. Its favorable pharmacokinetics, including high tumor uptake and retention, have positioned it as a leading candidate for clinical translation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols for its application.

This compound is a versatile molecule that can be labeled with various radioisotopes for different applications. When labeled with Gallium-68 (⁶⁸Ga), it serves as a diagnostic agent for Positron Emission Tomography (PET) imaging, allowing for the visualization of FAP-expressing tumors.[1][2][3] For therapeutic purposes, this compound can be labeled with beta-emitters like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), or alpha-emitters like Actinium-225 (²²⁵Ac), to deliver targeted radiation to tumors.[4][5]

Mechanism of Action

This compound functions by selectively binding to Fibroblast Activation Protein, a type II transmembrane serine protease. FAP is overexpressed on CAFs, which are a major component of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis. By targeting FAP, this compound allows for the specific delivery of radioisotopes to the tumor stroma, thereby enabling both imaging and therapy. The quinoline-based structure of this compound contributes to its high binding affinity and favorable pharmacokinetic profile.

Preclinical and Clinical Data

A significant body of preclinical and clinical research has demonstrated the potential of this compound. Studies have shown its high tumor uptake and prolonged retention compared to earlier FAP inhibitors like FAPI-04. This improved retention is crucial for therapeutic applications, as it allows for a higher radiation dose to be delivered to the tumor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its derivatives.

Parameter Value Context Reference
Equilibrium Dissociation Constant (Kd) 0.04 nMAffinity to human FAP (Surface Plasmon Resonance)
IC50 (Protease Inhibition) 1.2 nMInhibition of human FAP protease activity
IC50 (Competitor Binding) 1.3 nMCompetitor binding to FAP-expressing cells

Table 1: In Vitro Binding and Inhibition Data for this compound

Radiotracer Time Post-Injection Tumor Uptake (%ID/g) Model Reference
⁶⁸Ga-FAPi-461 hour10.1HEK-FAP xenograft mouse model
¹⁷⁷Lu-FAPi-4624 hours3.8HEK-FAP xenograft mouse model
¹⁷⁷Lu-FAPi-4672 hours1.6HEK-FAP xenograft mouse model
⁶⁸Ga-FAPi-461 hour~12.76 (SUVmax)Human cancer patients
¹⁷⁷Lu-FAPi-463 hours~0.3PANC-1 xenograft mice
¹⁷⁷Lu-FAPi-4624 hours~0.1PANC-1 xenograft mice

Table 2: In Vivo Tumor Uptake of Radiolabeled this compound

Organ Effective Dose (mSv/MBq) Reference
Bladder Wall2.41E-03
Ovaries1.15E-03
Red Marrow8.49E-04
Total Body (Average) 7.80E-03

Table 3: Radiation Dosimetry of ⁶⁸Ga-FAPi-46 in Cancer Patients

Experimental Protocols

Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

This protocol is a generalized summary based on published methods.

Materials:

  • This compound precursor

  • Gallium-68 (⁶⁸Ga) solution (from a ⁶⁸Ge/⁶⁸Ga generator or cyclotron-produced)

  • Sodium acetate solution (2.5 M)

  • Ascorbic acid solution (20% in water)

  • Ethanol

  • Sodium chloride solution (0.9%)

  • Phosphate buffer

  • Solid-phase extraction (SPE) cartridge (e.g., Oasis Light HLB)

  • Heating block or synthesizer module

Procedure:

  • Combine 20 nmol of the this compound precursor with 10 µL of 20% ascorbic acid solution.

  • Add approximately 1 mL of the ⁶⁸Ga solution (0.6–2 GBq in 0.6 M HCl).

  • Adjust the pH of the mixture to 3.3–3.6 using 2.5 M sodium acetate.

  • Heat the reaction mixture at 95°C for 10-20 minutes.

  • Isolate the ⁶⁸Ga-FAPi-46 by passing the reaction mixture through an SPE cartridge.

  • Wash the cartridge with water.

  • Elute the ⁶⁸Ga-FAPi-46 from the cartridge using 0.5 mL of ethanol.

  • Dilute the eluted product with 5 mL of 0.9% sodium chloride solution.

  • Adjust the final pH to 7 with phosphate buffer for injection.

  • Perform quality control, including radiochemical purity assessment by HPLC.

In Vivo Biodistribution Studies in Xenograft Models

This protocol outlines a typical procedure for assessing the biodistribution of radiolabeled this compound in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., with HEK-FAP or PANC-1 xenografts)

  • Radiolabeled this compound (e.g., ¹⁷⁷Lu-FAPi-46)

  • Anesthesia

  • Gamma counter

  • Calibrated scale

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known activity of radiolabeled this compound (e.g., 10-30 MBq) intravenously via the tail vein.

  • At predetermined time points (e.g., 3, 24, 72 hours) post-injection, euthanize a cohort of mice.

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).

  • Weigh each collected tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

FAPi46_Mechanism_of_Action This compound Mechanism of Action cluster_blood Bloodstream cluster_tme Tumor Microenvironment Radiolabeled_FAPi46 Radiolabeled this compound FAP Fibroblast Activation Protein (FAP) Radiolabeled_FAPi46->FAP Binding CAF Cancer-Associated Fibroblast (CAF) CAF->FAP Expresses Tumor_Cell Tumor Cell FAP->Tumor_Cell Promotes Growth & Invasion (Inhibited by this compound) FAPi46_Radiolabeling_Workflow ⁶⁸Ga-FAPi-46 Radiolabeling Workflow Start Start Combine_Reagents Combine this compound Precursor, Ascorbic Acid, and ⁶⁸Ga Solution Start->Combine_Reagents Adjust_pH Adjust pH to 3.3-3.6 with Sodium Acetate Combine_Reagents->Adjust_pH Heating Heat at 95°C for 10-20 min Adjust_pH->Heating SPE_Purification Solid-Phase Extraction (SPE) Purification Heating->SPE_Purification Elution Elute with Ethanol SPE_Purification->Elution Formulation Dilute with Saline and Adjust pH to 7 Elution->Formulation QC Quality Control (HPLC) Formulation->QC Final_Product Sterile ⁶⁸Ga-FAPi-46 for Injection QC->Final_Product FAP_Signaling_Pathway_Context Context of FAP Activity in the Tumor Microenvironment TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF Activation FAP_Expression Increased FAP Expression CAF->FAP_Expression ECM_Remodeling Extracellular Matrix (ECM) Remodeling FAP_Expression->ECM_Remodeling Tumor_Progression Tumor Progression, Invasion, Metastasis ECM_Remodeling->Tumor_Progression FAPi46 This compound FAPi46->FAP_Expression Inhibits Activity

References

An In-depth Technical Guide to the Preliminary In Vitro Evaluation of FAPi-46

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial tumors, while its presence in healthy adult tissues is limited.[1][2] This differential expression profile makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. FAPi-46, a quinoline-based small molecule inhibitor, has emerged as a prominent ligand for this purpose.[3][4] When labeled with radionuclides, this compound enables sensitive imaging (e.g., with Gallium-68) and targeted delivery of therapeutic radiation (e.g., with Lutetium-177 or Actinium-225).[4] This guide provides a comprehensive overview of the fundamental in vitro studies that characterize the preclinical profile of this compound and its derivatives.

Quantitative Data Summary

The in vitro characterization of this compound and its analogs involves quantifying its binding affinity, cellular uptake, and internalization. These parameters are crucial for predicting its in vivo targeting efficacy.

Table 1: FAP Binding Affinity of this compound and Derivatives

Binding affinity is typically determined through competitive binding assays, yielding the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to displace 50% of a competing radioligand.

CompoundCell LineIC50 (nM)CompetitorReference
[natGa]Ga-AAZTA-FAPI-46HEK293T-FAP4.61 ± 0.21[68Ga]Ga-AAZTA-FAPI-46
This compoundHT-1080-FAP11.38[68Ga]this compound
DOTA-2P(FAPI)2 (Dimer)HT-1080-FAP17.04[68Ga]this compound
DOTA-4P(FAPI)4 (Tetramer)HT-1080-FAP15.56[68Ga]this compound
[natIn]In-FAPI-46U87MG1.0 ± 0.2[111In]In-FAPI-46
FAP-2286HEK-FAP2.7N/A

Note: Lower IC50 values indicate higher binding affinity.

Table 2: In Vitro Cellular Uptake of Radiolabeled this compound

Cellular uptake assays measure the total amount of radiolabeled this compound accumulated by FAP-expressing cells over time. This includes both membrane-bound and internalized tracer.

RadiotracerCell LineIncubation TimeUptake (% of Applied Activity)Reference
[68Ga]Ga-FAPI-46HT-1080-hFAP120 min22.93 ± 0.33
[68Ga]Ga-DOTA-2P(FAPI)2HT-1080-hFAP120 min32.40 ± 5.36
[68Ga]Ga-DOTA-4P(FAPI)4HT-1080-hFAP120 min57.98 ± 0.27
[68Ga]Ga-FAPI-46HT-1080-hFAP60 min7.77 ± 5.82
[68Ga]Ga-FAPI-46HT-1080-mFAP60 min36.30 ± 8.94
[111In]In-FAPI-46HT-1080-huFAP180 min17.3 ± 2.3 (% AA/200,000 cells)
[111In]In-FAPI-46U87MG10 min2.2 ± 0.4 (% AA/200,000 cells)

Note: AA = Applied Activity. Specific uptake is confirmed by significantly reduced accumulation in the presence of a blocking agent (excess unlabeled this compound). For instance, the uptake of [68Ga]Ga-DOTA-4P(FAPI)4 in HT-1080-FAP cells was reduced by 97% when co-incubated with unlabeled this compound.

Table 3: Internalization of Radiolabeled this compound

Internalization assays differentiate between the fraction of the tracer that is bound to the cell surface and the fraction that has been transported into the cell. This is important for therapeutic applications, as internalized radionuclides deliver a higher radiation dose to the cell nucleus.

RadiotracerCell LineIncubation TimeInternalized Fraction (% of Total Uptake)Reference
[68Ga]Ga-DOTA-FAPI-46HT-1080-FAP60 min97.18
[111In]In-FAPI-46HT-1080-huFAP45 min at 37°C~88% (12.5 / (12.5 + 1.6))
[111In]In-FAPI-46HEK293-huFAP45 min at 37°C~99%

Note: Studies consistently show that this compound is rapidly and almost completely internalized upon binding to FAP.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable in vitro evaluation of this compound.

Cell Culture
  • Cell Lines: FAP-transduced cell lines are most commonly used, particularly the human fibrosarcoma cell line HT-1080 and the human embryonic kidney cell line HEK293, which are engineered to overexpress human FAP (huFAP). Endogenously FAP-expressing lines like the human glioblastoma U-87 MG are also used, which can recruit FAP-positive murine fibroblasts in vivo.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). They are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates (e.g., 24- or 48-well) to reach approximately 80% confluence on the day of the assay.

Radiosynthesis of [68Ga]Ga-FAPI-46

The labeling of this compound with Gallium-68 is a common procedure for preparing the tracer for PET imaging studies.

G cluster_0 Automated Synthesis Module gen Ge-68/Ga-68 Generator elute Elute Ga-68 with 0.1 M HCl gen->elute trap Trap Ga-68 on Cation Exchange Resin elute->trap Purify & Concentrate react Reaction Vial: - 50 µg this compound - Acetate Buffer (pH 4.5) - Ethanol trap->react Elute Ga-68 into vial heat Heat at 95°C for 10 min react->heat purify Purify on Sep-Pak C18 Cartridge heat->purify formulate Elute with Ethanol, Dilute with Saline, Sterile Filter (0.22 µm) purify->formulate qc Quality Control (TLC/HPLC) RCP > 95% formulate->qc final Final Product: [68Ga]Ga-FAPI-46 qc->final Release

Caption: Automated radiosynthesis workflow for [68Ga]Ga-FAPI-46.

Protocol:

  • Elution: Gallium-68 (68Ga) is eluted from a 68Ge/68Ga generator using 0.1 M hydrochloric acid.

  • Reaction: The 68Ga eluate is added to a reaction vial containing the this compound precursor (e.g., 50 µg) dissolved in a buffer solution (e.g., 0.1 M acetate buffer, pH 4.5) and ethanol.

  • Heating: The reaction mixture is heated, typically at 95°C for 10 minutes, to facilitate the chelation of 68Ga by the DOTA moiety of this compound.

  • Purification: The resulting product is purified using a solid-phase extraction cartridge, such as a Sep-Pak C18, to remove unreacted 68Ga and impurities.

  • Formulation: The purified [68Ga]Ga-FAPI-46 is eluted from the cartridge with ethanol and diluted with sterile saline to produce an injectable solution.

  • Quality Control: Radiochemical purity (RCP) is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). An RCP of >95% is typically required for use.

In Vitro Cell Binding and Competition Assay

This assay determines the binding affinity (IC50) of a non-radiolabeled this compound analog by measuring its ability to compete with a radiolabeled version for binding to FAP on cells.

G cluster_1 Competitive Binding Assay Workflow seed Seed FAP-expressing cells in 24-well plate (24h) wash1 Wash cells with warm PBS seed->wash1 incubate Incubate cells (e.g., 1h at 4°C) with: 1. Constant [68Ga]Ga-FAPI-46 2. Increasing concentrations of   unlabeled this compound wash1->incubate wash2 Wash cells twice with cold PBS incubate->wash2 lyse Lyse cells with 1 M NaOH wash2->lyse measure Measure radioactivity in a γ-counter lyse->measure analyze Plot % bound vs. log[competitor] and calculate IC50 measure->analyze

Caption: Workflow for a competitive cell binding assay to determine IC50.

Protocol:

  • Preparation: FAP-expressing cells are seeded in 24-well plates and grown to confluence.

  • Incubation: Cells are washed and then incubated (e.g., for 1 hour at 4°C to prevent internalization) with a constant, low concentration of radiolabeled this compound (e.g., [68Ga]Ga-FAPI-46) and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Washing: After incubation, the medium is removed, and the cells are washed twice with cold PBS to remove unbound radioactivity.

  • Lysis & Measurement: Cells are lysed (e.g., with 1 M NaOH), and the radioactivity in the lysate, representing the bound tracer, is measured in a gamma counter.

  • Analysis: The data is plotted as the percentage of bound radioactivity against the logarithm of the competitor concentration. A nonlinear regression fit is used to calculate the IC50 value.

Internalization Assay

This assay quantifies the rate and extent to which this compound is internalized by cells after binding to the surface FAP receptor.

G cluster_2 This compound Internalization Mechanism cluster_cell fapi Radiolabeled This compound bound Surface-Bound Complex fapi->bound Binds fap FAP Receptor membrane Cell Membrane internalized Internalized Complex (Vesicle) bound->internalized Internalization cytoplasm Cytoplasm

Caption: Mechanism of this compound binding and subsequent internalization.

Protocol:

  • Incubation: Cells are incubated with a fixed concentration of radiolabeled this compound (e.g., 1 nM [111In]In-FAPI-46) at 37°C for various time points (e.g., 5 to 180 minutes). A parallel experiment at 4°C can be run as a control, as active internalization is significantly reduced at lower temperatures.

  • Surface Strip: After incubation, the radioactive medium is removed. To separate the membrane-bound fraction from the internalized fraction, cells are briefly incubated with an acid buffer (e.g., 50 mM Glycine–100 mM NaCl, pH 2.8) on ice. This buffer strips surface-bound radioligands without affecting the internalized pool.

  • Collection: The acid buffer (containing the surface-bound fraction) is collected.

  • Lysis: The remaining cells are washed and then lysed with 1 M NaOH to release the internalized fraction.

  • Measurement: The radioactivity in both the acid-strip and the cell lysate fractions is measured in a gamma counter.

  • Calculation: The internalized fraction is typically expressed as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

References

Early research findings on FAPi-46 biodistribution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early Research on FAPi-46 Biodistribution

Introduction

Fibroblast Activation Protein (FAP), a serine protease, is selectively overexpressed on the surface of cancer-associated fibroblasts (CAFs) which can comprise up to 90% of a tumor's mass.[1][2] This selective expression, with low prevalence in healthy adult tissues, makes FAP an attractive target for cancer diagnosis and therapy.[3][4] Quinoline-based FAP inhibitors (FAPIs) have been developed as radiotracers for this purpose. Early compounds like ⁶⁸Ga-FAPI-04 showed high tumor-to-background ratios.[5] Subsequent research led to the development of derivatives to improve tumor retention for therapeutic applications, identifying this compound as a particularly promising agent due to its high tumor uptake and prolonged retention compared to FAPi-04. This guide summarizes the early research findings on the biodistribution of this compound, detailing the quantitative data and experimental protocols from key preclinical and clinical studies.

Preclinical Biodistribution of this compound

Preclinical studies in animal models were crucial for establishing the initial pharmacokinetic profile of this compound and its derivatives. These studies provided the foundational data for human trials by comparing tumor uptake and clearance from non-target organs against earlier FAPI compounds.

Data Presentation

The data from xenograft mouse models demonstrate that this compound, particularly when labeled with therapeutic radionuclides like ¹⁷⁷Lu, shows significant tumor uptake and retention. Compared to its predecessor FAPI-04, this compound displayed superior tumor-to-organ ratios, which is critical for minimizing off-target toxicity in therapeutic applications.

Table 1.1: Comparative Biodistribution of ¹⁷⁷Lu-FAP-2286 and ¹⁷⁷Lu-FAPI-46 in HEK-FAP Xenograft Mice (%ID/g)

Time Point Radiotracer Tumor
24 hours ¹⁷⁷Lu-FAP-2286 15.8
¹⁷⁷Lu-FAPI-46 3.8
72 hours ¹⁷⁷Lu-FAP-2286 16.4
¹⁷⁷Lu-FAPI-46 1.6

Data sourced from a comparative preclinical study.

Table 1.2: Tumor-to-Nontarget Ratios for ⁶⁸Ga-Labeled FAPI Derivatives in HT-1080-FAP Xenograft Mice

Ratio FAPI-04 This compound
Tumor-to-Blood Lower Higher
Tumor-to-Muscle Lower Higher
Tumor-to-Liver Lower Higher

Qualitative summary from a study demonstrating this compound displayed the highest tumor-to-organ ratios among all tested compounds.

Experimental Protocols

Typical Protocol for Preclinical Biodistribution Study A common methodology involves the use of immunodeficient mice bearing tumors that express FAP.

  • Animal Model: A colon cancer mouse model was established by subcutaneously inoculating HCT116 cells into NMRI-Foxn1nu male mice. Other studies have used HT-1080-FAP tumor-bearing mice.

  • Radiolabeling: this compound is labeled with a diagnostic (e.g., ⁶⁸Ga) or therapeutic (e.g., ¹⁷⁷Lu) radionuclide. The process involves incubating the this compound precursor with the radionuclide under specific pH and temperature conditions, followed by purification.

  • Administration: The radiolabeled compound is administered to the mice, typically via intravenous injection.

  • Imaging: Dynamic or static PET (for ⁶⁸Ga) or SPECT (for ¹⁷⁷Lu) scans are performed at various time points (e.g., up to 90 minutes or over several days) to visualize the tracer's distribution.

  • Ex Vivo Analysis: At predefined time points, animals are euthanized, and organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested. The radioactivity in each organ is measured using a gamma counter to quantify the uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualization

G cluster_setup Study Setup cluster_execution Execution cluster_analysis Analysis A Develop FAP-Expressing Tumor Xenograft Mouse Model C Administer Radiotracer (Intravenous) A->C B Radiolabel this compound (e.g., with ¹⁷⁷Lu or ⁶⁸Ga) B->C D In Vivo Imaging (microPET / microSPECT) at multiple time points C->D E Ex Vivo Biodistribution (Organ Harvesting & Gamma Counting) C->E F Quantify Radioactivity (%ID/g) D->F E->F G Calculate Tumor-to-Organ Ratios F->G

Diagram 1: Generalized workflow for a preclinical this compound biodistribution study.

Clinical Biodistribution and Dosimetry of ⁶⁸Ga-FAPi-46

Following promising preclinical results, this compound was advanced to human trials. Early clinical studies focused on the biodistribution, safety, and radiation dosimetry of ⁶⁸Ga-FAPi-46 in cancer patients. These studies confirmed high tumor uptake across various cancer types and established a favorable safety profile.

Data Presentation

In human subjects, ⁶⁸Ga-FAPi-46 demonstrated rapid accumulation in tumors with low background uptake in most normal organs, leading to high-contrast images. The primary route of excretion is via the urinary system. Dosimetry calculations indicated a low effective whole-body dose, comparable to other ⁶⁸Ga-based PET tracers.

Table 2.1: Biodistribution of ⁶⁸Ga-FAPi-46 in Cancer Patients (Mean SUVmax at ~1 Hour Post-Injection)

Organ/Tissue Mean SUVmax
Primary Tumor 7.7
Liver ~2.5 (SUVmean)
Kidneys < 2.5 (SUVmean)
Pancreas < 2.5 (SUVmean)
Submandibular Glands < 2.5 (SUVmean)
Uterus Notable Uptake
Tumor-Adjacent Normal Tissue 1.6

Data compiled from prospective clinical trials. Note: Liver, kidneys, pancreas, and gland values are approximate SUVmean as reported in one study.

Table 2.2: Human Radiation Dosimetry for ⁶⁸Ga-FAPi-46

Organ Effective Dose (mSv/MBq)
Bladder Wall 2.41E-03
Ovaries 1.15E-03
Red Marrow 8.49E-04
Total Body (Effective Dose) 7.80E-03

Data from a study of six cancer patients. For a typical 200 MBq administration, the total-body effective dose was 1.56 ± 0.26 mSv.

Experimental Protocols

Protocol for Human ⁶⁸Ga-FAPi-46 PET/CT and Dosimetry Study The methodology for the first-in-human studies was rigorously defined to assess safety and tracer kinetics.

  • Patient Cohort: Studies typically involve patients with various types of confirmed cancers. An early key study included six patients.

  • Radiotracer Synthesis: Clinical-grade ⁶⁸Ga-FAPi-46 is synthesized. A described method involves mixing 20 nmol of this compound precursor with a ⁶⁸Ga solution and ascorbic acid, adjusting the pH to 3.3-3.6, and heating at 95°C for 20 minutes. The final product is purified using solid-phase extraction.

  • Administration and Imaging: Patients receive an intravenous injection of ⁶⁸Ga-FAPi-46 (e.g., 214 to 246 MBq). Serial PET/CT scans are acquired at multiple time points, such as 10 minutes, 1 hour, and 3 hours post-injection.

  • Data Analysis and Dosimetry:

    • Volumes of interest (VOIs) are drawn on the PET images for source organs (kidneys, bladder, liver, etc.) and tumors.

    • The time-activity curves are generated from the serial scans.

    • Dosimetry software, such as OLINDA/EXM, is used to fit the kinetic data and calculate the residence times and organ-absorbed doses.

Visualization

G cluster_pre Pre-Scan cluster_scan Imaging Procedure cluster_post Data Analysis A Patient Recruitment (Confirmed Malignancy) C Administer ~200 MBq ⁶⁸Ga-FAPi-46 A->C B Radiosynthesis of ⁶⁸Ga-FAPi-46 B->C D Acquire Serial PET/CT Scans (e.g., 10m, 1h, 3h p.i.) C->D E Image Reconstruction & VOI Delineation on Organs D->E F Generate Time-Activity Curves E->F G Calculate Absorbed Doses (OLINDA/EXM Software) F->G

Diagram 2: Workflow for a human clinical biodistribution and dosimetry study of ⁶⁸Ga-FAPi-46.

Correlation of Biodistribution with FAP Expression

A critical step in validating any targeted radiotracer is to confirm that its uptake in tissues correlates with the expression of the target molecule. Prospective studies have been conducted to directly compare ⁶⁸Ga-FAPi-46 PET signal with FAP levels measured by immunohistochemistry (IHC) in patient-matched tissue samples.

Data Presentation

These translational studies found a strong, statistically significant positive correlation between the ⁶⁸Ga-FAPi-46 PET signal (SUVmax) and the FAP IHC score in both cancer and adjacent non-cancer tissues. This confirmed that ⁶⁸Ga-FAPi-46 biodistribution is a reliable indicator of FAP expression.

Table 3.1: Correlation of ⁶⁸Ga-FAPi-46 SUVmax with FAP IHC Scores in a Prospective Trial

Tissue Type Mean SUVmax Mean FAP IHC Score Correlation (r)
Cancer Tissue 7.4 ± 4.6 2.38 ± 0.65 0.85
Normal Adjacent Tissue 1.6 ± 1.2 0.54 ± 0.66 (p < 0.001)

Data from a prospective study in 15 patients with various solid tumors.

Experimental Protocols

Protocol for Prospective PET/IHC Correlation Study This protocol integrates clinical imaging with laboratory tissue analysis.

  • Patient Selection: Patients scheduled for surgical resection of their primary tumor or metastases are recruited.

  • PET/CT Imaging: Patients undergo a ⁶⁸Ga-FAPi-46 PET/CT scan prior to surgery. The mean injected activity is around 184 MBq, with an uptake time of approximately 63 minutes before imaging.

  • Image Analysis: The SUVmax is quantified for the tumor lesion that will be surgically removed.

  • Surgical Resection and IHC: Following surgery (e.g., within a mean of 16 days post-scan), the resected tumor and adjacent normal tissue specimens are processed. FAP expression is analyzed using immunohistochemistry and assigned a score based on the intensity and percentage of stained cells.

  • Statistical Analysis: A repeated measures correlation analysis is performed to determine the statistical relationship between the in vivo PET SUVmax and the ex vivo FAP IHC scores.

The Theranostic Concept of this compound

The favorable biodistribution of this compound—characterized by high tumor uptake and retention with rapid clearance from most normal organs—makes it an ideal candidate for theranostics. This approach uses the same molecular target for both diagnosis and therapy. By replacing the diagnostic radionuclide (⁶⁸Ga) with a therapeutic one (e.g., ¹⁷⁷Lu, ²²⁵Ac, ⁹⁰Y), this compound can be transformed from an imaging agent into a targeted radiopharmaceutical therapy that delivers cytotoxic radiation directly to the tumor microenvironment.

Visualization

G cluster_target Tumor Microenvironment cluster_agent Theranostic Agent cluster_application Application A Cancer-Associated Fibroblast (CAF) B Fibroblast Activation Protein (FAP) A->B expresses C This compound Ligand B->C binds D Chelator (DOTA) C->D conjugated with E Diagnostic Radionuclide (e.g., ⁶⁸Ga) D->E chelates F Therapeutic Radionuclide (e.g., ¹⁷⁷Lu) D->F chelates G PET/CT Imaging (Diagnosis & Patient Selection) E->G H Targeted Radionuclide Therapy (Tumor Cell Destruction) F->H

Diagram 3: The theranostic principle of this compound, targeting FAP for both imaging and therapy.

Conclusion

Early research on this compound has consistently demonstrated its potential as a superior FAP-targeted radiotracer. Preclinical and clinical studies have established a biodistribution profile characterized by high and specific tumor uptake across a wide range of cancers, favorable tumor-to-background ratios, and a low radiation dose to the patient. The strong correlation between ⁶⁸Ga-FAPi-46 PET signal and tissue-level FAP expression validates its use as a non-invasive biomarker. These foundational findings have paved the way for its use in targeted radioligand therapy, establishing this compound as a cornerstone of an emerging pan-cancer theranostic agent.

References

FAPi-46 as a Biomarker for Fibroblast Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a key player in the tumor microenvironment.[1][2] Its expression is highly restricted in normal adult tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers, including breast, pancreatic, esophageal, and lung cancers.[3][4] CAFs can constitute up to 90% of a tumor's mass and are integral to tumor growth, migration, and angiogenesis.[5] This differential expression makes FAP an attractive target for both diagnostic imaging and targeted therapy.

FAPi-46 is a quinoline-based small molecule inhibitor of FAP. When radiolabeled, typically with Gallium-68 (⁶⁸Ga), it serves as a highly specific tracer for Positron Emission Tomography (PET) imaging, allowing for the non-invasive quantification and visualization of FAP-expressing cells. Due to its favorable pharmacokinetic properties, including rapid tumor accumulation and high tumor-to-background ratios, ⁶⁸Ga-FAPI-46 has emerged as a promising biomarker for fibroblast activation in a variety of oncologic and non-oncologic diseases. Furthermore, the potential to label this compound with therapeutic radionuclides has opened up the field of FAP-targeted theranostics.

This technical guide provides an in-depth overview of this compound, covering its mechanism of action, associated signaling pathways, quantitative data from clinical studies, and detailed experimental protocols for its use.

Mechanism of Action and Signaling Pathways

This compound functions by binding with high affinity to the enzymatic pocket of FAP on the surface of CAFs. This targeted binding allows for the accumulation of the radiolabeled tracer in FAP-expressing tissues. The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is crucial for the degradation of the extracellular matrix, thereby promoting tumor invasion and metastasis.

FAP expression and activation are linked to several key signaling pathways that promote a pro-tumorigenic microenvironment. These include:

  • PI3K/Akt Pathway: FAP activation can lead to the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). This pathway is critical for cell proliferation, survival, and migration.

  • Sonic Hedgehog (SHH)/Gli1 Pathway: Overexpression of FAP has been shown to upregulate the SHH/Gli1 signaling pathway, which is involved in cell growth and invasion.

  • STAT3 Signaling: FAP can activate the Signal Transducer and Activator of Transcription 3 (STAT3) in fibroblasts, which in turn can regulate the expression of genes involved in inflammation and cell survival.

FAP_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K activates SHH SHH FAP->SHH activates STAT3 STAT3 FAP->STAT3 activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Gli1 Gli1 SHH->Gli1 activates Invasion Cell Invasion Gli1->Invasion STAT3->Survival

Diagram 1: FAP Signaling Pathways

Quantitative Data Presentation

The following tables summarize quantitative data on the biodistribution and comparative uptake of ⁶⁸Ga-FAPI-46 from various clinical studies.

Table 1: Biodistribution of ⁶⁸Ga-FAPI-46 in Cancer Patients

This table presents the mean Standardized Uptake Values (SUV) in various organs and tumors at different time points post-injection.

Organ/TumorSUVmax (10 min)SUVmax (1 h)SUVmax (3 h)Reference
Tumor 15.5~14.013.4
Liver 7.4~6.05.0
Kidneys ~5.0~4.0~3.5
Spleen ~3.0~2.5~2.0
Blood Pool ~2.5~2.0~1.5
Muscle ~1.0~0.8~0.7

Note: Values are approximate means derived from the referenced studies and may vary between individual patients and cancer types.

Table 2: Comparative Uptake of ⁶⁸Ga-FAPI-46 vs. ¹⁸F-FDG in Different Cancers

This table compares the maximum SUV and Tumor-to-Background Ratios (TBR) of ⁶⁸Ga-FAPI-46 and the standard clinical tracer, ¹⁸F-FDG.

Cancer TypeTracerMean SUVmax (Lesions)Mean TBR (Lesion/Liver)Reference
Breast Cancer ⁶⁸Ga-FAPI-469.9 ± 5.6Significantly Higher
¹⁸F-FDG10.9 ± 8.4-
Cholangiocarcinoma ⁶⁸Ga-FAPI-4614.512.1
¹⁸F-FDG5.21.9
Triple-Negative Breast Cancer ⁶⁸Ga-FAPI-46Similar to FDGHigher
¹⁸F-FDGSimilar to this compoundLower
Various Cancers ⁶⁸Ga-FAPI-46-Generally Higher
¹⁸F-FDG-Generally Lower

Table 3: Binding Affinity of this compound

This table provides the in vitro binding characteristics of this compound.

ParameterValueMethodReference
IC50 1.2 nMProtease Activity Inhibition
IC50 1.3 nMCompetitor Binding Assay
Equilibrium Dissociation Constant (Kd) 0.04 nMSurface Plasmon Resonance

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

Protocol 1: Synthesis and Radiolabeling of ⁶⁸Ga-FAPI-46

This protocol describes a common method for the automated synthesis of ⁶⁸Ga-FAPI-46.

  • Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Precursor Preparation: Prepare a solution of the this compound precursor (typically 10-50 µg) in a suitable buffer (e.g., sodium acetate).

  • Reaction: Add the ⁶⁸GaCl₃ eluate to the precursor solution. Adjust the pH to 3.5-4.5. Heat the reaction mixture at 95-100°C for 5-15 minutes.

  • Purification: Purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak). Wash the cartridge with water to remove unreacted ⁶⁸Ga.

  • Elution of Final Product: Elute the ⁶⁸Ga-FAPI-46 from the cartridge with ethanol.

  • Formulation: Dilute the ethanolic solution with sterile saline for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity (typically by HPLC or TLC), pH, and sterility.

Protocol 2: ⁶⁸Ga-FAPI-46 PET/CT Imaging Protocol

This protocol outlines the procedure for performing a clinical ⁶⁸Ga-FAPI-46 PET/CT scan.

  • Patient Preparation: No special preparation such as fasting is required. Patients should be well-hydrated.

  • Radiotracer Administration: Administer an intravenous injection of 150-250 MBq of ⁶⁸Ga-FAPI-46.

  • Uptake Time: Imaging can be performed as early as 10 minutes post-injection, with optimal imaging often cited between 15 and 60 minutes. Serial imaging at multiple time points (e.g., 10 min, 1 h, 3 h) can provide kinetic information.

  • Image Acquisition:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data from the skull base to the mid-thigh.

  • Image Analysis:

    • Reconstruct PET images using standard algorithms.

    • Analyze images qualitatively (visual assessment of uptake) and quantitatively.

    • For quantitative analysis, draw regions of interest (ROIs) or volumes of interest (VOIs) over tumors and normal organs to calculate SUVmax and SUVmean.

PET_Workflow cluster_prep Patient Preparation cluster_admin Radiotracer Administration cluster_acq Image Acquisition cluster_analysis Image Analysis Hydration Ensure Adequate Hydration Injection IV Injection of 150-250 MBq ⁶⁸Ga-FAPI-46 Hydration->Injection Uptake Uptake Period (15-60 min) Injection->Uptake LowDoseCT Low-Dose CT Scan Uptake->LowDoseCT PETScan PET Scan (Skull Base to Mid-Thigh) LowDoseCT->PETScan Reconstruction Image Reconstruction PETScan->Reconstruction Qualitative Qualitative Assessment Reconstruction->Qualitative Quantitative Quantitative Analysis (SUVmax, SUVmean) Reconstruction->Quantitative

Diagram 2: Workflow for ⁶⁸Ga-FAPI-46 PET/CT Imaging
Protocol 3: Immunohistochemical (IHC) Staining of FAP

This protocol provides a general procedure for the detection of FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).

    • Rehydrate through graded ethanol solutions (100%, 95%, 70%; 3-5 minutes each).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval solution (e.g., 10mM Sodium Citrate, pH 6.0).

    • Heat using a microwave, pressure cooker, or water bath (e.g., microwave at high power for 5 minutes, then medium power for 15 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Incubate with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary anti-FAP antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Rinse with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse with PBS.

    • Incubate with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color develops (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining: Counterstain with hematoxylin for 1-5 minutes to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol solutions.

    • Clear in xylene.

    • Coverslip using a permanent mounting medium.

  • Analysis: Examine under a light microscope. FAP staining is typically observed in the cytoplasm and membrane of CAFs.

Theranostic Applications

The quinoline-based structure of this compound allows for chelation of not only diagnostic radionuclides like ⁶⁸Ga but also therapeutic beta- or alpha-emitters such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), or Actinium-225 (²²⁵Ac). This dual capability forms the basis of FAP-targeted theranostics, where the same molecular target is used for both diagnosis and therapy.

Initial studies with ⁹⁰Y-FAPI-46 and ¹⁷⁷Lu-FAPI-46 have shown therapeutic potential in patients with advanced cancers, although efficacy has been limited by the relatively short tumor retention time of the monomeric compound. Efforts to improve therapeutic efficacy are focused on developing multimeric FAPI agents or those conjugated with albumin binders to enhance tumor uptake and retention.

FAPI_Theranostics cluster_patient Patient with FAP-Positive Tumor cluster_diagnostic Diagnostic Pathway cluster_therapeutic Therapeutic Pathway Patient FAPI_Ga68 This compound labeled with ⁶⁸Ga FAPI_Lu177 This compound labeled with ¹⁷⁷Lu/⁹⁰Y PET_CT PET/CT Imaging FAPI_Ga68->PET_CT Tumor_Vis Tumor Visualization & Patient Selection PET_CT->Tumor_Vis Tumor_Vis->FAPI_Lu177 Eligible Patient RLT Radioligand Therapy FAPI_Lu177->RLT Tumor_Response Targeted Tumor Cell Killing RLT->Tumor_Response Tumor_Response->PET_CT Monitoring

Diagram 3: this compound in a Theranostic Context

Conclusion and Future Directions

This compound has demonstrated significant potential as a robust biomarker for fibroblast activation, with broad applicability across numerous cancer types. Its high specificity for FAP-expressing CAFs results in excellent image contrast and high detection rates, often superior to the current standard, ¹⁸F-FDG PET/CT. The wealth of quantitative data being generated in ongoing clinical trials is solidifying its role in cancer staging, restaging, and potentially in guiding treatment decisions.

The future of this compound extends beyond diagnostics into the realm of theranostics. While the therapeutic efficacy of monomeric ¹⁷⁷Lu- or ⁹⁰Y-labeled this compound requires improvement, it has paved the way for the development of next-generation FAP inhibitors with optimized pharmacokinetics for therapy. Further research will focus on validating this compound PET as a predictive biomarker for FAP-targeted therapies and exploring its utility in non-oncologic conditions characterized by fibroblast activation, such as cardiac fibrosis and inflammatory diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Foundational Research on FAPi-46 for Tumor Imaging

This technical guide provides a comprehensive overview of the foundational research on Fibroblast Activation Protein inhibitor (FAPI)-46, a promising radiopharmaceutical for tumor imaging and potential therapy. It delves into the underlying biological pathways, detailed experimental protocols, and quantitative data derived from preclinical and clinical studies.

Introduction to Fibroblast Activation Protein (FAP) and this compound

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of human epithelial carcinomas.[1][2] In contrast, its expression in normal adult tissues is minimal, making it an attractive target for cancer diagnosis and therapy.[1][2] CAFs, which can constitute up to 90% of a tumor mass, play a crucial role in tumor progression, invasion, metastasis, and immunosuppression.[3]

This compound is a quinoline-based small molecule inhibitor of FAP. It has been developed as a tracer for Positron Emission Tomography (PET) imaging when labeled with radionuclides like Gallium-68 (⁶⁸Ga). Compared to earlier FAP inhibitors like FAPI-04, this compound was developed to have improved tumor retention, making it a more suitable candidate for theranostic applications.

FAP-Mediated Signaling and Tumor Microenvironment Modulation

FAP's pro-tumorigenic effects are mediated through several key signaling pathways and its enzymatic activity, which remodels the tumor microenvironment (TME).

  • Extracellular Matrix (ECM) Remodeling: FAP possesses both dipeptidyl peptidase and endopeptidase activity, allowing it to degrade components of the ECM, such as type I collagen. This remodeling facilitates tumor cell invasion and metastasis.

  • Immunosuppression: FAP-positive CAFs create an immunosuppressive TME by secreting cytokines like TGF-β and IL-6, which can inhibit the function of anti-tumor T cells.

  • Intracellular Signaling: FAP expression can activate intracellular signaling pathways that promote tumor growth and proliferation. Studies have shown that FAP can trigger a STAT3-CCL2 signaling pathway in CAFs. This pathway promotes the recruitment of myeloid-derived suppressor cells (MDSCs), further contributing to immune evasion. FAP overexpression has also been linked to the activation of the PI3K and sonic hedgehog pathways.

FAP_Signaling_Pathway cluster_0 STAT3-CCL2 Signaling Axis FAP FAP uPAR uPAR FAP->uPAR activates ECM ECM Remodeling FAP->ECM enzymatic activity PI3K PI3K Pathway FAP->PI3K SHH Sonic Hedgehog Pathway FAP->SHH FAK FAK uPAR->FAK Src c-Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 CCL2 CCL2 STAT3->CCL2 upregulates ImmuneSuppression Immune Suppression STAT3->ImmuneSuppression MDSC MDSC Recruitment CCL2->MDSC MDSC->ImmuneSuppression Invasion Tumor Invasion & Metastasis ECM->Invasion Proliferation Cell Proliferation & Migration PI3K->Proliferation SHH->Proliferation

Caption: FAP-mediated signaling pathways in the tumor microenvironment.

Experimental Protocols

This section details the common methodologies used in the foundational research of this compound.

The labeling of this compound with ⁶⁸Ga is a critical step for its use in PET imaging. The process is typically performed using an automated synthesis module or manually.

Protocol:

  • Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl.

  • Buffering: A mixture of 20 nmol of this compound precursor and an ascorbic acid solution (to prevent radiolysis) is prepared. The pH is adjusted to 3.3–3.6 using sodium acetate.

  • Labeling Reaction: The ⁶⁸Ga eluate is added to the buffered precursor mixture. The reaction vial is heated to 95°C for 20 minutes.

  • Purification: The final product, ⁶⁸Ga-FAPI-46, is purified using solid-phase extraction (SPE) with a cartridge like Oasis Light HLB. The product is eluted from the cartridge with ethanol and then formulated in a saline solution for injection.

  • Quality Control: Radiochemical purity is determined using radio-HPLC or thin-layer chromatography (TLC).

Radiolabeling_Workflow Generator 68Ge/68Ga Generator Elution Elute 68Ga (0.6 M HCl) Generator->Elution Reaction Labeling Reaction (95°C, 20 min) Elution->Reaction Precursor This compound Precursor + Ascorbic Acid + NaOAc Buffer Precursor->Reaction Purification Solid-Phase Extraction (SPE Cartridge) Reaction->Purification QC Quality Control (radio-HPLC/TLC) Purification->QC FinalProduct Sterile 68Ga-FAPI-46 for Injection QC->FinalProduct

Caption: General workflow for the radiosynthesis of ⁶⁸Ga-FAPI-46.

These assays are essential to confirm the specificity and binding characteristics of this compound to FAP-expressing cells.

Protocol:

  • Cell Culture: FAP-expressing cells (e.g., stably transfected HT1080-huFAP or glioblastoma cell lines like SF-539) and control cells (wild-type, FAP-negative) are cultured.

  • Incubation: Cells are incubated with radiolabeled this compound (e.g., ¹¹¹In-FAPI-46 or ¹⁷⁷Lu-FAPI-46) at 37°C for various time points (e.g., 30, 60, 120 minutes).

  • Blocking Study: To demonstrate specificity, a parallel experiment is conducted where cells are co-incubated with an excess of non-radiolabeled ("cold") FAPI to block specific binding.

  • Internalization Assay: To differentiate between membrane-bound and internalized radiotracer, after incubation, the supernatant is collected. The cells are then treated with an acid buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity. The cells are then lysed to measure the internalized fraction.

  • Measurement: The radioactivity in the supernatant, acid wash, and cell lysate is measured using a gamma counter. The results are typically expressed as a percentage of the added activity.

Animal models are used to assess the biodistribution, pharmacokinetics, and imaging potential of radiolabeled this compound.

Protocol:

  • Animal Model: A tumor model is established, often by subcutaneously inoculating human cancer cells (e.g., colorectal HCT116 or pancreatic PANC-1) into immunodeficient mice.

  • Radiotracer Injection: Once tumors reach a suitable size, the mice are injected intravenously with a known activity of radiolabeled this compound (e.g., ⁶⁸Ga-FAPI-46 or ¹⁷⁷Lu-FAPI-46).

  • PET/SPECT Imaging: Dynamic or static PET or SPECT scans are performed at various time points post-injection (e.g., 30, 60, 90 minutes) to visualize the tracer's distribution.

  • Ex Vivo Biodistribution: At selected time points, animals are euthanized. Tumors and major organs (blood, heart, liver, kidneys, muscle, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.

  • Data Analysis: The uptake in tumors and organs is calculated and typically expressed as the percentage of injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are calculated by dividing the %ID/g in the tumor by the %ID/g in a reference tissue (e.g., muscle or blood).

Preclinical_Workflow TumorModel Establish Tumor Model (e.g., Xenograft in Mice) Injection Intravenous Injection of Radiolabeled this compound TumorModel->Injection Imaging PET/SPECT Imaging (Multiple Time Points) Injection->Imaging Euthanasia Euthanize Animals Injection->Euthanasia at defined time points Analysis Data Analysis (%ID/g, TBRs) Imaging->Analysis Biodistribution Ex Vivo Biodistribution Biodistribution->Analysis Harvest Harvest & Weigh Organs and Tumor Euthanasia->Harvest GammaCount Gamma Counting Harvest->GammaCount GammaCount->Biodistribution

Caption: Workflow for preclinical in vivo evaluation of radiolabeled this compound.

Quantitative Data from this compound Studies

The following tables summarize key quantitative findings from clinical and preclinical research on this compound.

This table presents the mean Standardized Uptake Values (SUVmean) in various organs and the maximum SUV (SUVmax) in tumors at different time points post-injection.

Organ/TissueSUVmean at ~10 minSUVmean at ~1 hSUVmean at ~3 hReference
Liver2.01.61.4
Kidneys2.11.91.6
Spleen1.51.31.1
Bone Marrow0.80.70.6
Blood Pool2.01.30.9
Muscle0.70.60.5
Tumor (SUVmax) 9.9 - 14.5 9.5 - 12.6 N/A

Data compiled from multiple studies and represent approximate average values. SUV values can vary significantly based on cancer type and patient.

This table shows the estimated absorbed dose per unit of injected activity for key organs.

OrganEffective Dose (mSv/MBq)Reference
Bladder Wall2.41E-02
Ovaries1.15E-02
Red Marrow8.49E-03
Kidneys8.16E-03
Uterus7.97E-03
Liver6.00E-03
Total Body (Effective Dose) 1.56E-02

The average effective total-body dose for a typical 200 MBq injection is approximately 1.56 mSv.

This table compares the lesion detection and uptake intensity between ⁶⁸Ga-FAPI-46 and the standard radiotracer, ¹⁸F-FDG.

Cancer TypeParameter⁶⁸Ga-FAPI-46¹⁸F-FDGKey FindingsReference
PancreatobiliarySUVmax (Primary)14.55.2This compound showed significantly higher uptake and TBR.
Breast CancerSUVmax (Lesions)9.910.9No significant difference in SUVmax, but this compound had higher TBR.
Various CancersDetection Rate91.2%82.5%This compound detected significantly more lesions.
Gastric, Pancreatic, HepaticTumor UptakeSignificantly HigherLowerThis compound may be a better alternative for these cancer types.

TBR: Tumor-to-Background Ratio

Conclusion

This compound has emerged as a highly promising radiopharmaceutical for oncological imaging. Foundational research demonstrates its ability to target FAP with high specificity, leading to high-contrast images across a wide variety of cancers. The favorable biodistribution and dosimetry profile of ⁶⁸Ga-FAPI-46 support its safety and utility in clinical settings. Furthermore, its prolonged tumor retention compared to earlier agents opens up significant opportunities for FAP-targeted radioligand therapy, positioning this compound as a key player in the future of cancer theranostics.

References

Methodological & Application

Application Notes and Protocols for Automated Radiosynthesis of [68Ga]Ga-FAPI-46

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the automated radiosynthesis of [68Ga]Ga-FAPI-46, a promising radiopharmaceutical for positron emission tomography (PET) imaging of fibroblast activation protein (FAP). FAP is a key target in the tumor microenvironment of various cancers.[1][2] The following protocols are based on established and validated automated methods to ensure high reproducibility and compliance with good manufacturing practices (GMP).[3][4][5]

I. Overview of Automated Synthesis

Automated synthesis modules offer significant advantages over manual methods by reducing operator radiation exposure and ensuring consistent, reproducible results under controlled conditions. Several commercially available synthesis modules have been successfully employed for the production of [68Ga]Ga-FAPI-46. The general workflow involves the elution of a 68Ge/68Ga generator, purification and concentration of the resulting [68Ga]GaCl3, radiolabeling of the FAPI-46 precursor, and final purification of the [68Ga]Ga-FAPI-46 product.

II. Experimental Protocols

A. Reagents and Materials
  • Precursor: this compound (various suppliers)

  • 68Ge/68Ga Generator: Pharmaceutical grade (e.g., GalliaPharm® from Eckert & Ziegler, iThemba LABS)

  • Reagents:

    • 0.1 M Hydrochloric Acid (HCl) for generator elution

    • Buffer solution (e.g., HEPES, Sodium Acetate)

    • Ascorbic acid (stabilizer to prevent radiolysis)

    • Ethanol for final product elution

    • Saline for injection

    • Water for injection

  • Solid Phase Extraction (SPE) Cartridges:

    • Cation exchange cartridge (e.g., SCX) for 68Ga purification

    • Reversed-phase cartridge (e.g., C18, Strata X) for final product purification

  • Automated Synthesis Module: (e.g., iPHASE MultiSyn, Trasis miniAllinOne, Scintomics GRP, etc.)

  • Sterilizing filter: 0.22 µm

B. Automated Radiosynthesis Procedure

The following is a generalized protocol that can be adapted to various automated synthesis modules. Specific parameters may need to be optimized based on the synthesizer used.

  • Preparation:

    • Prepare the automated synthesizer according to the manufacturer's instructions.

    • Aseptically prepare reagent vials and the synthesis cassette.

    • Dissolve the this compound precursor in a suitable buffer (e.g., 20-50 µg of this compound).

  • 68Ga Elution and Purification:

    • Elute the 68Ge/68Ga generator with 0.1 M HCl.

    • The [68Ga]GaCl3 eluate is trapped on a cation exchange (SCX) cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the purified [68Ga]Ga3+ into the reaction vessel using a small volume of concentrated salt solution (e.g., 5 M NaCl).

  • Radiolabeling Reaction:

    • The eluted [68Ga]Ga3+ is added to the reaction vessel containing the this compound precursor and a buffer to maintain a pH of approximately 3.5-4.5.

    • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Final Product Purification:

    • After cooling, the reaction mixture is passed through a reversed-phase SPE cartridge (e.g., C18 or Strata X) to trap the [68Ga]Ga-FAPI-46.

    • Wash the cartridge with water for injection to remove any unreacted [68Ga]Ga3+.

    • Elute the final [68Ga]Ga-FAPI-46 product with a small volume of ethanol.

    • The ethanolic solution is then diluted with saline for injection and passed through a 0.22 µm sterilizing filter into the final product vial.

III. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the automated synthesis of [68Ga]Ga-FAPI-46 using various platforms.

ParameterValueReference
Precursor Amount 10 - 50 µg
Synthesis Time 12 - 25 minutes
Radiochemical Yield (Decay Corrected) 70% - >92%
Radiochemical Purity >95% - >99.5%
Molar Activity 26.23 GBq/µmol

Table 1: Synthesis Parameters and Outcomes

Synthesis ModulePrecursor AmountSynthesis TimeRadiochemical Yield (DC)Radiochemical PurityReference
iPHASE MultiSyn50 µg~25 min89.8 ± 4.8%>95%
Trasis miniAllinOneNot SpecifiedNot Specified>88%>93%
Scintomics GRPNot Specified38 min72.6 ± 4.9%97.6 ± 0.3%
Scintomics GRP20 µg10 min67.75%99.76%
GAIA®50 µg25.1 minNot Specified>95%
Modular Lab PharmTracer / ML eazy50 µgNot SpecifiedNot Specified>95%
Trasis EasyOne / Synthra GaSy / Scintomics GallElut50 µg12 min~92.5%>99.5%
iQS-TSNot Specified15 min70 ± 2%>95%

Table 2: Performance of Different Automated Synthesis Modules

IV. Quality Control

Quality control of the final [68Ga]Ga-FAPI-46 product is crucial to ensure its safety and efficacy for clinical use. All quality control parameters should be in accordance with the European Pharmacopoeia.

A. Quality Control Parameters and Specifications
ParameterSpecificationMethod
Appearance Clear, colorless solution, free of visible particlesVisual Inspection
pH 4.5 - 7.5pH-indicator strips
Radiochemical Purity ≥ 95%Radio-HPLC, Radio-TLC
Radionuclidic Purity 68Ge breakthrough < 0.001%Gamma Spectroscopy
Sterility SterileSterility Test
Bacterial Endotoxins < 175 EU/V (V = max. recommended dose in mL)LAL Test
Stability Stable for at least 2-3 hours post-synthesisRadio-HPLC, Radio-TLC

Table 3: Quality Control Specifications

B. Analytical Methods
  • Radio-High Performance Liquid Chromatography (Radio-HPLC): This is the gold standard for determining radiochemical purity. A typical method involves a C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The retention time of [68Ga]Ga-FAPI-46 is typically around 6-7 minutes.

  • Radio-Thin Layer Chromatography (Radio-TLC): A simpler and faster method for determining radiochemical purity. A common solvent system is a mixture of citrate buffer. [68Ga]Ga-FAPI-46 remains at the origin, while free 68Ga moves with the solvent front.

V. Experimental Workflow Diagram

The following diagram illustrates the general automated radiosynthesis workflow for [68Ga]Ga-FAPI-46.

G cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_qc Quality Control prep_synth Prepare Synthesizer & Cassette elution 1. 68Ge/68Ga Generator Elution (0.1 M HCl) prep_synth->elution prep_reagents Prepare Reagents & Precursor radiolabeling 3. Radiolabeling (this compound Precursor, 95°C) prep_reagents->radiolabeling ga_purification 2. 68Ga Purification (SCX Cartridge) elution->ga_purification ga_purification->radiolabeling product_purification 4. Product Purification (C18/Strata X Cartridge) radiolabeling->product_purification formulation 5. Formulation & Sterilization (Ethanol Elution, Saline, 0.22µm Filter) product_purification->formulation qc_tests Final Product QC (pH, RCP, etc.) formulation->qc_tests final_product [68Ga]Ga-FAPI-46 (Ready for Injection) qc_tests->final_product

Caption: Automated radiosynthesis workflow for [68Ga]Ga-FAPI-46.

VI. Conclusion

The automated synthesis of [68Ga]Ga-FAPI-46 is a robust and reliable method for producing this important radiopharmaceutical for clinical research and routine use. By following standardized protocols and implementing rigorous quality control measures, high-quality [68Ga]Ga-FAPI-46 can be consistently manufactured to meet the growing demand for FAP-targeted PET imaging.

References

Step-by-Step Guide for ⁶⁸Ga-FAPI-46 PET/CT Imaging: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for performing Positron Emission Tomography/Computed Tomography (PET/CT) imaging using the Fibroblast Activation Protein Inhibitor (FAPI) tracer, ⁶⁸Ga-FAPI-46. This radiopharmaceutical targets cancer-associated fibroblasts, offering a valuable tool for oncology research and drug development.[1][2]

Introduction to FAPi-46 PET/CT Imaging

Fibroblast Activation Protein (FAP) is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, while its presence in healthy adult tissues is minimal.[1][3][4] This differential expression makes FAP an attractive target for diagnostic imaging and potential therapeutic applications. ⁶⁸Ga-FAPI-46 is a radiolabeled small molecule inhibitor of FAP that allows for the non-invasive visualization and quantification of FAP expression using PET/CT. This guide details the necessary protocols from radiolabeling to image analysis.

Radiolabeling of ⁶⁸Ga-FAPI-46

The synthesis of ⁶⁸Ga-FAPI-46 can be performed using either manual or automated methods. Both approaches aim to chelate the this compound precursor with Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Experimental Protocol: Manual Radiolabeling
  • Preparation:

    • Prepare a mixture containing 20 nmol of this compound precursor.

    • Add 10 µL of a 20% ascorbic acid solution in water to prevent radiolysis.

    • Elute 0.6–2 GBq of ⁶⁸Ga in 1 mL of 0.6 M HCl from a ⁶⁸Ge/⁶⁸Ga generator.

  • Labeling Reaction:

    • Combine the ⁶⁸Ga solution with the this compound and ascorbic acid mixture.

    • Adjust the pH of the reaction mixture to between 3.3 and 3.6 using 2.5 M sodium acetate.

    • Heat the reaction vial at 95°C for 20 minutes.

  • Purification and Formulation:

    • Isolate the ⁶⁸Ga-FAPI-46 using a solid-phase extraction cartridge (e.g., Oasis Light HLB).

    • Elute the final product from the cartridge with 0.5 mL of ethanol.

    • Dilute the eluate with 5 mL of 0.9% sodium chloride solution.

    • Adjust the final pH to 7 with a phosphate buffer.

  • Quality Control:

    • Perform quality control checks to determine radiochemical purity (RCP), sterility, and endotoxin levels to ensure the product meets specifications for clinical use.

Automated Synthesis

Automated synthesis modules offer a more standardized and GMP-compliant method for producing ⁶⁸Ga-FAPI-46. These systems typically use a pre-packaged cassette and reagent kit. The general principle involves trapping the ⁶⁸Ga on a cation-exchange cartridge, eluting it into a reaction vessel with the this compound precursor, heating, and then purifying the final product.

ParameterManual MethodAutomated Method (Example)
This compound Precursor 20 nmol30-50 µg
⁶⁸Ga Activity 0.6–2 GBqVariable, generator dependent
Reaction Temperature 95°C95-98°C
Reaction Time 20 minutes~10 minutes
Purification Solid-Phase Extraction (SPE)SPE Cartridge
Final Formulation 0.9% NaCl, pH 70.9% NaCl

Patient Preparation and Scheduling

A significant advantage of FAPI-PET imaging is the minimal patient preparation required, which can improve workflow compared to ¹⁸F-FDG PET/CT.

  • Fasting: No fasting is required.

  • Medication: No specific medication adjustments are typically necessary.

  • Scheduling: Patients can be scheduled without the need for extensive pre-scan instructions.

Image Acquisition Protocol

Experimental Protocol: ⁶⁸Ga-FAPI-46 PET/CT Imaging
  • Radiotracer Administration:

    • Administer an intravenous injection of ⁶⁸Ga-FAPI-46. The injected activity typically ranges from 100 to 370 MBq. Studies have used activities ranging from 214 to 246 MBq. An administered activity of 100-200 MBq or 2 MBq/kg is generally recommended for ⁶⁸Ga-labeled compounds.

  • Uptake Time:

    • The optimal uptake time for ⁶⁸Ga-FAPI-46 is a subject of ongoing research, but high-quality images can be obtained with relatively short uptake times.

    • Imaging can be initiated as early as 10-20 minutes post-injection.

    • Many studies perform imaging at approximately 60 minutes post-injection to align with other PET procedures like FDG.

    • Some protocols involve imaging at multiple time points (e.g., 10 min, 1 h, and 3 h) for biodistribution and dosimetry studies.

  • Patient Positioning and CT Scan:

    • The patient should be instructed to void before the scan to minimize bladder activity.

    • Position the patient on the scanner bed, typically in a supine position with arms raised.

    • Perform a low-dose, non-contrast-enhanced CT scan for attenuation correction and anatomical localization. Typical parameters include 130 keV and 30 mAs.

  • PET Scan:

    • Acquire PET data in 3D mode, covering the desired anatomical range (e.g., from the skull base to the mid-thigh).

    • The acquisition time per bed position is typically 2-3 minutes, but this may vary depending on the scanner and injected dose.

ParameterRecommended Value
Injected Activity 100–200 MBq (or 2 MBq/kg)
Uptake Time 10–60 minutes
CT Scan Low-dose, non-contrast
PET Acquisition Mode 3D
Scan Range Skull base to mid-thigh

Image Analysis and Interpretation

Image analysis involves both qualitative visual assessment and semi-quantitative measurements.

  • Visual Interpretation: Focally increased tracer uptake that is not attributable to physiological biodistribution should be considered suspicious for FAP-expressing tissue. The radioactivity is typically cleared through the kidneys, resulting in high activity in the urinary system.

  • Semi-Quantitative Analysis:

    • Standardized Uptake Value (SUV): Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around lesions and normal tissues to calculate SUVmax and SUVmean.

    • Tumor-to-Background Ratio (TBR): TBRs are calculated to assess the relative uptake in a lesion compared to background tissue (e.g., muscle or blood pool). This is typically calculated as: TBR = Lesion SUVmax / Background SUVmean. High TBRs are characteristic of ⁶⁸Ga-FAPI-46 imaging.

Dosimetry

The radiation dosimetry for ⁶⁸Ga-FAPI-46 is favorable. For an administered dose of 200 MBq, the effective whole-body dose is approximately 1.56 mSv. When combined with a low-dose CT scan (approx. 3.7 mSv), the total effective dose for a ⁶⁸Ga-FAPI-46 PET/CT scan is about 5.3 mSv. The urinary bladder wall and kidneys are the organs that receive the highest absorbed doses.

Visualizing the Workflow and Signaling

This compound PET/CT Imaging Workflow

FAPI46_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan_procedure Imaging Procedure cluster_post_scan Post-Scan Analysis Patient Patient Scheduling (No Fasting Required) Injection IV Injection (100-200 MBq) Radiolabeling ⁶⁸Ga-FAPI-46 Synthesis & Quality Control Radiolabeling->Injection Uptake Uptake Phase (10-60 min) Injection->Uptake Administer Tracer Positioning Patient Positioning & Voiding Uptake->Positioning CT_Scan Low-Dose CT Scan Positioning->CT_Scan PET_Scan PET Scan Acquisition CT_Scan->PET_Scan Reconstruction Image Reconstruction (Attenuation Correction) PET_Scan->Reconstruction Analysis Image Analysis (SUV, TBR) Reconstruction->Analysis Report Reporting & Interpretation Analysis->Report FAP_Targeting cluster_systemic Systemic Circulation cluster_tme Tumor Microenvironment (TME) cluster_detection Signal Detection Tracer ⁶⁸Ga-FAPI-46 (Injected Radiotracer) CAF Cancer-Associated Fibroblast (CAF) Tracer->CAF Accumulates in TME FAP Fibroblast Activation Protein (FAP) Tracer->FAP Binds to CAF->FAP Expresses TumorCell Tumor Cell CAF->TumorCell Supports growth PET_Signal Positron Emission Signal (γ-rays) FAP->PET_Signal ⁶⁸Ga decays, emits positrons PET_Scanner PET Scanner PET_Signal->PET_Scanner Detected by

References

Applications of FAPi-46 in Pancreatic Ductal Adenocarcinoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and limited therapeutic options. A key feature of PDAC is the dense desmoplastic stroma, rich in cancer-associated fibroblasts (CAFs), which plays a crucial role in tumor progression, metastasis, and drug resistance. Fibroblast Activation Protein (FAP), a cell surface serine protease, is highly expressed on CAFs in the tumor microenvironment of PDAC while being virtually absent in normal tissues. This differential expression makes FAP an attractive target for both diagnostic imaging and targeted therapy. FAPi-46, a small molecule inhibitor of FAP, has emerged as a promising theranostic agent when labeled with radionuclides. This document provides detailed application notes and protocols for the use of this compound in PDAC research.

I. Diagnostic Applications: 68Ga-FAPi-46 PET/CT Imaging

The quinoline-based FAP inhibitor, this compound, when labeled with Gallium-68 (68Ga), serves as a powerful PET (Positron Emission Tomography) tracer for non-invasive imaging of FAP expression in PDAC.[1][2] 68Ga-FAPi-46 PET/CT has demonstrated significant potential in the initial diagnosis, staging, and monitoring of treatment response in PDAC patients.[2][3]

A. Key Advantages of 68Ga-FAPi-46 PET/CT in PDAC
  • High Tumor-to-Background Ratio: 68Ga-FAPi-46 exhibits rapid and high uptake in FAP-expressing tumors with fast clearance from blood and minimal uptake in normal organs, leading to excellent image contrast.[4]

  • Superior Lesion Detection: Compared to the standard radiotracer 18F-FDG, 68Ga-FAPi has shown higher sensitivity in detecting primary tumors, lymph node metastases, and distant metastases, which can lead to more accurate disease staging. In some cases, 68Ga-FAPi PET/CT has led to a change in the TNM staging for patients.

  • Differentiation of Malignant and Benign Lesions: Studies have shown that 68Ga-FAPi-46 PET/CT can accurately differentiate malignant pancreatic lesions from benign ones, particularly in cases where standard imaging is equivocal. However, it is important to note that FAP uptake can also be seen in inflammatory conditions like pancreatitis, which can be a potential pitfall. Dual-time-point imaging may help in distinguishing malignancy from inflammation.

B. Quantitative Data from 68Ga-FAPi-46 PET/CT Studies in PDAC

The following table summarizes key quantitative data from various studies, highlighting the uptake of 68Ga-FAPi in PDAC lesions.

ParameterPrimary Tumor (Median SUVmax)Lymph Node Metastases (Median SUVmax)Liver Metastases (Median SUVmax)Peritoneal Carcinomatosis (Median SUVmax)Bone Metastases (Median SUVmax)Reference
68Ga-FAPi 21.48.67.48.410.6
18F-FDG 4.82.73.72.82.3
68Ga-FAPi-46 SUVmax cutoff of 10.2 showed 95% sensitivity and 80% specificity for malignancy----

SUVmax: Maximum Standardized Uptake Value

C. Experimental Protocol: 68Ga-FAPi-46 PET/CT Imaging of PDAC

This protocol outlines the key steps for performing 68Ga-FAPi-46 PET/CT imaging in a clinical research setting.

1. Patient Preparation:

  • No specific dietary restrictions are generally required.

  • Ensure adequate hydration.

  • Obtain informed consent.

  • Verify inclusion/exclusion criteria as per the specific study protocol. Common exclusion criteria include pregnancy, breastfeeding, and serious co-morbidities.

2. Radiotracer Synthesis and Administration:

  • 68Ga-FAPi-46 is synthesized by radiolabeling the this compound precursor with Gallium-68. The this compound precursor consists of a FAP-binding moiety conjugated to a DOTA chelator.

  • Administer an intravenous (IV) injection of 155 to 200 MBq of 68Ga-FAPi-46.

3. PET/CT Image Acquisition:

  • Imaging is typically performed 60-70 minutes post-injection, as this time point has been shown to be suitable for achieving a high tumor-to-background ratio.

  • Acquire PET scans from the vertex to the mid-thigh.

  • A low-dose, non-contrast CT scan is acquired for attenuation correction and anatomical localization.

4. Image Analysis:

  • Reconstruct and analyze PET/CT images using appropriate software.

  • Identify and delineate regions of interest (ROIs) or volumes of interest (VOIs) over FAPi-avid lesions.

  • Calculate semi-quantitative parameters such as SUVmax, SUVmean, and tumor-to-background ratios (TBR).

G cluster_workflow 68Ga-FAPi-46 PET/CT Workflow for PDAC Patient Patient with Suspected or Confirmed PDAC Radiotracer IV Injection of 155-200 MBq 68Ga-FAPi-46 Patient->Radiotracer Uptake Uptake Period (approx. 60 min) Radiotracer->Uptake PETCT PET/CT Scan (Vertex to Mid-thigh) Uptake->PETCT Analysis Image Reconstruction & Quantitative Analysis (SUVmax, TBR) PETCT->Analysis Report Diagnostic Report: - Lesion Detection - Staging - Therapy Response Analysis->Report G cluster_pathway This compound Theranostic Principle in PDAC cluster_diagnostic Diagnostic Pathway cluster_therapeutic Therapeutic Pathway FAPi46 This compound GaFAPi 68Ga-FAPi-46 FAPi46->GaFAPi Labeling TherapeuticFAPi Therapeutic this compound (e.g., 90Y-FAPi-46) FAPi46->TherapeuticFAPi Labeling Ga68 68Ga (PET Isotope) Ga68->GaFAPi PETCT PET/CT Imaging GaFAPi->PETCT Administration & Uptake Diagnosis Tumor Visualization, Staging, Monitoring PETCT->Diagnosis Y90 90Y / 177Lu (Beta-emitters) 225Ac (Alpha-emitter) Y90->TherapeuticFAPi RLT Radioligand Therapy TherapeuticFAPi->RLT Administration & Uptake Therapy Irradiation of CAFs and Tumor Microenvironment RLT->Therapy Therapy->Diagnosis Therapy Response

References

Application Notes and Protocols: FAPi-46 for Preclinical Imaging of Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing FAPi-46, a quinoline-based inhibitor of Fibroblast Activation Protein (FAP), for the imaging of solid tumors in preclinical models. FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2][3][4][5]

Introduction to this compound

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed during embryonic development, wound healing, and in pathological conditions such as fibrosis and cancer. In healthy adult tissues, its expression is generally low. Within the tumor microenvironment, FAP is predominantly found on cancer-associated fibroblasts (CAFs), which can constitute a significant portion of the tumor mass and play a crucial role in tumor progression, invasion, angiogenesis, and immunosuppression. This differential expression makes FAP an excellent target for tumor-specific imaging agents.

This compound is a small molecule inhibitor of FAP that can be labeled with various radioisotopes for non-invasive imaging using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Preclinical and clinical studies have demonstrated the potential of radiolabeled this compound for imaging a wide variety of solid tumors, often with high tumor-to-background ratios.

Mechanism of Action and Signaling Pathway

FAP exerts its pro-tumorigenic effects through both enzymatic and non-enzymatic activities. It is involved in the remodeling of the extracellular matrix (ECM) and can influence key signaling pathways that promote cancer cell proliferation, migration, and invasion. This compound specifically binds to and inhibits the enzymatic activity of FAP, allowing for the visualization of FAP-expressing tissues upon radiolabeling.

Below is a diagram illustrating some of the key signaling pathways influenced by FAP in the tumor microenvironment.

FAP_Signaling_Pathway FAP Signaling Pathways in the Tumor Microenvironment cluster_fap Fibroblast Activation Protein (FAP) cluster_effects Cellular Effects cluster_pathways Signaling Pathways FAP FAP PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt activates Ras_ERK Ras-ERK Pathway FAP->Ras_ERK activates STAT3_CCL2 STAT3-CCL2 Signaling FAP->STAT3_CCL2 activates ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling promotes Proliferation Cell Proliferation Migration Migration & Invasion Angiogenesis Angiogenesis Immunosuppression Immunosuppression PI3K_Akt->Proliferation PI3K_Akt->Migration Ras_ERK->Proliferation STAT3_CCL2->Immunosuppression ECM_Remodeling->Migration ECM_Remodeling->Angiogenesis

Caption: FAP signaling pathways promoting tumor progression.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies using this compound and its derivatives for solid tumor imaging.

Table 1: In Vitro Binding Affinity and Cellular Uptake of this compound and Derivatives

CompoundCell LineIC50 (nM)Cellular Uptake (%ID/g)Reference
This compoundHEK-FAP1.3-
68Ga-FAPI-46---
177Lu-FAPI-46---
68Ga-DOTA-2P(FAPI)2CAFs--
FAPI monomerHT-1080-FAP0.44 ± 0.09-
FAPI dimerHT-1080-FAP0.38 ± 0.09-
FAPI tetramerHT-1080-FAP0.68 ± 0.10-
[68Ga]Ga-FAPI-46FSA-Flow-321 ± 38 CPM/105 cells
[68Ga]Ga-FAPI-46FSA-Fmed-832 ± 59 CPM/105 cells
[68Ga]Ga-FAPI-46FSA-Fhi-11167 ± 1793 CPM/105 cells

Table 2: In Vivo Tumor Uptake of Radiolabeled this compound in Preclinical Models

RadiotracerTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
68Ga-FAPI-46Colorectal Carcinoma (HCT116)30 min-
177Lu-FAPI-46Colorectal Carcinoma (HCT116)30 min-
68Ga-FAPI-46FAP-positive patient-derived xenografts1 h4.03 ± 0.69
68Ga-DOTA-2P(FAPI)2FAP-positive patient-derived xenografts1 h8.45 ± 2.19
68Ga-FAPI-46HEK-FAP xenograft1 h10.1
177Lu-FAPI-46HEK-FAP xenograft24 h3.8
177Lu-FAPI-46HEK-FAP xenograft72 h1.6
[99mTc]Tc-6-1 (this compound derivative)A549-FAP tumor-16.15 ± 0.83
[18F]AlF-P-FAPIA549-FAP tumor-7.0 ± 1.0
[68Ga]Ga-FAPI-46FSA tumors60 minSUVmax: 1.55 ± 0.49

Table 3: Biodistribution of Radiolabeled this compound in Preclinical Models (%ID/g)

RadiotracerTumor ModelOrgan3 h p.i.24 h p.i.Reference
[177Lu]this compoundPANC-1 xenograftTumorHighDecreased
Large Intestine-High
Bone-High
[225Ac]this compoundPANC-1 xenograftTumorHigh-
Spleen-High
Liver-High
Stomach-High
Small Intestine-High
Large Intestine-High

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Gallium-68 (68Ga)

This protocol describes a general method for the manual radiolabeling of this compound with 68Ga. Automated synthesis modules are also commonly used for clinical production.

Materials:

  • This compound precursor

  • 68GaCl3 eluted from a 68Ge/68Ga generator

  • Sodium acetate buffer (0.25 M, pH 3.3-3.6)

  • Ethanol

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Sterile filters (0.22 µm)

  • Heating block or water bath

  • Radio-HPLC system for quality control

Procedure:

  • Elute 68Ga from the 68Ge/68Ga generator with 0.6 M HCl.

  • In a sterile reaction vial, add the this compound precursor (e.g., 50 µg).

  • Add the 68Ga eluate to the vial containing the precursor.

  • Adjust the pH of the reaction mixture to 3.3-3.6 using sodium acetate buffer.

  • Heat the reaction mixture at 100°C for 15 minutes.

  • After cooling to room temperature, purify the product using a C18 Sep-Pak cartridge.

  • Wash the cartridge with sterile water to remove unreacted 68Ga.

  • Elute the 68Ga-FAPI-46 with ethanol.

  • Dilute the final product with sterile saline for injection and pass it through a 0.22 µm sterile filter.

  • Perform quality control using radio-HPLC to determine radiochemical purity.

Protocol 2: Preclinical Tumor Model Development

This protocol outlines the establishment of a subcutaneous xenograft tumor model.

Materials:

  • Cancer cell line (e.g., HCT116, PANC-1, 4T1)

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • Immunocompromised mice (e.g., NMRI-Foxn1nu, BALB/c nude)

  • Syringes and needles

Procedure:

  • Culture the selected cancer cell line under appropriate conditions.

  • Harvest the cells and resuspend them in a mixture of PBS and Matrigel (e.g., 1:1 ratio).

  • Inject a specific number of cells (e.g., 5 x 106) subcutaneously into the flank or interscapular area of the mice.

  • Monitor the mice regularly for tumor growth.

  • Tumors are typically ready for imaging studies when they reach a certain volume (e.g., 50-100 mm3).

Protocol 3: In Vivo PET/CT Imaging with 68Ga-FAPI-46

Materials:

  • Tumor-bearing mice

  • 68Ga-FAPI-46

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Inject a defined activity of 68Ga-FAPI-46 (e.g., 1.1 - 12.4 MBq) intravenously via the tail vein.

  • Allow for an uptake period, typically 60 minutes.

  • Position the anesthetized mouse in the PET/CT scanner.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • Acquire a static PET scan for a specified duration (e.g., 10 minutes).

  • Reconstruct the PET and CT images.

  • Analyze the images to quantify tracer uptake in the tumor and other organs using regions of interest (ROIs). Calculate Standardized Uptake Values (SUV).

Protocol 4: Ex Vivo Biodistribution Study

Materials:

  • Tumor-bearing mice

  • Radiolabeled this compound

  • Gamma counter

  • Dissection tools

  • Scales for weighing organs

Procedure:

  • Inject a known activity of radiolabeled this compound into a cohort of tumor-bearing mice.

  • At predefined time points (e.g., 30, 60, 90 minutes post-injection), euthanize a subset of mice.

  • Dissect and collect major organs and tissues of interest (tumor, blood, muscle, liver, kidneys, etc.).

  • Weigh each collected tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for preclinical imaging with this compound and the logical advantages of this imaging agent.

Experimental_Workflow Preclinical Imaging Workflow with this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Radiolabeling of this compound C Tracer Injection A->C B Preclinical Tumor Model Development B->C D In Vivo Imaging (PET/CT) C->D E Ex Vivo Biodistribution C->E F Image Analysis (SUV Quantification) D->F G Biodistribution Data Analysis (%ID/g) E->G

Caption: A typical workflow for preclinical this compound imaging studies.

FAPi46_Advantages Advantages of this compound for Tumor Imaging FAP_Target FAP Overexpression in Tumors FAPi46 This compound FAP_Target->FAPi46 enables targeting Low_Background Low FAP Expression in Healthy Tissue High_Contrast High Tumor-to-Background Ratio Low_Background->High_Contrast contributes to High_Affinity High Binding Affinity FAPi46->High_Affinity Favorable_Kinetics Favorable Pharmacokinetics FAPi46->Favorable_Kinetics High_Affinity->High_Contrast Favorable_Kinetics->High_Contrast Broad_Applicability Broad Applicability Across Solid Tumors High_Contrast->Broad_Applicability

Caption: Logical relationship of this compound's advantages.

Conclusion

This compound is a promising radiopharmaceutical for the preclinical imaging of a wide array of solid tumors. Its ability to specifically target FAP on cancer-associated fibroblasts leads to high-contrast images and provides valuable information on tumor biology. The protocols and data presented in these application notes offer a foundation for researchers to design and execute their own preclinical studies using this innovative imaging agent. Further research into this compound and its derivatives continues to expand their potential applications in both diagnostics and targeted therapy.

References

Application Notes and Protocols for Gallium-68 Radiolabeling of FAPi-46

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the radiolabeling of the Fibroblast Activation Protein Inhibitor (FAPI-46) with Gallium-68 ([68Ga]Ga-FAPI-46), a promising tracer for Positron Emission Tomography (PET) imaging in oncology and other diseases characterized by fibroblast activation.[1][2][3][4] The protocols described herein are based on established methodologies and are intended to ensure high radiochemical yield and purity for preclinical and clinical research.

Overview

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed in the stroma of various cancers and in tissues undergoing fibrotic remodeling.[1] This makes it an attractive target for molecular imaging and targeted radionuclide therapy. This compound, a quinoline-based peptidomimetic, when chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), can be efficiently labeled with Gallium-68. The resulting radiopharmaceutical, [68Ga]Ga-FAPI-46, has demonstrated high tumor uptake and excellent tumor-to-background ratios in clinical studies.

Experimental Protocols

Materials and Reagents
  • This compound precursor (DOTA-conjugated)

  • Gallium-68 (68Ga) chloride eluted from a 68Ge/68Ga generator (e.g., GalliaPharm®)

  • HEPES buffer (1.5 M or 5 M)

  • Sodium acetate (2.5 M)

  • Ascorbic acid solution (20% in water)

  • Ethanol (pharmaceutical grade)

  • Water for injection (WFI)

  • 0.1 M Hydrochloric acid (HCl)

  • 5 M Sodium chloride (NaCl) solution

  • Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18, Oasis HLB)

  • Sterile filters (0.22 µm)

Automated Radiosynthesis

Automated synthesis modules (e.g., Scintomics GRP, IBA Synthera, Eckert & Ziegler Modular-Lab) are commonly employed to ensure reproducibility and compliance with Good Manufacturing Practices (GMP). The following is a generalized automated protocol.

2.2.1. Elution and Purification of 68Ga

  • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • The eluate is passed through a cation exchange cartridge (e.g., SCX) to trap the 68Ga3+.

  • The trapped 68Ga3+ is then eluted from the cartridge with a small volume of 5 M NaCl solution into the reaction vessel.

2.2.2. Radiolabeling Reaction

  • The reaction vessel is pre-loaded with the this compound precursor (typically 20-50 µg) dissolved in a suitable buffer, such as HEPES, to maintain a pH between 3.5 and 4.5.

  • The eluted 68Ga3+ is added to the precursor solution.

  • The reaction mixture is heated. Common conditions are 90-98°C for 5-10 minutes.

2.2.3. Purification of [68Ga]Ga-FAPI-46

  • After the incubation period, the reaction mixture is passed through a C18 SPE cartridge to trap the [68Ga]Ga-FAPI-46, while unreacted hydrophilic impurities pass through to waste.

  • The cartridge is washed with WFI to remove any remaining impurities.

  • The purified [68Ga]Ga-FAPI-46 is eluted from the cartridge with a small volume of ethanol (e.g., 0.5 mL).

2.2.4. Formulation

  • The ethanolic solution of the final product is diluted with a suitable buffer (e.g., phosphate buffer) or saline to achieve a physiologically acceptable pH (typically around 7) and to reduce the ethanol concentration.

  • The final product is passed through a 0.22 µm sterile filter into a sterile vial.

  • To improve stability and minimize radiolysis, sodium ascorbate may be added to the final formulation.

Manual Radiosynthesis

A manual labeling procedure can also be performed, particularly for research purposes.

  • Prepare a reaction vial containing 20 nmol of this compound.

  • Add 10 µL of ascorbic acid solution (20% in water).

  • Add approximately 1 mL of the 68Ga solution (0.6–2 GBq in 0.6 M HCl).

  • Adjust the pH of the mixture to 3.3–3.6 using sodium acetate solution (2.5 M).

  • Heat the reaction mixture at 95°C for 20 minutes.

  • Purify the product using a solid-phase extraction cartridge (e.g., Oasis Light HLB) and elute with 0.5 mL of ethanol.

  • Dilute the eluate with 5 mL of 0.9% sodium chloride solution and adjust the pH to 7 with phosphate buffer.

Data Presentation

The following tables summarize key quantitative data from various published protocols for the radiosynthesis of [68Ga]Ga-FAPI-46.

Table 1: Reaction Parameters for [68Ga]Ga-FAPI-46 Synthesis

ParameterValueReference
This compound Precursor Amount10 - 50 µg
Optimal Precursor Amount20 µg
Incubation Temperature90 - 98 °C
Incubation Time5 - 20 min
pH of Reaction Mixture3.3 - 4.5

Table 2: Quality Control Specifications for [68Ga]Ga-FAPI-46

ParameterSpecificationReference
Radiochemical Purity (RCP)> 95%
Radiochemical Yield (non-decay corrected)~68% (with 20 µg precursor)
Molar Activity~26 GBq/µmol (with 20 µg precursor)
pH of Final Product4.5 - 7.5
Endotoxin Level< 17.5 EU/mL
SterilitySterile
StabilityStable for at least 3-4 hours post-synthesis

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical. The following tests should be performed in accordance with European Pharmacopoeia guidelines.

  • Radiochemical Purity: Determined by radio-High Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin Layer Chromatography (radio-TLC).

    • Radio-HPLC: A C18 column is typically used with a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile. Free 68Ga and [68Ga]Ga-FAPI-46 will have distinct retention times (e.g., ~1.4 min for free 68Ga and ~6.2 min for the product).

    • Radio-TLC: This method can be used to detect the presence of 68Ga-colloids.

  • pH: Measured using a calibrated pH meter.

  • Radionuclidic Purity: Germanium-68 breakthrough from the generator should be measured.

  • Sterility and Endotoxins: Sterility testing and a Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins are mandatory for clinical applications.

Visualizations

Experimental Workflow

G cluster_prep Gallium-68 Preparation cluster_labeling Radiolabeling cluster_purification Purification & Formulation Generator 68Ge/68Ga Generator Elution Elute with 0.1 M HCl Generator->Elution SCX_Cartridge Trap on SCX Cartridge Elution->SCX_Cartridge Elute_SCX Elute with 5 M NaCl SCX_Cartridge->Elute_SCX Reactor Reaction Vessel (this compound Precursor + Buffer) Elute_SCX->Reactor Add 68Ga Heating Heat (e.g., 95°C, 10 min) Reactor->Heating C18_Cartridge Trap on C18 Cartridge Heating->C18_Cartridge Wash Wash with Water C18_Cartridge->Wash Elute_C18 Elute with Ethanol Wash->Elute_C18 Formulate Formulate with Saline/Buffer Elute_C18->Formulate Filter 0.22 µm Sterile Filter Formulate->Filter Final_Product [68Ga]Ga-FAPI-46 Filter->Final_Product

Caption: Automated radiosynthesis workflow for [68Ga]Ga-FAPI-46.

Quality Control Logic

G cluster_qc Quality Control Tests Final_Product Final [68Ga]Ga-FAPI-46 Product RCP Radiochemical Purity (>95%) Final_Product->RCP pH_Test pH Measurement (4.5 - 7.5) Final_Product->pH_Test Endotoxin_Test Endotoxin Test (< 17.5 EU/mL) Final_Product->Endotoxin_Test Sterility_Test Sterility Test Final_Product->Sterility_Test Stability_Test Stability Assessment (≥ 3 hours) Final_Product->Stability_Test Release Release for Clinical/Research Use RCP->Release Pass Fail Reject Batch RCP->Fail Fail pH_Test->Release Pass pH_Test->Fail Fail Endotoxin_Test->Release Pass Endotoxin_Test->Fail Fail Sterility_Test->Release Pass Sterility_Test->Fail Fail Stability_Test->Release Pass Stability_Test->Fail Fail

Caption: Quality control decision workflow for [68Ga]Ga-FAPI-46.

References

Application Notes and Protocols: FAPi-46 in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fibroblast Activation Protein inhibitor-46 (FAPi-46) in the imaging and therapy of various cancers. This document details the underlying mechanism, summarizes quantitative data from clinical studies, and provides detailed protocols for its application.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial carcinomas.[1] Its expression in healthy adult tissues is minimal, making it an attractive target for both cancer diagnosis and therapy.[1][2] this compound is a small molecule inhibitor of FAP that can be labeled with radionuclides for imaging (e.g., Gallium-68) and therapeutic applications (e.g., Yttrium-90 or Lutetium-177).[3][4]

Mechanism of Action

This compound targets FAP expressed on CAFs, which are integral to the tumor microenvironment. These CAFs contribute to tumor progression through several mechanisms, including remodeling of the extracellular matrix (ECM), promoting angiogenesis, and suppressing the immune system. By targeting FAP, this compound-based agents can deliver diagnostic or therapeutic payloads directly to the tumor stroma, offering high tumor-to-background contrast in imaging and targeted radiation delivery in therapy.

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of [68Ga]Ga-FAPI-46 PET/CT in various cancer types, often in comparison to the standard radiotracer, [18F]FDG.

Table 1: Diagnostic Performance of [68Ga]Ga-FAPI-46 PET/CT in Various Cancers

Cancer TypeMetric[68Ga]Ga-FAPI-46 Value (%)[18F]FDG Value (%)Reference
Head and Neck Squamous Cell Carcinoma Sensitivity100100
Specificity5050
Accuracy94.494.4
Lung Cancer Sensitivity9987
Colorectal Cancer (Peritoneal Metastases) Sensitivity10092
Specificity67-
Accuracy95-
Various Cancers (Pooled Data) Sensitivity9673
Specificity9283
Various Cancers (Pooled Data) Sensitivity (Primary Lesions)99-
Sensitivity (Nodal Metastases)91-
Sensitivity (Distant Metastases)99-

Table 2: Comparison of [68Ga]Ga-FAPI-46 and [18F]FDG PET/CT Uptake in Various Cancers

Cancer TypeLesion TypeParameter[68Ga]Ga-FAPI-46 Value[18F]FDG ValueReference
Lung Cancer Primary TumorsTBR25.3 ± 14.032.1 ± 21.1
Metastatic Lymph NodesTBR7.5 ± 6.65.9 ± 8.6
Bone MetastasesTBR8.6 ± 5.44.3 ± 2.3
Breast Cancer LiverSUVmax1.5 ± 0.12.9 ± 0.2
Blood PoolSUVmax1.7 ± 0.12.0 ± 0.1
Invasive CancerSUVmax13.9 (mean)-
Colorectal Cancer (Peritoneal Metastases) Peritoneal MetastasesSUVmax6.23 (median)4.27 (median)
TBR4.57 (median)1.30 (median)
Pancreatic Cancer Primary TumorsSUVmax17.2 (mean)8.9 (mean)
Tumor-to-Liver Ratio6.6 (mean)2.7 (mean)
Various Cancers Primary Lesions (Esophageal)SUVmax (at 3h)27.5-
Primary Lesions (Bladder)SUVmax (at 3h)29.2-
Distant Metastases (Breast)SUVmax (at 10 min)15.7-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving FAP, the theranostic mechanism of this compound, and a typical clinical workflow for this compound PET/CT.

FAP_Signaling_Pathways FAP Fibroblast Activation Protein (FAP) Remodeling ECM Remodeling FAP->Remodeling enzymatic activity PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt influences Ras_ERK Ras-ERK Pathway FAP->Ras_ERK influences Immune_Suppression Immune Suppression (e.g., TGF-β, IL-6) FAP->Immune_Suppression Angiogenesis Angiogenesis FAP->Angiogenesis ECM Extracellular Matrix (ECM) (e.g., Collagen) ECM->Remodeling Tumor_Growth Tumor Growth, Invasion, Metastasis Remodeling->Tumor_Growth PI3K_Akt->Tumor_Growth Ras_ERK->Tumor_Growth Immune_Suppression->Tumor_Growth Angiogenesis->Tumor_Growth

Caption: FAP Signaling Pathways in the Tumor Microenvironment.

FAPi46_Theranostics_Mechanism cluster_targeting Targeting Mechanism cluster_applications Applications FAPi46 This compound Ligand FAP_Protein FAP Protein FAPi46->FAP_Protein binds to Ga68 68Ga FAPi46->Ga68 labeled with Y90_Lu177 90Y / 177Lu FAPi46->Y90_Lu177 labeled with CAF Cancer-Associated Fibroblast (CAF) FAP_Protein->CAF expressed on PET_CT PET/CT Imaging (Diagnosis & Staging) Ga68->PET_CT RLT Radioligand Therapy (Treatment) Y90_Lu177->RLT

Caption: Theranostic Mechanism of this compound.

Clinical_Workflow_FAPi46_PETCT Start Patient with Suspected or Confirmed Malignancy Eligibility Assess Eligibility Criteria Start->Eligibility Informed_Consent Informed Consent Eligibility->Informed_Consent Eligible Follow_Up Follow-up Eligibility->Follow_Up Not Eligible Tracer_Admin [68Ga]Ga-FAPI-46 Administration (e.g., 173 MBq IV) Informed_Consent->Tracer_Admin Uptake_Phase Uptake Phase (10-60 minutes) Tracer_Admin->Uptake_Phase PET_CT_Scan PET/CT Imaging Uptake_Phase->PET_CT_Scan Image_Recon Image Reconstruction and Analysis PET_CT_Scan->Image_Recon Data_Analysis Quantitative Analysis (SUVmax, TBR) Image_Recon->Data_Analysis Clinical_Decision Clinical Decision Making (Staging, Treatment Planning) Data_Analysis->Clinical_Decision Clinical_Decision->Follow_Up

Caption: Clinical Workflow for this compound PET/CT Imaging.

Experimental Protocols

Protocol 1: [68Ga]Ga-FAPI-46 PET/CT Imaging

This protocol outlines the procedure for performing a diagnostic PET/CT scan using [68Ga]Ga-FAPI-46.

1. Patient Preparation:

  • No specific patient preparation, such as fasting or blood glucose measurement, is required for [68Ga]Ga-FAPI-46 PET/CT imaging.

  • Patients should be well-hydrated.

  • Obtain written informed consent from the patient.

2. Radiotracer Administration:

  • Administer a median dose of 173 MBq (range 117–221 MBq) of [68Ga]Ga-FAPI-46 intravenously.

  • The injection should be followed by a saline flush.

3. Image Acquisition:

  • PET/CT imaging can be initiated as early as 10 minutes post-injection, with optimal imaging typically performed around 60 minutes post-injection. Studies have shown remarkably stable tumor uptake and high tumor-to-background ratios within 3 hours of injection.

  • Perform a low-dose, non-contrast-enhanced CT scan for attenuation correction and anatomical localization.

  • Acquire PET scans in 3D mode from the vertex to the mid-thigh.

4. Image Analysis:

  • Reconstruct PET images using standard iterative reconstruction algorithms.

  • Perform semi-quantitative analysis by drawing regions of interest (ROIs) over avid lesions and background tissues (e.g., liver, blood pool, muscle) to calculate Standardized Uptake Values (SUVmax, SUVmean) and Tumor-to-Background Ratios (TBR).

Protocol 2: Radioligand Therapy (RLT) with [90Y]Y-FAPI-46 (General Outline)

This protocol provides a general framework for FAP-targeted radioligand therapy.

1. Patient Selection:

  • Patients should have advanced-stage solid tumors with confirmed progression on standard therapies.

  • Eligibility requires high FAP expression confirmed by [68Ga]Ga-FAPI-46 PET/CT, often defined as high tracer uptake in the majority of tumor lesions.

  • Adequate organ function (renal, hepatic, and bone marrow) is necessary.

2. Dosimetry and Treatment Planning:

  • Pre-therapeutic dosimetry may be performed using a diagnostic scan (e.g., [68Ga]Ga-FAPI-46 PET/CT) or a low-dose therapeutic administration to calculate absorbed doses to tumors and organs at risk (e.g., kidneys, bone marrow).

  • The therapeutic activity of [90Y]Y-FAPI-46 is determined based on dosimetry calculations and patient-specific factors.

3. Treatment Administration:

  • [90Y]Y-FAPI-46 is administered intravenously.

  • Patients may receive multiple cycles of therapy, typically spaced several weeks apart, depending on response and toxicity.

4. Post-Therapy Monitoring and Follow-up:

  • Monitor patients for any acute or delayed adverse events, with particular attention to hematologic toxicity (thrombocytopenia, anemia).

  • Post-treatment imaging (e.g., Bremsstrahlung scintigraphy for 90Y) can be performed to confirm tracer uptake in tumor lesions.

  • Treatment response is assessed using standard imaging criteria (e.g., RECIST) and tumor marker analysis at specified follow-up intervals.

References

Application Notes and Protocols for Evaluating FAPi-46 Uptake in Bone Metastases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous tumor types, including bone metastases.[1][2] FAP expression is minimal in most healthy adult tissues, making it an attractive target for diagnostic imaging and targeted therapy.[1] FAP inhibitors (FAPi) labeled with positron-emitting radionuclides, such as Gallium-68 ([68Ga]Ga-FAPI-46), have demonstrated high tumor uptake and excellent image contrast in positron emission tomography/computed tomography (PET/CT) scans.[1][3] This makes [68Ga]Ga-FAPI-46 PET/CT a promising tool for the detection and characterization of bone metastases, potentially offering advantages over standard-of-care imaging modalities like [18F]FDG PET/CT. These application notes provide a detailed method for evaluating [68Ga]Ga-FAPI-46 uptake in bone metastases.

Experimental Protocols

[68Ga]Ga-FAPI-46 PET/CT Imaging Protocol

This protocol outlines the procedure for performing [68Ga]Ga-FAPI-46 PET/CT scans for the evaluation of bone metastases.

1. Patient Preparation:

  • No specific patient preparation such as fasting is required. Patients should be well-hydrated.

  • Obtain informed consent from the patient.

  • Review patient's clinical history, including any prior imaging and treatments.

2. Radiotracer Administration:

  • Administer an intravenous injection of approximately 148-177 MBq of [68Ga]Ga-FAPI-46.

  • The injection should be followed by a saline flush to ensure complete administration of the radiotracer.

3. PET/CT Image Acquisition:

  • Imaging can be performed as early as 10 minutes post-injection. Dual-time-point imaging at approximately 10 minutes and 60 minutes post-injection can also be performed to assess tracer kinetics.

  • A standard PET/CT scan protocol should be followed, typically acquiring images from the skull base to the mid-thigh.

  • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

4. Image Reconstruction and Analysis:

  • PET images are reconstructed using standard iterative reconstruction algorithms.

  • The reconstructed images should be corrected for attenuation, scatter, and decay.

  • The resulting PET, CT, and fused PET/CT images are reviewed for areas of abnormal [68Ga]Ga-FAPI-46 uptake.

Quantitative Data Analysis

Quantitative analysis of [68Ga]Ga-FAPI-46 uptake in bone metastases allows for objective assessment and comparison. Key metrics include:

  • Maximum Standardized Uptake Value (SUVmax): This is the highest pixel value within a region of interest (ROI) drawn around a lesion, normalized to the injected dose and patient's body weight. It is a widely used semi-quantitative measure of tracer uptake.

  • Tumor-to-Background Ratio (TBR): This ratio compares the SUVmax of a lesion to the mean SUV of a background reference tissue (e.g., gluteal muscle or mediastinal blood pool). TBR can provide improved contrast and may be more robust than SUVmax alone.

Procedure for Quantitative Analysis:

  • Identify bone metastases on the fused PET/CT images.

  • Draw a 3D region of interest (ROI) around the entirety of each bone lesion.

  • The software will automatically calculate the SUVmax within the defined ROI.

  • Draw a reference ROI in a representative area of normal background tissue (e.g., gluteal muscle).

  • Calculate the TBR by dividing the SUVmax of the lesion by the mean SUV of the background tissue.

Quantitative Data Summary

The following table summarizes representative quantitative data for [68Ga]Ga-FAPI-46 uptake in bone metastases compared to other tissues, compiled from published studies.

Tissue/Lesion TypeTracerMedian SUVmaxReference
Bone Metastases[68Ga]Ga-FAPI-465.8 - 13.7
Bone Metastases[68Ga]Ga-FAPI-RGD16.2
Primary Tumors[68Ga]Ga-FAPI-4612.76
Lymph Node Metastases[68Ga]Ga-FAPI-4610.6
Liver Metastases[68Ga]Ga-FAPI-464.4
Lung Metastases[68Ga]Ga-FAPI-463.9
Gluteal Muscle (Background)[68Ga]Ga-FAPI-46~0.5-1.0
Liver (Normal)[68Ga]Ga-FAPI-46~1.0-2.0
Mediastinum (Blood Pool)[68Ga]Ga-FAPI-46~1.5-2.5

Visualizations

G Experimental Workflow for FAPi-46 PET/CT in Bone Metastases cluster_0 Patient Preparation cluster_1 Radiotracer Administration cluster_2 Image Acquisition cluster_3 Data Analysis Patient Patient Selection & Consent Hydration Ensure Adequate Hydration Patient->Hydration Injection IV Injection of [68Ga]Ga-FAPI-46 Hydration->Injection PET_CT PET/CT Scan (10-60 min post-injection) Injection->PET_CT Reconstruction Image Reconstruction PET_CT->Reconstruction Analysis Quantitative Analysis (SUVmax, TBR) Reconstruction->Analysis Report Reporting of Findings Analysis->Report

Caption: Workflow for this compound PET/CT imaging and analysis in bone metastases.

G Conceptual Signaling of FAP Activation in Bone Metastasis Microenvironment cluster_0 Tumor Microenvironment cluster_1 Fibroblast Activation cluster_2 FAP Expression and Activity cluster_3 Imaging Target Tumor_Cells Tumor Cells Growth_Factors Growth Factors (e.g., TGF-β) Tumor_Cells->Growth_Factors Resident_Fibroblasts Resident Fibroblasts Growth_Factors->Resident_Fibroblasts activate CAFs Cancer-Associated Fibroblasts (CAFs) Resident_Fibroblasts->CAFs differentiate into FAP_Expression Upregulation of FAP Expression CAFs->FAP_Expression ECM_Remodeling Extracellular Matrix Remodeling FAP_Expression->ECM_Remodeling leads to FAPI_Binding [68Ga]Ga-FAPI-46 Binding to FAP FAP_Expression->FAPI_Binding provides target for PET_Signal PET Signal Detection FAPI_Binding->PET_Signal

Caption: FAP activation in the bone metastasis microenvironment leading to a PET signal.

Conclusion

The use of [68Ga]Ga-FAPI-46 PET/CT represents a significant advancement in the imaging of bone metastases. Its ability to target FAP expression in the tumor microenvironment provides high sensitivity and specificity for lesion detection. The protocols and quantitative methods described in these application notes offer a standardized approach for researchers and clinicians to evaluate this compound uptake, which can aid in clinical trial design, drug development, and ultimately, patient management. Further research and standardization of these methods will continue to refine the role of this compound imaging in oncology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FAPi-46 PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAPi-46 in PET imaging. The focus is on strategies to improve tumor-to-organ ratios and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies to improve the tumor-to-organ ratio of this compound?

A1: The primary strategies to enhance the tumor-to-organ ratio of FAPi tracers like this compound focus on two main areas: chemical modification of the tracer and optimization of the imaging protocol.

  • Chemical Modification:

    • Multimerization: Creating dimers or tetramers of the FAPI molecule (e.g., DOTA-2P(FAPI)₂) has been shown to increase tumor uptake and retention compared to the this compound monomer.[1][2][3][4] This is due to the polyvalency effect, which enhances the binding affinity to Fibroblast Activation Protein (FAP).[2]

    • Albumin Binders: Incorporating an albumin-binding moiety can prolong the circulation time of the FAPi tracer in the blood, potentially leading to increased accumulation in the tumor.

  • Imaging Protocol Optimization:

    • Acquisition Timing: Studies have shown that with 68Ga-FAPI-46, diagnostic images can be acquired as early as 10 minutes post-injection with equivalent lesion detection rates compared to later time points, although tumor-to-background ratios may be slightly lower. However, tumor-to-background ratios for 68Ga-FAPI-46 have been observed to increase over time, with scans at 3 hours showing higher ratios than at 10 minutes.

    • Acquisition Duration: The acquisition time per bed position can be optimized. For instance, a reduction from 4 to 3 minutes has been shown to maintain satisfactory image quality.

Q2: My 68Ga-FAPI-46 PET scan shows high background noise. What could be the cause and how can I reduce it?

A2: While 68Ga-FAPI-46 is known for its low background uptake, several factors can contribute to increased background signal:

  • Physiological Uptake: FAP is expressed in activated fibroblasts, which are present in areas of wound healing, tissue remodeling, inflammation, and fibrosis. This can lead to non-specific tracer uptake. Degenerative joint and vertebral bone lesions are common sites of non-tumor-specific uptake.

  • Imaging Time Point: Although early imaging is feasible, the clearance from normal organs continues over time. Later imaging, for example at 3 hours post-injection, can show improved tumor-to-background ratios as the tracer washes out from non-target tissues.

  • Patient Preparation: While most studies do not report specific patient preparation for FAPI PET scans, ensuring adequate hydration can help facilitate the clearance of the tracer through the urinary system, reducing background in the pelvic region.

Q3: I am observing rapid clearance of this compound from the tumor. How can I improve tumor retention?

A3: The relatively short tumor retention of monomeric FAPI tracers is a known limitation, particularly for therapeutic applications. The most effective strategy to address this is through chemical modification of the FAPI molecule.

  • Multimerization: Dimeric and tetrameric FAPI molecules have demonstrated significantly prolonged tumor retention compared to this compound. For example, 177Lu-labeled FAPI tetramers have shown superior anti-tumor efficacy due to enhanced tumor uptake and retention.

  • Alternative FAPI Derivatives: Other FAPI derivatives have been developed with improved tumor retention profiles. For instance, FAP-2286 has shown significantly longer tumor retention compared to this compound in preclinical studies.

Q4: What is the optimal imaging time-point after injection of 68Ga-FAPI-46?

A4: The optimal imaging time for 68Ga-FAPI-46 can depend on the specific clinical or research question.

  • For Diagnostic Lesion Detection: Several studies suggest that imaging can be performed as early as 10 minutes after injection, with equivalent tumor detection rates to later time points (e.g., 60 minutes). This allows for a significantly shorter and more patient-friendly workflow.

  • For Maximizing Tumor-to-Background Ratio: If the goal is to achieve the highest possible contrast, later imaging is preferable. Studies have shown that tumor-to-background ratios for 68Ga-FAPI-46 increase over time, with the highest ratios observed at around 3 hours post-injection.

Troubleshooting Guides

Issue 1: Low Tumor Uptake (Low SUVmax)

  • Possible Cause 1: Low FAP Expression in the Tumor.

    • Troubleshooting:

      • Confirm FAP expression in tumor tissue via immunohistochemistry (IHC) if possible. FAP expression can be heterogeneous among different tumor types and even within the same tumor.

      • Consider that some tumors, despite being of a type that typically expresses FAP, may have low FAP levels in a specific patient.

  • Possible Cause 2: Issues with Radiotracer Synthesis or Quality.

    • Troubleshooting:

      • Verify the radiochemical purity and molar activity of the synthesized 68Ga-FAPI-46.

      • Ensure that the synthesis protocol was followed correctly, including pH adjustment and heating steps as described in established protocols.

  • Possible Cause 3: Competition with Endogenous Ligands or Prior Treatments.

    • Troubleshooting:

      • Review the patient's recent medications and treatments. While not extensively documented for FAPi, some therapies could potentially modulate FAP expression or interfere with tracer binding.

Issue 2: High Uptake in Non-Target Organs

  • Possible Cause 1: Physiological FAP Expression or Inflammation.

    • Troubleshooting:

      • Carefully correlate PET findings with anatomical imaging (CT or MRI) to identify potential non-malignant causes of uptake, such as degenerative joint disease, inflammation, or recent surgery.

      • Be aware of known sites of physiological FAPi uptake, which can include the uterus and areas of active tissue remodeling.

  • Possible Cause 2: Altered Biodistribution due to Tracer Formulation.

    • Troubleshooting:

      • Review the synthesis and formulation of the radiotracer. Impurities or altered hydrophilicity could potentially change its biodistribution.

  • Possible Cause 3: For Multimeric FAPi Tracers.

    • Troubleshooting:

      • Be aware that while multimerization increases tumor uptake, it can also lead to higher uptake in normal organs like the kidneys and liver. This is an inherent trade-off of this strategy.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and related compounds to provide a reference for expected values.

Table 1: Biodistribution of 68Ga-FAPI-46 in Cancer Patients (SUVmean)

Organ10 min post-injection1 hr post-injection3 hrs post-injection
Tumor8.2 (SUVmax)8.15 (SUVmax)7.6 (SUVmax)
Liver~1.5~1.3~1.2
Spleen~1.6~1.3~1.1
Kidneys~2.0~1.5~1.2
Muscle~0.8~0.7~0.6
Blood Pool~1.7~1.3~1.0

Data compiled from multiple sources, values are approximate.

Table 2: Comparison of Tumor-to-Organ Ratios for 68Ga-FAPI-46 at Different Time Points

Ratio (Tumor SUVmax / Organ SUVmean)10 min post-injection3.3 hrs post-injection
Tumor-to-Muscle10.722.8
Tumor-to-Liver~5.516.8
Tumor-to-Spleen~5.118.9
Tumor-to-Heart~4.819.1
Tumor-to-Marrow~4.131.0

Data adapted from a study by Meyer et al.

Table 3: Comparison of Monomeric, Dimeric, and Tetrameric FAPI Tracers

TracerRelative Tumor Uptake (SUVmax)Key AdvantageKey Disadvantage
68Ga-FAPI-46 (Monomer)BaselineRapid clearance from backgroundShorter tumor retention
68Ga-DOTA-2P(FAPI)₂ (Dimer)Higher than this compound (e.g., 8.1-39.0 vs 1.7-24.0)Increased tumor uptake and retentionPotential for higher uptake in normal organs
68Ga-DOTA-4P(FAPI)₄ (Tetramer)Significantly higher than dimer and monomerGreatest tumor uptake and retentionHigher background compared to monomer and dimer

Experimental Protocols

Protocol 1: Radiosynthesis of 68Ga-FAPI-46

This is a general protocol based on published methods. Researchers should adapt it to their specific laboratory conditions and adhere to all relevant safety regulations.

  • Preparation:

    • Elute 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl₃.

    • Prepare a reaction mixture containing:

      • 20 nmol of this compound precursor.

      • 10 µL of ascorbic acid solution (20% in water).

      • 1 mL of the 68Ga solution.

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to 3.3-3.6 using sodium acetate (2.5 M in water).

  • Heating:

    • Heat the reaction vial at 95°C for 20 minutes.

  • Purification:

    • Isolate the product using solid-phase extraction (e.g., Oasis Light HLB cartridge).

    • Elute the purified 68Ga-FAPI-46 with 0.5 mL of ethanol.

  • Formulation:

    • Dilute the final product with 5 mL of sterile saline (0.9% NaCl).

    • Adjust the pH to approximately 7 using a phosphate buffer for injection.

  • Quality Control:

    • Perform standard quality control tests to determine radiochemical purity and molar activity.

Protocol 2: 68Ga-FAPI-46 PET/CT Imaging Protocol

This protocol provides a general framework for preclinical or clinical imaging.

  • Patient/Subject Preparation:

    • No specific patient preparation such as fasting is generally required.

    • Ensure adequate hydration.

  • Radiotracer Administration:

    • Administer an activity of 80-200 MBq of 68Ga-FAPI-46 intravenously.

  • Image Acquisition:

    • Scanning can commence as early as 10 minutes post-injection. A common time point for imaging is 60 minutes post-injection.

    • Acquire images from the skull base to the mid-thigh.

    • Use an acquisition time of 3-4 minutes per bed position.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • Image Analysis:

    • Reconstruct PET images using standard algorithms.

    • Calculate Standardized Uptake Values (SUV) for tumors and normal organs.

    • Determine tumor-to-background ratios by dividing the tumor SUVmax by the mean SUV of a background region (e.g., muscle or liver).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase synthesis Radiosynthesis of 68Ga-FAPI-46 qc Quality Control synthesis->qc Purity & Activity Check injection IV Injection of 68Ga-FAPI-46 qc->injection Dispense for Injection wait Uptake Time (10-60 min) injection->wait scan PET/CT Scan wait->scan reconstruction Image Reconstruction scan->reconstruction analysis SUV & TBR Calculation reconstruction->analysis interpretation Clinical/Research Interpretation analysis->interpretation multimerization_concept cluster_monomer Monomer cluster_multimers Multimers (Improved Retention) cluster_effects Consequences fapi46 This compound dimer Dimer (e.g., DOTA-2P(FAPI)2) fapi46->dimer Dimerization tetramer Tetramer dimer->tetramer Further Multimerization inc_uptake Increased Tumor Uptake & Retention dimer->inc_uptake inc_bkg Potential for Increased Normal Organ Uptake dimer->inc_bkg tetramer->inc_uptake tetramer->inc_bkg

References

Optimizing FAPi-46 Injection-to-Scan Time for Enhanced Image Contrast: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the use of FAPi-46, a fibroblast activation protein inhibitor, in PET/CT imaging. By refining the injection-to-scan time, researchers can achieve superior image contrast, leading to more accurate and reliable data in preclinical and clinical studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during this compound PET/CT imaging experiments, with a focus on optimizing image contrast.

Issue Potential Cause Recommended Solution
Poor Tumor-to-Background Ratio (TBR) Suboptimal Scan Timing: Imaging too early may result in high background signal due to residual circulating tracer. Imaging too late might lead to decreased tumor signal, although TBR may still be adequate.Studies indicate that while this compound shows rapid tumor uptake, the TBR tends to increase over time as the tracer clears from background tissues.[1][2][3][4] Consider acquiring images at multiple time points (e.g., 10 min, 1h, and 3h post-injection) to determine the optimal window for your specific research question. For many cancers, high-contrast images can be obtained as early as 10-20 minutes post-injection.[5]
Low FAP Expression in Tumor Model: The target, Fibroblast Activation Protein (FAP), may not be sufficiently expressed in the cancer-associated fibroblasts (CAFs) of the specific tumor model.Confirm FAP expression levels in your tumor model through immunohistochemistry (IHC) or other relevant assays before initiating extensive imaging studies.
High Background Signal in Normal Organs Physiological Uptake: this compound can accumulate in certain non-malignant tissues and conditions involving tissue remodeling, inflammation, or fibrosis. This includes sites of arthritis, wound healing, and certain inflammatory lesions.Carefully review the patient's or animal model's clinical history for any inflammatory conditions. Correlate PET findings with anatomical imaging (CT or MRI) to differentiate between physiological uptake and metastatic disease.
Image Artifacts Patient Movement: Motion during the scan can lead to blurring and misregistration between PET and CT data, compromising image quality.Ensure the patient or animal is comfortably and securely positioned. Use immobilization devices if necessary.
Metal Implants: Metallic implants can cause significant artifacts on CT images, leading to inaccurate attenuation correction of the PET data.If possible, position the patient to exclude metallic implants from the scan field. Modern PET/CT scanners have artifact reduction algorithms that can help mitigate this issue.
High Bladder Activity: this compound is excreted through the urinary system, leading to high tracer concentration in the bladder which can obscure adjacent lesions.Encourage the patient to be well-hydrated and to void immediately before the scan to minimize bladder activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection-to-scan time for achieving the best contrast with this compound?

A1: The optimal injection-to-scan time for this compound can vary depending on the specific cancer type and the research question. However, multiple studies have demonstrated that due to the rapid tumor uptake and fast background clearance of 68Ga-FAPi-46, high-contrast images can be acquired as early as 10 to 20 minutes post-injection. While the maximum standardized uptake value (SUVmax) in the tumor may be highest at the earliest time point and then slightly decrease, the tumor-to-background ratio (TBR) generally increases over time, up to 3 hours post-injection. For routine clinical workflow and high patient throughput, a 10-20 minute uptake period is often sufficient. For studies where maximizing TBR is critical, imaging at 1 hour or even 3 hours post-injection may be beneficial.

Q2: How does the biodistribution of this compound change over time?

A2: 68Ga-FAPi-46 demonstrates rapid accumulation in tumors and swift clearance from most normal organs and the blood pool. The tracer is primarily excreted through the kidneys. While tumor uptake remains relatively stable or decreases slightly over the first few hours, the background activity in tissues like muscle and blood decreases more significantly, leading to an improved TBR over time.

Q3: Can this compound be used in combination with other PET tracers?

A3: Yes, dual-tracer imaging protocols combining 18F-FDG and 68Ga-FAPi-46 have been explored. This approach aims to leverage the complementary information provided by both tracers, as they target different aspects of tumor biology (glucose metabolism vs. fibroblast activation). Such protocols may enhance lesion detection in certain cancers.

Q4: Are there any non-malignant conditions that can show this compound uptake?

A4: Yes, it is crucial to be aware that FAP is expressed in activated fibroblasts, which are not exclusive to cancer. This compound uptake can be observed in various non-malignant conditions involving tissue remodeling, inflammation, and fibrosis. These can include arthritis, recent surgical sites, and inflammatory diseases. Careful correlation with clinical history and anatomical imaging is essential for accurate interpretation.

Quantitative Data Summary

The following tables summarize the biodistribution data of 68Ga-FAPi-46 at different time points post-injection, providing insights into the tracer's kinetics and its impact on image contrast.

Table 1: Average SUVmax of 68Ga-FAPi-46 in Tumors and Organs Over Time

Tissue 10 minutes 1 hour 3 hours
Tumor 15.5~14.013.4
Liver 7.4~6.05.0
Muscle ~1.5~1.0~0.6
Blood Pool ~3.0~1.5~0.8

Data compiled from multiple sources. Actual values can vary between patients and tumor types.

Table 2: Tumor-to-Background Ratios (TBR) of 68Ga-FAPi-46 Over Time

TBR (Tumor SUVmax / Organ SUVmean) 10 minutes 1 hour 3 hours
Tumor-to-Muscle 10.7~15.022.8
Tumor-to-Liver ~2.1~2.3~2.7
Tumor-to-Blood Pool ~5.2~9.3~16.8

Data compiled from multiple sources. TBR generally increases over time, leading to improved image contrast.

Experimental Protocols

Below are detailed methodologies for key experiments involving 68Ga-FAPi-46 PET/CT imaging.

68Ga-FAPi-46 PET/CT Imaging Protocol
  • Patient/Subject Preparation: No specific patient preparation such as fasting is generally required. Patients should be well-hydrated.

  • Radiotracer Administration: Administer approximately 150-250 MBq of 68Ga-FAPi-46 intravenously. The exact activity may be adjusted based on local protocols and patient weight.

  • Uptake Time: The injection-to-scan time can be varied to optimize image contrast. For high throughput, a 10-20 minute uptake time is often sufficient. For maximal TBR, longer uptake times of 1 to 3 hours can be employed.

  • CT Acquisition: A low-dose CT scan is typically performed for attenuation correction and anatomical localization. Parameters may include 120-130 kVp and 30-50 mAs.

  • PET Acquisition: PET scans are acquired in 3D mode. The acquisition time per bed position is typically 2-4 minutes.

  • Image Reconstruction: PET images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation, scatter, and random coincidences.

Visualizations

This compound Targeting of Cancer-Associated Fibroblasts (CAFs)

FAPi46_Targeting cluster_TME Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell FAPi46 Ga-68-FAPi-46 FAP Fibroblast Activation Protein (FAP) FAPi46->FAP Binds to FAP->CAF Expressed on

Caption: this compound targets FAP on cancer-associated fibroblasts.

Experimental Workflow for this compound PET/CT Imaging

FAPi46_Workflow start Start injection Intravenous Injection of Ga-68-FAPi-46 start->injection uptake Uptake Period (10 min to 3 hours) injection->uptake positioning Patient/Subject Positioning on Scanner uptake->positioning ct_scan Low-Dose CT Scan (Attenuation Correction) positioning->ct_scan pet_scan PET Scan Acquisition ct_scan->pet_scan reconstruction Image Reconstruction (OSEM) pet_scan->reconstruction analysis Image Analysis (SUV, TBR) reconstruction->analysis end End analysis->end

References

Challenges in discriminating malignant vs. non-malignant FAPi uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of discriminating malignant from non-malignant Fibroblast Activation Protein inhibitor (FAPi) uptake in PET imaging.

Frequently Asked Questions (FAQs)

Q1: Why is there FAPi uptake in non-malignant tissues?

A1: Fibroblast Activation Protein (FAP) is a serine protease expressed by activated fibroblasts. While highly expressed in the stroma of many cancers (cancer-associated fibroblasts or CAFs), FAP is also present in non-malignant conditions involving tissue remodeling, inflammation, and fibrosis.[1][2][3] This includes processes like wound healing, scar formation, arthritis, and various inflammatory diseases.[1][4] Therefore, FAPi-PET imaging is not entirely specific to cancer.

Q2: Which non-malignant conditions are known to show FAPi uptake?

A2: A wide range of benign conditions can exhibit FAPi uptake, potentially leading to false-positive results in oncological imaging. These include:

  • Inflammatory and Infectious Diseases: Arthritis, pancreatitis, tuberculosis, and IgG4-related disease.

  • Fibrotic Conditions: Liver cirrhosis and pulmonary fibrosis.

  • Degenerative Diseases: Osteoarthritis and degenerative bone and joint lesions.

  • Tissue Repair and Remodeling: Scarring, wound healing, and fractures.

  • Benign Tumors: Follicular adenomas of the thyroid and angiomyolipomas.

  • Physiological Uptake: Uterus (especially in premenopausal women), salivary glands, pancreas, and areas of active tissue remodeling.

Q3: Is there a standardized uptake value (SUV) cutoff that can reliably differentiate between malignant and benign FAPi uptake?

A3: Currently, there is no universally accepted SUV cutoff that can definitively distinguish malignant from non-malignant FAPi uptake. While malignant lesions often show higher SUVmax values than benign ones, there is a significant overlap in their ranges. For instance, one study reported a mean SUVmax of 10.6 for malignant lesions versus 4.2 for benign lesions, but the ranges overlapped. Therefore, SUVmax alone is not a reliable differentiator.

Q4: What is dual-time-point FAPi PET/CT imaging, and can it help in differentiation?

A4: Dual-time-point imaging involves acquiring PET scans at two different time points after tracer injection (e.g., an early scan at 30-60 minutes and a delayed scan at 2-3 hours). This technique can help differentiate malignant from inflammatory lesions. Typically, FAPi uptake in malignant tumors tends to be retained or increase over time, while uptake in inflammatory and other benign lesions often shows a washout or decrease in the delayed scan. For example, in pancreatic cancer, tumor uptake tends to remain stable or increase, whereas uptake in pancreatitis decreases over time.

Troubleshooting Guides

Issue 1: High background signal or non-specific uptake.

  • Possible Cause: Suboptimal radiolabeling or quality control of the FAPi tracer.

  • Troubleshooting Steps:

    • Verify Radiochemical Purity: Ensure the radiochemical purity of the tracer is high (typically >95%) using methods like radio-HPLC. Impurities can lead to altered biodistribution and increased background.

    • Standardize Synthesis: Utilize a validated and automated synthesis method to ensure batch-to-batch consistency.

    • Check for Colloids: In the case of 68Ga-labeled tracers, ensure proper purification to remove colloidal 68Ga, which can be taken up by the liver and spleen.

    • Patient Preparation: While no specific patient preparation like fasting is generally required for FAPi PET, ensure adequate hydration to promote clearance of unbound tracer through the urinary tract.

Issue 2: Difficulty in distinguishing a lesion from physiological uptake (e.g., in the uterus or pancreas).

  • Possible Cause: Overlapping anatomical location and uptake intensity.

  • Troubleshooting Steps:

    • Correlate with Clinical History: Consider the patient's age, sex, and clinical history. For example, uterine uptake is common in premenopausal women and varies with the menstrual cycle.

    • Anatomical Correlation: Carefully correlate the PET findings with the corresponding CT or MRI images to assess for any underlying anatomical abnormality.

    • Consider Dual-Time-Point Imaging: As mentioned in the FAQs, this can help differentiate physiological or inflammatory uptake from malignant lesions based on their kinetic behavior.

    • Dual-Tracer Imaging: In complex cases, a dual-tracer approach using both FAPi and 18F-FDG PET/CT might provide complementary information, as the uptake mechanisms are different.

Issue 3: Unexpected FAPi uptake in a location not suspected for malignancy.

  • Possible Cause: Presence of an underlying inflammatory, fibrotic, or degenerative condition.

  • Troubleshooting Steps:

    • Review Patient History: Inquire about any recent surgeries, injuries, or known inflammatory conditions (e.g., arthritis, pancreatitis).

    • Correlate with Other Imaging: Review any available conventional imaging (CT, MRI, ultrasound) for corresponding findings that might explain the uptake (e.g., degenerative changes in joints, signs of inflammation).

    • Biopsy if Clinically Indicated: If the finding is suspicious and cannot be explained by other means, a biopsy with histopathological correlation, including immunohistochemistry for FAP expression, may be necessary for a definitive diagnosis.

Data Presentation

Table 1: Representative SUVmax Values in Malignant and Non-Malignant Conditions

Condition CategorySpecific ConditionMean SUVmax (Range)Reference
Malignant Gastric Cancer12.7 (Median)
Pancreatic Cancer15.8 (Example)
Lymph Node Metastasis6.3 ± 3.4
Primary Tumors (Various)12.1 (Median: 11.5)
Non-Malignant Acute Pancreatitis7.5 ± 3.5
IgG4-Related Pancreatitis15.2 ± 9.0
Follicular Adenoma (Thyroid)7.7 (Example)
Interstitial Lung Disease4.3 ± 1.6
Reactive Lymph Nodes3.1 (Median, Range: 1.4–11.7)
Degenerative Lesions7.7 ± 2.9
Uterine Uptake (Physiological)12.2 ± 7.3

Note: SUVmax values can vary significantly depending on the specific tracer, imaging protocol, and patient population.

Experimental Protocols

1. Protocol for Dual-Time-Point 68Ga-FAPI-04 PET/CT

  • Patient Preparation: No specific preparation such as fasting is required. Patients should be well-hydrated.

  • Tracer Injection: Administer approximately 150-250 MBq of 68Ga-FAPI-04 intravenously.

  • Early Imaging: Perform a whole-body PET/CT scan at approximately 30-60 minutes post-injection.

  • Delayed Imaging: Acquire a second PET scan of the region of interest (e.g., head and neck, abdomen) at approximately 2-3 hours post-injection.

  • Image Analysis:

    • Measure the SUVmax of lesions on both early and delayed images.

    • Calculate the change in SUVmax (ΔSUVmax) and the retention index.

    • A significant decrease in SUVmax on the delayed scan is more indicative of a benign/inflammatory process, while stable or increased uptake suggests malignancy.

2. General Protocol for 68Ga-FAPI Radiolabeling and Quality Control

  • Radiolabeling:

    • Elute 68Ga from a 68Ge/68Ga generator using 0.1 N HCl.

    • React the 68Ga eluate with the FAPI precursor (e.g., FAPI-46) in a buffered solution (e.g., sodium acetate) at an elevated temperature (e.g., 98°C) for a specified time (e.g., 8 minutes).

    • The use of an automated synthesis module is highly recommended for consistency and GMP compliance.

  • Purification:

    • Purify the reaction mixture using a solid-phase extraction cartridge (e.g., C18).

    • Elute the purified 68Ga-FAPI tracer with an appropriate solvent (e.g., ethanol).

  • Quality Control:

    • Appearance: The final product should be a clear, colorless solution.

    • pH: The pH should be within a physiologically acceptable range (e.g., 7.0-7.5).

    • Radiochemical Purity (RCP): Determine the RCP using radio-HPLC. The RCP should typically be ≥95%.

    • Sterility and Endotoxins: Perform tests to ensure the final product is sterile and has low endotoxin levels, as per pharmacopeial standards.

Visualizations

FAP_Signaling_Pathway FAP Signaling in Cancer-Associated Fibroblasts cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell CAF Cancer-Associated Fibroblast (CAF) Tumor_Cell->CAF TGF-β, PDGF FAP Fibroblast Activation Protein (FAP) CAF->FAP Upregulation ECM Extracellular Matrix (ECM) ECM->Tumor_Cell Promotes Invasion & Metastasis FAP->ECM ECM Remodeling

Caption: FAP signaling pathway in the tumor microenvironment.

FAPi_PET_Workflow Experimental Workflow for FAPi PET/CT Imaging cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis Radiolabeling FAPi Tracer Radiolabeling QC Quality Control (e.g., HPLC) Radiolabeling->QC Patient_Prep Patient Preparation (Hydration) QC->Patient_Prep Injection IV Injection of FAPi Tracer Patient_Prep->Injection Uptake Uptake Period (30-60 min) Injection->Uptake PET_CT PET/CT Acquisition Uptake->PET_CT Image_Recon Image Reconstruction & Fusion PET_CT->Image_Recon Analysis Quantitative Analysis (SUV Measurement) Image_Recon->Analysis Interpretation Clinical Interpretation Analysis->Interpretation

Caption: Workflow for FAPi PET/CT imaging experiments.

FAPi_Uptake_Differentiation Logical Framework for Differentiating FAPi-Avid Lesions Start FAPi-Avid Lesion Detected Assess_SUV Assess SUVmax Start->Assess_SUV Clinical_Context Consider Clinical Context (History, Other Imaging) Assess_SUV->Clinical_Context High SUV Assess_SUV->Clinical_Context Low/Intermediate SUV Dual_Time_Point Perform Dual-Time-Point PET? Clinical_Context->Dual_Time_Point Suspicious Context Benign Likely Benign/ Inflammatory Clinical_Context->Benign Benign Context (e.g., known arthritis) Malignant Likely Malignant Dual_Time_Point->Malignant Uptake Retention/ Increase Dual_Time_Point->Benign Uptake Washout Indeterminate Indeterminate (Further Workup/Biopsy) Dual_Time_Point->Indeterminate Equivocal Kinetics

Caption: Decision-making framework for FAPi-avid lesions.

References

Reducing off-target accumulation of FAPi-46

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FAPi-46. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the off-target accumulation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a quinoline-based, small-molecule inhibitor that targets Fibroblast Activation Protein (FAP).[1][2] FAP is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of many tumors, but has limited expression in healthy adult tissues.[3][4] This makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy.[4] this compound can be labeled with radioisotopes like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or with therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for targeted cancer therapy.

Q2: What is meant by "off-target accumulation" of this compound?

A2: Off-target accumulation refers to the uptake of this compound in normal, non-cancerous tissues and organs. While FAP expression is low in most healthy tissues, some physiological and pathological non-malignant processes can lead to its expression, causing this compound to accumulate in these areas. This can potentially reduce the tumor-to-background ratio for imaging, and in a therapeutic context, it could lead to unwanted radiation doses to healthy organs.

Q3: Which normal organs and tissues are known to exhibit physiological this compound uptake?

A3: Physiological uptake of ⁶⁸Ga-FAPI-46, though generally low, has been observed in several organs. The highest signals are often seen in the urinary bladder due to excretion. Other organs with notable uptake include the kidneys, liver, pancreas, salivary glands, uterus (myometrium), and Waldeyer's ring. Mild to moderate uptake can also be seen in muscles and joints.

Q4: What is the primary clearance mechanism for this compound?

A4: this compound is primarily cleared from the body through the kidneys and excreted via urine. This rapid renal clearance contributes to a low background signal in many parts of the body, resulting in high-contrast images.

Q5: How does this compound compare to other FAP inhibitors like FAPI-04 and FAP-2286 regarding off-target accumulation?

A5: this compound was developed as a derivative of FAPI-04 and was selected for its higher tumor uptake and retention with decreased uptake in normal organs compared to FAPI-04. This results in improved tumor-to-organ ratios. FAP-2286 is a newer, peptide-based FAP inhibitor. While it shows longer tumor retention, which is advantageous for therapy, it can also exhibit a different off-target profile, with slightly higher physiologic uptake in the liver and kidneys compared to this compound.

Q6: Are there molecular strategies to improve the tumor-to-background ratio of FAPi tracers?

A6: Yes, several strategies are being explored. One approach is "multimerization," where multiple FAPI molecules are linked together (e.g., dimers or tetramers). These multimers can exhibit higher tumor uptake and longer retention. However, this can be a double-edged sword, as it may also increase uptake in normal organs like the kidneys and liver. Another strategy involves modifying the linker that connects the FAP-targeting molecule to the radioisotope's chelator to optimize pharmacokinetic properties.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpectedly High Uptake in Non-Tumor Tissue

You observe a high signal in a tissue that is not the target tumor, complicating image interpretation or dosimetry calculations.

Possible Causes:

  • FAP-Expressing Benign Conditions: The uptake is specific and due to FAP expression in non-malignant processes such as inflammation, active tissue damage, or remodeling (e.g., arthritis, fibrosis, recent trauma).

  • Non-Specific Binding: The tracer is accumulating due to factors other than FAP binding.

  • Contamination: The high signal is an artifact of the experimental procedure.

Troubleshooting Steps:

  • Confirm FAP-Specificity with a Blocking Experiment: The most definitive way to determine if uptake is FAP-mediated is to perform a competition experiment. This involves co-injecting a surplus of non-radiolabeled ("cold") this compound along with the radiolabeled ("hot") tracer. A significant reduction in signal in the tissue of interest indicates FAP-specific binding.

    • See Protocol 1: In Vivo Blocking Experiment to Confirm FAP-Specific Uptake.

  • Histological Analysis: If possible, excise the tissue exhibiting high uptake and perform immunohistochemistry (IHC) to confirm the presence and localization of FAP expression. Studies have shown a strong correlation between ⁶⁸Ga-FAPI-46 PET signal and FAP expression as determined by IHC.

  • Review Subject History: For clinical or preclinical studies, check for any history of inflammation, injury, or fibrotic conditions in the area of high uptake. For example, increased FAPi uptake has been noted in cirrhosis, renal fibrosis, and areas of active scarring.

  • Optimize Imaging Time Point: Analyze images at multiple time points. FAP-specific uptake in tumors tends to be retained longer, while non-specific binding and background activity often wash out more quickly. Tumor-to-background ratios for this compound generally increase over time (e.g., from 1 hour to 3 hours post-injection).

    • See Protocol 2: Standard PET/CT Imaging Protocol for ⁶⁸Ga-FAPI-46.

Issue 2: High Background Signal Reducing Image Contrast

The overall background signal is high, making it difficult to delineate tumors clearly.

Possible Causes:

  • Suboptimal Imaging Time: The scan is performed too early, before the tracer has sufficiently cleared from the blood and non-target tissues.

  • Impaired Renal Function: Since this compound is cleared by the kidneys, impaired renal function can lead to slower clearance and higher background levels.

  • Chemical Instability: The radiolabel may have detached from the this compound molecule, leading to altered biodistribution.

Troubleshooting Steps:

  • Optimize Image Acquisition Time: Acquire images at later time points (e.g., 1 to 3 hours post-injection) to allow for clearance from non-target tissues. Biodistribution studies show that tumor-to-background ratios for this compound improve over time.

  • Ensure Proper Hydration (Clinical Research): For human studies, adequate patient hydration can promote urinary excretion and help clear the tracer from the body more efficiently, reducing background signal.

  • Perform Quality Control on Radiotracer: Before injection, perform radio-TLC or radio-HPLC to ensure high radiochemical purity and stability. This confirms that the observed signal is from intact radiolabeled this compound and not from free radioisotope.

  • Consider Alternative Tracers: If background in a specific organ is a persistent issue, consider a different FAP inhibitor. For example, this compound generally shows lower uptake in normal organs than FAPI-04. However, other tracers may offer advantages in specific contexts.

Quantitative Data Summary

The following tables summarize key quantitative data from biodistribution and dosimetry studies of ⁶⁸Ga-FAPI-46.

Table 1: Biodistribution of ⁶⁸Ga-FAPI-46 in Humans (Mean SUV)

Organ/Tissue SUVmean at ~1 Hour SUVmax at ~1 Hour SUVmax at ~3 Hours
Tumor 6.2 15.5 (at 10 min) 13.4
Liver 1.0 7.4 (at 10 min) 5.0
Kidneys 2.5 - -
Pancreas <2.5 - -
Spleen - - -
Heart - - -
Bone Marrow - - -
Muscle - - -
Blood Pool - - -

Data presented as mean Standardized Uptake Value (SUV). SUV metrics can vary based on patient population and imaging protocol.

Table 2: Comparative Tumor Uptake of Different Lutetium-177 Labeled FAP Inhibitors in a Preclinical Model

Compound Tumor Uptake at 24h (%ID/g) Tumor Uptake at 72h (%ID/g)
¹⁷⁷Lu-FAPI-46 3.8 1.6
¹⁷⁷Lu-FAP-2286 15.8 16.4

%ID/g = percentage of injected dose per gram of tissue. Data from HEK-FAP xenograft mouse model.

Table 3: Estimated Absorbed Radiation Dose for ⁶⁸Ga-FAPI-46

Organ Effective Dose (mSv/MBq)
Bladder Wall 2.41E-03
Ovaries 1.15E-03
Red Marrow 8.49E-04
Kidneys -
Liver -
Spleen -
Total Body (Effective Dose) 7.80E-03

For a typical administration of 200 MBq, the total-body effective dose is approximately 1.56 mSv.

Experimental Protocols

Protocol 1: In Vivo Blocking Experiment to Confirm FAP-Specific Uptake

Objective: To determine if the uptake of radiolabeled this compound in a specific tissue is mediated by binding to FAP.

Materials:

  • Radiolabeled this compound (e.g., ⁶⁸Ga-FAPI-46)

  • Non-radiolabeled ("cold") this compound

  • Experimental subjects (e.g., tumor-bearing mice)

  • Imaging system (e.g., small-animal PET scanner)

  • Saline solution for injection

Methodology:

  • Divide Subjects into Two Groups:

    • Control Group (n ≥ 3): Will receive only the radiolabeled this compound.

    • Blocking Group (n ≥ 3): Will receive the radiolabeled this compound plus an excess of non-radiolabeled this compound.

  • Prepare Injections:

    • Control Injection: Prepare a solution of radiolabeled this compound in saline at the desired activity concentration.

    • Blocking Injection: Prepare a co-injection solution containing the same amount of radiolabeled this compound as the control group, but with an added molar excess of non-radiolabeled this compound (typically 50-100 fold excess). Ensure the final injection volume is consistent across all subjects.

  • Administer Injections: Administer the prepared solutions to the respective groups (e.g., via intravenous tail vein injection).

  • Dynamic or Static Imaging:

    • Perform imaging at one or more predefined time points (e.g., 60 minutes post-injection) using a PET scanner.

    • Acquire images for a sufficient duration to obtain good counting statistics.

  • Image Analysis:

    • Reconstruct the PET images and co-register with an anatomical modality (CT or MRI) if available.

    • Draw regions of interest (ROIs) over the tumor and the non-target tissue for all subjects.

    • Quantify the tracer uptake within the ROIs, typically as %ID/g or SUV.

  • Data Interpretation:

    • Compare the mean uptake in the tissue of interest between the Control and Blocking groups.

    • A statistically significant reduction (e.g., >90%) in uptake in the Blocking group compared to the Control group confirms that the accumulation is FAP-specific.

Protocol 2: Standard PET/CT Imaging Protocol for ⁶⁸Ga-FAPI-46 (Human Study)

Objective: To provide a general framework for acquiring high-quality PET/CT images using ⁶⁸Ga-FAPI-46.

Patient Preparation:

  • Fasting: No specific fasting requirements are generally needed for FAPi imaging, which is an advantage over FDG-PET.

  • Hydration: Encourage the patient to be well-hydrated before and after the scan to promote tracer clearance.

  • Informed Consent: Ensure the patient has provided informed consent.

Radiotracer Administration:

  • Dose: Administer a standard activity of ⁶⁸Ga-FAPI-46, typically around 185-250 MBq (5-7 mCi), via intravenous injection.

  • Flushing: Flush the line with saline immediately after injection to ensure the full dose is administered.

Image Acquisition:

  • Uptake Time: The optimal uptake time can vary. A common time point for imaging is 60 minutes post-injection. Acquiring images at multiple time points (e.g., 10 min, 1h, and 3h) can provide valuable kinetic information and improve tumor-to-background ratios.

  • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • PET Scan: Acquire PET data, typically from the vertex to the mid-thigh. Emission time per bed position is usually 2-4 minutes, depending on patient weight and scanner sensitivity.

Image Processing and Analysis:

  • Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM).

  • Analysis: Analyze images qualitatively (visual assessment) and quantitatively. Draw ROIs over lesions and normal organs to calculate SUVmax and SUVmean.

Visualizations

G

G

References

FAPi-46 Tumor Retention Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to enhance FAPi-46 tumor retention. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the efficacy of this compound in preclinical and clinical applications.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound and provides actionable solutions based on current scientific literature.

Q1: My [68Ga]Ga-FAPI-46 PET signal is rapidly clearing from the tumor, leading to a short window for imaging. How can I extend the tumor retention time?

A1: The rapid clearance of this compound is a known limitation for both imaging and therapeutic applications.[1][2][3] Several strategies have been successfully employed to prolong tumor retention:

  • Multimerization: Increasing the valency of the FAP inhibitor can enhance binding affinity and residence time in the tumor.[1][4] Specifically, dimeric and tetrameric constructs of this compound have demonstrated significantly higher tumor uptake and longer retention compared to the monomeric this compound. For example, 68Ga-DOTA-2P(FAPI)2 (a dimer) and 68Ga-DOTA-4P(FAPI)4 (a tetramer) have shown superior performance in preclinical models.

  • Modification with Albumin Binders: Another effective approach is to conjugate this compound with an albumin-binding moiety. This strategy leverages the long circulatory half-life of albumin to increase the accumulation and retention of the radiopharmaceutical in the tumor through the enhanced permeability and retention (EPR) effect. Examples of albumin binders used include truncated Evans blue (EB) and ibuprofen.

  • Chemical Modification of the FAPI Framework: Structural modifications to the core FAPI molecule can also improve its pharmacokinetic profile. For instance, modifications to the linker region or the chelator can influence tumor uptake and retention.

Q2: I am considering developing a therapeutic application using a this compound conjugate. Which strategy offers the best therapeutic efficacy?

A2: For therapeutic applications requiring longer tumor retention to deliver a sufficient radiation dose, both multimerization and the addition of albumin binders are promising strategies.

Preclinical studies have shown that 177Lu-labeled FAPI dimers and tetramers result in remarkable tumor suppression compared to 177Lu-FAPI-46. For instance, 177Lu-DOTA-4P(FAPI)4 demonstrated excellent antitumor ability in mouse models, whereas tumors continued to grow in the 177Lu-FAPI-46 therapy groups. Similarly, this compound derivatives with albumin binders have shown prolonged circulation and enhanced tumor accumulation, which is advantageous for radioligand therapy.

However, it is important to note that these modifications can also lead to higher uptake in normal organs, particularly the kidneys and liver, which needs to be carefully evaluated for potential toxicity.

Q3: What are the expected quantitative improvements in tumor uptake when using FAPi multimers compared to this compound?

A3: Preclinical studies have demonstrated substantial increases in tumor uptake with FAPi multimers. The following tables summarize the comparative biodistribution data.

Quantitative Data Summary

Table 1: Comparison of Tumor Uptake of 177Lu-labeled FAPI Monomer, Dimer, and Tetramer in HT-1080-FAP Tumors

Radiotracer24 h (%ID/g)48 h (%ID/g)72 h (%ID/g)96 h (%ID/g)
177Lu-FAPI-463.4 ± 0.72.0 ± 0.4--
177Lu-DOTA-2P(FAPI)217.1 ± 3.918.8 ± 4.113.8 ± 2.613.1 ± 0.7
177Lu-DOTA-4P(FAPI)421.4 ± 1.7---

(Data sourced from preclinical studies in HT-1080-FAP tumor-bearing mice.)

Table 2: Comparison of Tumor Uptake of 68Ga-labeled FAPI Monomer, Dimer, and Tetramer in U87MG Tumors

RadiotracerSUVmean
68Ga-FAPI-460.16 ± 0.01
68Ga-DOTA-2P(FAPI)20.42 ± 0.03
68Ga-DOTA-4P(FAPI)4Uptake was approximately 2-fold that of 68Ga-DOTA-2P(FAPI)2

(Data sourced from preclinical studies in U87MG tumor-bearing mice.)

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and compare the performance of different this compound derivatives.

Protocol 1: Competitive Cell-Binding Assay

This protocol is used to determine the in vitro FAP-binding affinity of this compound derivatives.

Materials:

  • FAP-expressing cells (e.g., HT-1080-FAP)

  • Radiolabeled this compound derivative (e.g., 68Ga-DOTA-4P(FAPI)4)

  • Unlabeled this compound (for competition)

  • Binding buffer (e.g., PBS with 1% BSA)

  • 96-well plates

  • Gamma counter

Procedure:

  • Seed FAP-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • Add increasing concentrations of the unlabeled this compound derivative to the wells.

  • Add a constant concentration of the radiolabeled this compound derivative to all wells.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Calculate the IC50 value, which represents the concentration of the unlabeled derivative required to inhibit 50% of the specific binding of the radiolabeled derivative.

Protocol 2: Small-Animal PET/SPECT Imaging

This protocol outlines the in vivo evaluation of tumor uptake and biodistribution of radiolabeled this compound derivatives.

Materials:

  • Tumor-bearing mice (e.g., HT-1080-FAP or U87MG xenografts)

  • Radiolabeled this compound derivative (e.g., 68Ga-FAPI-46, 177Lu-DOTA-2P(FAPI)2)

  • Anesthesia (e.g., isoflurane)

  • Small-animal PET or SPECT scanner

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Inject a known amount of the radiolabeled this compound derivative intravenously via the tail vein.

  • Acquire dynamic or static PET/SPECT images at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 96 hours).

  • Reconstruct the images and draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, kidneys, muscle).

  • Quantify the radioactivity in each ROI to determine the percentage of injected dose per gram of tissue (%ID/g) or the standardized uptake value (SUV).

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol provides a more quantitative assessment of radiotracer distribution in tissues.

Materials:

  • Tumor-bearing mice

  • Radiolabeled this compound derivative

  • Gamma counter

  • Scales for weighing organs

Procedure:

  • Following the final imaging time point, euthanize the mouse.

  • Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the %ID/g for each tissue.

Visualizations

Diagram 1: Workflow for Comparing FAPi Monomers, Dimers, and Tetramers

FAPI_Comparison_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis_mono This compound (Monomer) radiolabeling Radiolabeling (e.g., 68Ga, 177Lu) synthesis_mono->radiolabeling synthesis_di DOTA-2P(FAPI)2 (Dimer) synthesis_di->radiolabeling synthesis_tetra DOTA-4P(FAPI)4 (Tetramer) synthesis_tetra->radiolabeling binding_assay Competitive Binding Assay (IC50 Determination) radiolabeling->binding_assay animal_model Tumor-Bearing Mouse Model (e.g., HT-1080-FAP) binding_assay->animal_model pet_spect Small-Animal PET/SPECT Imaging animal_model->pet_spect biodistribution Ex Vivo Biodistribution pet_spect->biodistribution tumor_uptake Tumor Uptake (%ID/g, SUV) biodistribution->tumor_uptake retention Tumor Retention Time tumor_uptake->retention tbr Tumor-to-Background Ratios retention->tbr

Caption: Workflow for the comparative evaluation of this compound monomers, dimers, and tetramers.

Diagram 2: Mechanism of Albumin Binder Strategy for Enhanced Tumor Retention

Albumin_Binder_Mechanism cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment fapi_eb This compound-EB Conjugate complex This compound-EB-Albumin Complex fapi_eb->complex Binds to albumin Serum Albumin albumin->complex tumor_vessel Leaky Tumor Vasculature complex->tumor_vessel Extravasates via EPR Effect kidney Kidney complex->kidney Reduced Renal Clearance tumor_interstitium Tumor Interstitium tumor_vessel->tumor_interstitium fap_target FAP on CAFs tumor_interstitium->fap_target Binds to retention Enhanced Therapeutic & Diagnostic Window fap_target->retention Prolonged Tumor Retention

Caption: Mechanism of enhanced this compound tumor retention via an albumin binder (e.g., Evans Blue).

Diagram 3: Troubleshooting Logic for Poor this compound Tumor Retention

Troubleshooting_Logic cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes problem Problem: Poor this compound Tumor Retention solution1 Multimerization (Dimer/Tetramer) problem->solution1 solution2 Albumin Binder Conjugation (e.g., EB, Ibuprofen) problem->solution2 solution3 Chemical Modification (Linker, Chelator) problem->solution3 outcome1 Increased Tumor Uptake (%ID/g, SUV) solution1->outcome1 outcome2 Prolonged Tumor Residence Time solution1->outcome2 solution2->outcome1 solution2->outcome2 solution3->outcome1 solution3->outcome2 outcome3 Improved Therapeutic Efficacy outcome2->outcome3 outcome4 Enhanced Imaging Contrast outcome2->outcome4

Caption: Troubleshooting guide for addressing insufficient this compound tumor retention.

References

Troubleshooting poor image quality in FAPi-46 scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when performing FAPi-46 PET scans. Our goal is to help you achieve optimal image quality for reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the initial steps to take when this compound PET scan images are of poor quality?

A1: Poor image quality can manifest as high noise, low contrast, or the presence of artifacts. The first step is a systematic review of the entire imaging workflow, from radiotracer quality control to image acquisition and processing parameters.

Troubleshooting Workflow for Poor Image Quality

Below is a logical workflow to help identify and resolve common issues affecting this compound PET scan image quality.

TroubleshootingWorkflow start Poor Image Quality Observed qc_check Review Radiotracer QC Data start->qc_check qc_issue Radiochemical Purity or Molar Activity Issue? qc_check->qc_issue patient_prep Verify Patient Preparation prep_issue Deviation from Protocol? patient_prep->prep_issue acquisition_params Check Acquisition Parameters acq_issue Suboptimal Parameters? acquisition_params->acq_issue recon_params Evaluate Reconstruction Parameters recon_issue Incorrect Reconstruction Settings? recon_params->recon_issue artifacts Identify Potential Artifacts artifact_present Artifacts Identified? artifacts->artifact_present qc_issue->patient_prep No solution_qc Consult Radiopharmacy & Review Synthesis qc_issue->solution_qc Yes prep_issue->acquisition_params No solution_prep Reinforce Protocol Adherence prep_issue->solution_prep Yes acq_issue->recon_params No solution_acq Optimize Acquisition Protocol acq_issue->solution_acq Yes recon_issue->artifacts No solution_recon Correct Reconstruction and Reprocess recon_issue->solution_recon Yes solution_artifact Characterize and Mitigate Artifacts artifact_present->solution_artifact Yes end_bad Issue Persists: Contact Support artifact_present->end_bad No end_good Image Quality Improved solution_qc->end_good solution_prep->end_good solution_acq->end_good solution_recon->end_good solution_artifact->end_good

Troubleshooting workflow for poor this compound image quality.

Q2: My this compound PET images appear noisy. What are the common causes and how can I improve them?

A2: Increased image noise can obscure small lesions and reduce overall diagnostic confidence. The most common causes are related to acquisition time and injected activity.

Troubleshooting High Image Noise

Potential Cause Recommended Action Supporting Data/Rationale
Insufficient Acquisition Time Increase the acquisition time per bed position.Studies have shown that reducing the acquisition duration to 2 minutes or less per bed position can result in images that are significantly noisier and may disrupt clinical interpretation.[1] A duration of 3 to 4 minutes per bed position is often a good balance between image quality and scan time.[1]
Low Injected Activity Ensure the administered activity is within the recommended range.For [68Ga]Ga-FAPI-46, a common administered activity is in the range of 80-200 MBq.[2][3] For total body PET cameras, the injected activity may be substantially reduced.
Incorrect Reconstruction Parameters Review and optimize image reconstruction parameters.The use of appropriate filters and the number of iterations and subsets in iterative reconstruction algorithms can significantly impact image noise. Consult your system's technical documentation for guidance.

Q3: I am observing high uptake in non-tumoral tissues. How can I differentiate this from true positive signals?

A3: Non-specific uptake of FAPi tracers is a known phenomenon and can be a significant pitfall in image interpretation. Careful correlation with CT findings and knowledge of common areas of physiologic and benign uptake are crucial.

Common Sites of Non-Tumoral this compound Uptake

Location of Uptake Potential Cause Characteristics and Recommendations
Joints and Vertebral Column Degenerative changes such as osteoarthritis.Uptake is often focal and corresponds to degenerative features visible on the CT scan.
Uterus Physiological uptake.Uterine uptake is common in premenopausal women and its intensity can vary.
Scars and Wounds Wound healing and fibrotic processes.FAP is expressed in activated fibroblasts involved in tissue remodeling. Uptake will be localized to the site of recent surgery or injury.
Muscles Unspecified muscular activity or myositis.Can present as diffuse or focal uptake. Correlation with patient history of recent strenuous activity or muscle injury is helpful.
Salivary and Lacrimal Glands Physiological uptake.Mild to moderate uptake is commonly seen.
Brown Adipose Tissue (BAT) Thermogenesis.Similar to FDG PET, uptake in BAT can be seen, particularly in colder conditions.

Experimental Protocol: Standard [68Ga]Ga-FAPI-46 PET/CT Imaging

This protocol outlines a standardized procedure for [68Ga]Ga-FAPI-46 PET/CT imaging to ensure consistency and high-quality data acquisition.

ExperimentalWorkflow cluster_pre_scan Pre-Scan Procedures cluster_scan PET/CT Acquisition cluster_post_scan Post-Scan Procedures patient_prep Patient Preparation - No specific preparation required - Hydration recommended qc Radiotracer QC - Check radiochemical purity - Verify molar activity patient_prep->qc injection Tracer Administration - Inject 1.8-2.2 MBq/kg of [68Ga]Ga-FAPI-46 qc->injection uptake Uptake Period - 60 minutes post-injection injection->uptake positioning Patient Positioning - Supine, arms up if possible uptake->positioning ct_scan Low-Dose CT Scan - For attenuation correction and localization positioning->ct_scan pet_scan PET Scan - 3-4 minutes per bed position ct_scan->pet_scan reconstruction Image Reconstruction - Iterative reconstruction (e.g., OSEM) - Apply appropriate corrections pet_scan->reconstruction analysis Image Analysis - SUV measurements - Visual assessment reconstruction->analysis

Standardized workflow for [68Ga]Ga-FAPI-46 PET/CT imaging.

Q4: How does the timing between injection and scanning affect this compound image quality?

A4: The injection-to-scan time, or uptake period, is a critical parameter that can influence the tumor-to-background ratio (TBR).

Impact of Uptake Time on this compound Imaging

Uptake Time Effect on Image Quality Recommendations
Short (10-30 minutes) For [68Ga]Ga-FAPI-46, tumor detection may be equivalent to later time points.[2] This can improve workflow efficiency.Consider shorter uptake times for [68Ga]Ga-FAPI-46 to increase patient throughput, but validate within your institution.
Standard (60 minutes) This is a widely adopted uptake time for many FAPi tracers and provides a good balance of tracer accumulation in tumors and clearance from background tissues.A 60-minute uptake time is a reliable starting point for most studies and aligns with protocols for other common PET tracers.
Delayed ( > 60 minutes) May help in differentiating malignant lesions from some benign processes due to different tracer kinetics.Consider delayed imaging in cases where initial scans are equivocal, particularly for distinguishing tumors from inflammation.

Q5: What are some common artifacts in PET/CT imaging that can also affect my this compound scans?

A5: General PET/CT artifacts are independent of the tracer used and can significantly degrade image quality.

Common PET/CT Artifacts and Mitigation Strategies

Artifact Cause Appearance on Scan Mitigation Strategy
Motion Artifacts Patient movement during the scan.Blurring of anatomical structures and lesions, misalignment between PET and CT data.Instruct the patient to remain still. Use immobilization devices if necessary. Respiratory gating can be employed for thoracic and abdominal imaging.
Metallic Artifacts High-density objects like dental fillings or surgical implants.Streaks on the CT image, leading to incorrect attenuation correction and artificially high or low uptake on the PET image.Use metal artifact reduction (MAR) software if available. Review non-attenuation corrected (NAC) images to confirm if high uptake is an artifact.
Truncation Artifacts Patient's body extends beyond the CT field of view (FOV).Underestimation of activity in the truncated regions due to incomplete attenuation correction data.Ensure proper patient positioning so that the entire area of interest is within the CT FOV.

By following these guidelines and troubleshooting steps, you can enhance the quality and reliability of your this compound PET scan data, leading to more accurate and reproducible research outcomes.

References

Technical Support Center: Overcoming Limitations of FAPi-46 in Certain Tumor Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Fibroblast Activation Protein (FAP) inhibitor, FAPi-46.

Frequently Asked Questions (FAQs)

Q1: We are observing low uptake of 68Ga-FAPI-46 in our tumor model. What are the potential reasons?

A1: Low uptake of 68Ga-FAPI-46 can be attributed to several factors:

  • Low FAP Expression: The primary reason for low this compound uptake is insufficient expression of FAP on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. FAP expression varies significantly across different tumor types and even within the same tumor type.[1][2][3] Tumors such as renal cell carcinoma have been reported to have lower FAP expression compared to others like breast, pancreatic, esophageal, and lung cancers.[2][3]

  • Tumor Heterogeneity: FAP expression can be heterogeneous within a tumor. The region of interest (ROI) selected for analysis might be in an area with low FAP expression.

  • Issues with Radiolabeling: Suboptimal radiolabeling of this compound with Gallium-68 can lead to reduced tracer activity and consequently, lower uptake. It is crucial to ensure high radiochemical purity.

Q2: In which tumor types has this compound demonstrated limited efficacy as a monotherapy?

A2: While this compound has shown promise in a wide range of cancers, its efficacy as a monotherapy can be limited in certain contexts. For instance, in some studies on advanced sarcoma and pancreatic cancer patients, 90Y-FAPI-46 as a single agent resulted in stable disease in only a subset of patients, with partial responses being less common. This limited efficacy is often linked to the rapid clearance of this compound from the tumor, which may not be ideal for radionuclides with longer half-lives, leading to an insufficient radiation dose delivered to the tumor.

Q3: What are the primary molecular mechanisms that can contribute to the limited therapeutic effect of this compound?

A3: The primary limitation is not necessarily a resistance mechanism in the traditional sense, but rather a pharmacokinetic challenge. The relatively short retention time of this compound within the tumor is a key factor. For therapeutic applications with radionuclides like 177Lu or 90Y, a longer residence time is necessary to deliver a cytotoxic radiation dose. The rapid washout of this compound from the tumor tissue can result in a suboptimal therapeutic effect.

Q4: Are there strategies to enhance the tumor retention of FAPi-based radiopharmaceuticals?

A4: Yes, several strategies are being explored to improve the tumor retention and therapeutic efficacy of FAP-targeted radiopharmaceuticals. These include the development of multimeric FAP inhibitors (dimers and tetramers) and the addition of albumin-binding moieties. These modifications are designed to increase the molecular size and binding affinity, leading to prolonged circulation time and enhanced accumulation in the tumor.

Troubleshooting Guides

Issue 1: Suboptimal Antitumor Effect with 177Lu-FAPI-46 Monotherapy

Symptoms:

  • Minimal reduction in tumor volume in animal models treated with 177Lu-FAPI-46.

  • Lack of significant therapeutic response in clinical studies.

Possible Causes and Solutions:

CauseSuggested Solution
Insufficient FAP Expression 1. Verify FAP Expression: Perform immunohistochemistry (IHC) on tumor biopsies to confirm high FAP expression. 2. Select Appropriate Models/Patients: Choose tumor models or patient cohorts known to have high FAP expression, such as breast, pancreatic, esophageal, and lung cancers.
Rapid Tracer Washout 1. Consider Alternative FAP Inhibitors: Explore the use of next-generation FAP inhibitors with improved tumor retention, such as FAPi dimers or albumin-binding variants. 2. Optimize Radionuclide Choice: For this compound, consider radionuclides with shorter half-lives that better match the tracer's pharmacokinetics.
Tumor Microenvironment Factors 1. Combination Therapy: Investigate combining 177Lu-FAPI-46 with other therapeutic agents that can modulate the tumor microenvironment, such as immunotherapy or tyrosine kinase inhibitors.
Issue 2: Difficulty in Establishing a Synergistic Effect with Combination Therapies

Symptoms:

  • Additive, but not synergistic, antitumor effects observed when combining this compound with other agents.

  • High variability in response to combination therapy.

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Dosing and Scheduling 1. Dose-Escalation Studies: Conduct thorough dose-escalation and scheduling experiments in preclinical models to identify the optimal therapeutic window for the combination. 2. Staggered Administration: Investigate different sequences of administration (e.g., this compound before, during, or after the combination agent).
Inappropriate Combination Partner 1. Mechanism-driven Selection: Choose combination partners based on a strong biological rationale. For example, combine with PD-1/PD-L1 inhibitors to leverage the immunomodulatory effects of FAP-targeted radiotherapy. 2. Targeting Different Pathways: Select agents that target complementary pathways to overcome potential resistance mechanisms. For instance, combining with a tyrosine kinase inhibitor like pazopanib in sarcoma.
Lack of Predictive Biomarkers 1. Biomarker Analysis: Analyze tumors for biomarkers that may predict response to the combination therapy, such as PD-L1 expression for immunotherapy combinations.

Quantitative Data Summary

Table 1: FAP Expression Across Various Tumor Types (Immunohistochemistry)

Tumor TypePercentage of FAP-Positive Cases (%)Staining Intensity/Score
Cholangiocarcinoma93.1Moderate to Strong Stromal
Breast CancerHighHigh Intensity Score (e.g., 105)
Pancreatic CancerHighElevated Levels
Esophageal CancerHighElevated Levels
Lung CancerHighElevated Levels
Renal Cell CarcinomaLowLow Intensity Score (e.g., 20)
Primary HCC29.6Moderate to Strong Stromal
Metastatic HCC60.7Moderate to Strong Stromal

Data synthesized from multiple sources indicating general trends.

Table 2: Preclinical Efficacy of 177Lu-FAPI-46 in Combination Therapy (Sarcoma PDX Model)

Treatment GroupChange in 68Ga-FAPI-46 T/M Ratio (Day 7/8)Tumor Growth Inhibition
Control1.23-fold increase-
177Lu-FAPI-46 Monotherapy0.75-fold on day 7/8, then increasedModerate
177Lu-FAPI-46 + Pazopanib0.84-fold decreaseSignificant

T/M Ratio: Tumor-to-Muscle Ratio. Data from a study in a sarcoma patient-derived xenograft (PDX) mouse model.

Experimental Protocols

Immunohistochemistry (IHC) for FAP Expression in Paraffin-Embedded Tissues

Objective: To qualitatively and semi-quantitatively assess FAP protein expression in tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide Block (3%)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary anti-FAP antibody

  • HRP-conjugated secondary antibody

  • DAB Substrate Kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).

    • Immerse in 100% ethanol (2 changes, 3-5 minutes each).

    • Immerse in 95% ethanol (1 change, 3-5 minutes).

    • Immerse in 70% ethanol (1 change, 3-5 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Solution.

    • Heat in a microwave at high power for 5 minutes, followed by medium power for 15 minutes.

    • Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).

  • Peroxidase Blocking:

    • Incubate slides with Hydrogen Peroxide Block for 10-15 minutes at room temperature.

  • Blocking:

    • Incubate with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FAP antibody to its optimal concentration.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 changes, 5 minutes each).

    • Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse with PBS (3 changes, 5 minutes each).

    • Apply DAB substrate solution and monitor for color development (1-10 minutes).

    • Immerse in distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Apply a coverslip with mounting medium.

In Vivo Combination Therapy: 177Lu-FAPI-46 and Pazopanib in a Sarcoma Mouse Model

Objective: To evaluate the synergistic antitumor efficacy of 177Lu-FAPI-46 and the tyrosine kinase inhibitor pazopanib.

Animal Model: Patient-derived xenograft (PDX) mouse model of sarcoma.

Treatment Groups:

  • Control (vehicle)

  • 177Lu-FAPI-46 monotherapy

  • 177Lu-FAPI-46 + Pazopanib combination therapy

Procedure:

  • Tumor Implantation: Establish sarcoma PDX tumors in immunodeficient mice.

  • Baseline Imaging: Perform baseline 68Ga-FAPI-46 PET/CT imaging to confirm FAP expression and establish tumor volume.

  • Treatment Administration:

    • 177Lu-FAPI-46: Administer ~7.4 MBq/mouse via tail vein injection on day 1 and day 7.

    • Pazopanib: Administer orally at a dosage of 150 mg/kg/day for 1 week.

  • Monitoring:

    • Measure tumor size and body weight weekly.

    • Perform follow-up 68Ga-FAPI-46 PET/CT imaging on days 7/8 and 14 to monitor changes in FAP expression and tumor uptake.

  • Endpoint Analysis:

    • At the end of the study, sacrifice the animals and collect tumors for histological and immunohistochemical analysis (e.g., H&E, Ki-67, caspase-3).

Visualizations

FAP_Signaling_Pathway FAP FAP uPAR uPAR FAP->uPAR activates FAK FAK uPAR->FAK activates Src Src FAK->Src activates JAK2 JAK2 Src->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates CCL2 CCL2 STAT3->CCL2 upregulates transcription MDSC_Recruitment MDSC Recruitment CCL2->MDSC_Recruitment promotes Immunosuppression Immunosuppression MDSC_Recruitment->Immunosuppression Tumor_Growth Tumor Growth Immunosuppression->Tumor_Growth

Caption: FAP-mediated signaling pathway in CAFs promoting immunosuppression.

Experimental_Workflow_Combination_Therapy cluster_preclinical_model Preclinical Model cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis PDX_Model Sarcoma PDX Mouse Model Baseline_Imaging Baseline 68Ga-FAPI-46 PET/CT PDX_Model->Baseline_Imaging Treatment Administer 177Lu-FAPI-46 + Pazopanib Baseline_Imaging->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Followup_Imaging Follow-up 68Ga-FAPI-46 PET/CT Monitoring->Followup_Imaging Histology Histology (H&E) Followup_Imaging->Histology IHC IHC (Ki-67, Caspase-3) Followup_Imaging->IHC

Caption: Experimental workflow for this compound combination therapy in a PDX model.

Troubleshooting_Logic Start Low this compound Uptake or Efficacy Check_FAP Check FAP Expression (IHC) Start->Check_FAP Low_FAP Low FAP Expression Check_FAP->Low_FAP Low High_FAP High FAP Expression Check_FAP->High_FAP High Consider_Alt Consider Alternative Target or Therapy Low_FAP->Consider_Alt Check_Kinetics Evaluate Tracer Kinetics (Washout) High_FAP->Check_Kinetics Rapid_Washout Rapid Washout Check_Kinetics->Rapid_Washout Yes Sufficient_Retention Sufficient Retention Check_Kinetics->Sufficient_Retention No Use_New_FAPI Use Next-Gen FAPi (Dimer, Albumin-binder) Rapid_Washout->Use_New_FAPI Consider_Combo Consider Combination Therapy Sufficient_Retention->Consider_Combo

Caption: Troubleshooting logic for suboptimal this compound performance.

References

Refinement of FAPi-46 synthesis for higher radiochemical purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of FAPi-46, focusing on achieving high radiochemical purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of [⁶⁸Ga]Ga-FAPI-46, offering potential causes and solutions to enhance radiochemical purity and yield.

Problem Potential Cause(s) Recommended Solution(s)
Low Radiochemical Purity (<95%) - Suboptimal precursor amount.- Inadequate reaction temperature or time.- Presence of metallic impurities in the ⁶⁸Ga eluate.- Inefficient purification method.- Optimize the this compound precursor amount; studies show that amounts between 20 µg and 50 µg yield high purity.[1][2][3]- Ensure the reaction is heated to at least 90-95°C for a minimum of 4-10 minutes.[2][4]- Utilize a cation exchange cartridge (e.g., SCX) to pre-purify the ⁶⁸Ga eluate.- Employ a C18 solid-phase extraction (SPE) cartridge for post-labeling purification.
Low Radiochemical Yield - Insufficient amount of this compound precursor.- Reaction pH is not optimal (ideal pH is 3.5-4).- Incomplete trapping of ⁶⁸Ga on the cation exchange cartridge.- Loss of product during the SPE purification step.- Increasing the precursor amount from 10 µg to 30-50 µg has been shown to significantly improve yield.- Use appropriate buffers (e.g., acetate or HEPES) to maintain the optimal pH range.- Ensure the cation exchange cartridge is properly conditioned and that the elution of the generator is performed according to the manufacturer's instructions.- Optimize the elution solvent and volume for the SPE cartridge to ensure complete recovery of the product.
Presence of Free ⁶⁸Ga in Final Product - Incomplete complexation of ⁶⁸Ga with the this compound precursor.- Instability of the labeled compound over time.- Increase the reaction time or temperature to drive the complexation reaction to completion.- Ensure the absence of competing metal ions in the reaction mixture.- Perform stability testing of the final product at various time points to assess for dissociation. The product is generally stable for at least 3 hours.
Variability Between Synthesis Batches - Inconsistent elution profile from the ⁶⁸Ge/⁶⁸Ga generator.- Manual synthesis procedure introducing operator-dependent variability.- Regularly check the performance of the ⁶⁸Ge/⁶⁸Ga generator.- Transition to a fully automated synthesis module to improve consistency and reproducibility. Several commercial synthesizers have been successfully used for [⁶⁸Ga]Ga-FAPI-46 production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal amount of this compound precursor to use for radiolabeling with ⁶⁸Ga?

A1: The optimal amount of this compound precursor typically ranges from 20 µg to 50 µg for a standard synthesis. While lower amounts (e.g., 10 µg) can be used, they may result in lower radiochemical yields, with more unreacted ⁶⁸Ga being retained on the purification cartridge. For multi-dose clinical applications, 50 µg is often recommended to ensure high labeling efficiency and radiochemical purity.

Q2: What are the recommended reaction conditions (temperature and time) for the synthesis of [⁶⁸Ga]Ga-FAPI-46?

A2: For optimal radiochemical purity and yield, the reaction should be heated to a temperature of at least 90-95°C. The optimal reaction time is typically between 4 and 10 minutes. Shorter reaction times or lower temperatures may lead to incomplete labeling.

Q3: Is pre-purification of the ⁶⁸Ga eluate necessary?

A3: While some simplified methods have been developed without pre-purification, using a strong cation exchange (SCX) cartridge to trap and concentrate the ⁶⁸Ga eluate is a common and recommended step. This step helps to remove metallic impurities from the generator eluate that could compete with ⁶⁸Ga for chelation, thereby improving the radiochemical purity of the final product.

Q4: How stable is the final [⁶⁸Ga]Ga-FAPI-46 product?

A4: [⁶⁸Ga]Ga-FAPI-46 has been shown to be stable for at least 3 hours post-synthesis, with radiochemical purity remaining above 95%. Some studies have demonstrated stability for up to 4 hours. Stability testing via radio-HPLC is recommended as part of routine quality control.

Q5: Can the synthesis of [⁶⁸Ga]Ga-FAPI-46 be automated?

A5: Yes, the synthesis of [⁶⁸Ga]Ga-FAPI-46 has been successfully automated on various commercial synthesis modules. Automation is highly recommended for clinical applications as it reduces operator radiation dose, improves reproducibility, and is more compliant with Good Manufacturing Practice (GMP) regulations.

Experimental Protocols

Automated Synthesis of [⁶⁸Ga]Ga-FAPI-46 on a Commercial Synthesizer

This protocol is a generalized procedure based on common automated synthesis methods.

1. Reagents and Materials:

  • This compound precursor (20-50 µg)

  • ⁶⁸Ge/⁶⁸Ga generator

  • Automated synthesis module (e.g., Scintomics GRP, Eckert & Ziegler Modular Lab, Trasis miniAllinOne)

  • Reagent kit for ⁶⁸Ga labeling (typically includes buffers, solvents, and sterile vials)

  • Strong cation exchange (SCX) cartridge

  • C18 solid-phase extraction (SPE) cartridge

  • Sterile 0.22 µm filter

2. Procedure:

  • Generator Elution and ⁶⁸Ga Trapping: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl. The eluate containing [⁶⁸Ga]GaCl₃ is passed through the SCX cartridge, where the ⁶⁸Ga³⁺ is trapped.

  • Elution of ⁶⁸Ga into Reactor: The trapped ⁶⁸Ga³⁺ is eluted from the SCX cartridge into the reaction vessel using a small volume of a suitable eluent (e.g., acidified 5 M NaCl solution).

  • Radiolabeling Reaction: The this compound precursor, dissolved in a buffer (e.g., HEPES or acetate) to maintain a pH of 3.5-4, is added to the reaction vessel containing the ⁶⁸Ga³⁺. The mixture is heated at 95°C for 10 minutes.

  • Purification: After the reaction, the mixture is passed through a C18 SPE cartridge. The cartridge is washed with sterile water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.

  • Final Product Formulation: The purified [⁶⁸Ga]Ga-FAPI-46 is eluted from the C18 cartridge with an ethanol/water mixture, passed through a sterile 0.22 µm filter, and collected in a sterile vial. The final product is then typically diluted with saline for injection.

Visualizations

FAPi46_Synthesis_Workflow cluster_0 Step 1: ⁶⁸Ga Elution and Trapping cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification cluster_3 Step 4: Formulation Generator ⁶⁸Ge/⁶⁸Ga Generator SCX SCX Cartridge Generator->SCX 0.1 M HCl Reactor Reaction Vessel (95°C, 10 min) SCX->Reactor Elution SPE C18 SPE Cartridge Reactor->SPE Precursor This compound Precursor in Buffer (pH 3.5-4) Precursor->Reactor Waste Waste SPE->Waste Aqueous Wash Filter 0.22 µm Filter SPE->Filter Ethanol/Water Elution FinalProduct Final Product Vial ([⁶⁸Ga]Ga-FAPI-46) Filter->FinalProduct

Caption: Automated synthesis workflow for [⁶⁸Ga]Ga-FAPI-46.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Radiochemical Purity Cause1 Suboptimal Precursor Amount Start->Cause1 Cause2 Incorrect Temp/Time Start->Cause2 Cause3 Metallic Impurities Start->Cause3 Cause4 Inefficient Purification Start->Cause4 Sol1 Optimize Precursor (20-50 µg) Cause1->Sol1 Sol2 Adjust to 90-95°C for 4-10 min Cause2->Sol2 Sol3 Use SCX Cartridge for Pre-purification Cause3->Sol3 Sol4 Use C18 SPE for Purification Cause4->Sol4

Caption: Troubleshooting logic for low radiochemical purity.

References

FAPi-46 In Vivo Application Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FAPi-46 in vivo applications. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for issues encountered during in vivo experiments with this compound, focusing on non-specific binding and off-target uptake.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding of this compound in vivo?

A1: The primary cause of off-target this compound uptake is its binding to Fibroblast Activation Protein (FAP) expressed on activated fibroblasts in non-cancerous tissues. FAP is not exclusively expressed on cancer-associated fibroblasts (CAFs) but is also upregulated in various physiological and pathological processes involving tissue remodeling, inflammation, and fibrosis.[1][2][3] This can lead to this compound accumulation in sites of wound healing, arthritis, and other inflammatory conditions.[4][5]

Q2: In which non-malignant conditions has this compound uptake been observed?

A2: this compound uptake has been reported in a variety of non-malignant conditions, including:

  • Inflammatory Diseases: Such as pancreatitis and cholangitis.

  • Degenerative Diseases: Including arthritic disorders.

  • Fibrotic Conditions: Observed in tissues undergoing fibrotic changes.

  • Wound Healing: FAP is a natural part of the tissue repair process.

  • Benign Tumors: Some benign tumors can also exhibit FAP expression.

Q3: Is there a way to differentiate between this compound uptake in tumors versus inflammatory lesions?

A3: Yes, dual-time-point PET imaging can help differentiate between malignant and inflammatory uptake. Typically, this compound uptake in inflammatory lesions tends to decrease over time, while uptake in malignant lesions often remains stable or may even increase. For example, studies in patients with recurrent pancreatic ductal adenocarcinomas have shown that the uptake in inflammatory lesions of the pancreas significantly decreases between early (e.g., 20 minutes post-injection) and late (e.g., 60 minutes post-injection) imaging, whereas tumor uptake remains relatively stable.

Troubleshooting Guide

Issue: High background signal or unexpected off-target uptake of this compound is observed.

  • Potential Cause 1: Presence of underlying inflammatory or fibrotic processes.

    • Troubleshooting Steps:

      • Review Subject History: Carefully examine the medical history of the animal or patient for any recent surgeries, injuries, or known inflammatory conditions.

      • Correlate with Anatomy: Use the anatomical information from the CT or MRI component of the PET scan to determine if the uptake corresponds to areas of known inflammation or fibrosis.

      • Implement Dual-Time-Point Imaging: Perform PET scans at two different time points (e.g., 10-20 minutes and 60-90 minutes post-injection) to assess the kinetics of the tracer uptake. A decrease in uptake at the later time point may suggest a non-malignant process.

      • Consider a Blocking Study: To confirm that the uptake is FAP-specific, a blocking study can be performed by co-injecting a non-radiolabeled FAP inhibitor.

  • Potential Cause 2: Physiological uptake in specific organs.

    • Troubleshooting Steps:

      • Consult Biodistribution Data: Be aware of the expected physiological biodistribution of this compound. For instance, the uterus in pre-menopausal females can show high physiological uptake.

      • Optimize Imaging Protocol: Adjusting the imaging window may help improve the tumor-to-background ratio. Early imaging (e.g., 10-20 minutes post-injection) might be sufficient for tumor visualization with lower background in some cases.

Quantitative Data Summary

The following tables summarize the standardized uptake values (SUV) for FAPi tracers in various malignant and benign lesions, providing a reference for interpreting imaging results.

Table 1: Comparison of FAPi Uptake (SUVmax) in Malignant vs. Benign Lesions

Lesion TypeMean SUVmaxMedian SUVmaxRange of SUVmax
Malignant Lesions
Primary Tumors12.111.52.9 - 27.8
Metastases10.08.42.4 - 44.3
Overall Malignant10.6--
Benign Lesions
Overall Benign4.2--

Data compiled from a study analyzing [68Ga]-FAPI-04/02-PET/CT.

Table 2: SUVmax Cutoff Values for Differentiating Benign and Malignant Lesions

ParameterOptimal Cutoff ValueSensitivity (%)Specificity (%)Accuracy (%)AUC
SUVmax5.578.885.182.00.89
SUVmean3.384.985.385.20.91

Data from a Receiver Operating Characteristic (ROC) curve analysis for [68Ga]-FAPI-04/02. AUC = Area Under the Curve.

Experimental Protocols

1. Dual-Time-Point this compound PET Imaging Protocol

This protocol is designed to help differentiate between malignant and non-malignant this compound uptake based on tracer kinetics.

  • Objective: To assess the change in this compound uptake over time in suspicious lesions.

  • Materials:

    • Radiolabeled this compound

    • PET/CT or PET/MR scanner

    • Standard patient/animal preparation protocols

  • Procedure:

    • Administer a standard dose of radiolabeled this compound intravenously.

    • Perform the first whole-body PET scan at an "early" time point, typically 10-20 minutes post-injection.

    • Perform a second whole-body PET scan at a "late" time point, typically 60-90 minutes post-injection.

    • Reconstruct and analyze the images from both time points.

    • Quantify the tracer uptake (e.g., SUVmax, SUVmean) in the lesions of interest at both time points.

  • Data Interpretation:

    • A significant decrease in SUV between the early and late scans is often indicative of inflammatory or other non-malignant processes.

    • Stable or increasing SUV values are more suggestive of malignant lesions.

2. In Vivo Blocking Study Protocol for this compound

This protocol is used to confirm that the observed uptake of radiolabeled this compound is specifically mediated by FAP.

  • Objective: To determine the FAP-specificity of this compound uptake in a target tissue.

  • Materials:

    • Radiolabeled this compound

    • Non-radiolabeled ("cold") this compound or another FAP inhibitor (blocking agent)

    • Two groups of age- and sex-matched animal models with the target lesion (e.g., tumor xenografts).

    • PET/CT or PET/MR scanner

  • Procedure:

    • Control Group: Administer the standard dose of radiolabeled this compound intravenously to the control group of animals.

    • Blocking Group: Co-administer the radiolabeled this compound with an excess of the non-radiolabeled blocking agent to the experimental group. The exact amount of the blocking agent may need to be optimized but is typically in a molar excess to the radiolabeled tracer.

    • Perform PET scans on both groups at a predetermined time point post-injection (e.g., 60 minutes).

    • Analyze the images and quantify the tracer uptake in the target lesions for both groups.

  • Data Interpretation:

    • A significant reduction in tracer uptake in the target lesion in the blocking group compared to the control group indicates that the binding is FAP-specific.

Visualizations

Logical Workflow for Investigating Non-Specific this compound Binding

G start High Non-Specific this compound Uptake Observed check_history Review Subject's Clinical History (Inflammation, Injury, etc.) start->check_history dual_time_point Perform Dual-Time-Point PET Imaging check_history->dual_time_point analyze_kinetics Analyze Tracer Kinetics (Uptake over time) dual_time_point->analyze_kinetics blocking_study Consider In Vivo Blocking Study analyze_kinetics->blocking_study If still ambiguous interpret_results Interpret Findings analyze_kinetics->interpret_results blocking_study->interpret_results conclusion_specific Uptake is FAP-Specific interpret_results->conclusion_specific Uptake blocked/ Kinetics suggest malignancy conclusion_nonspecific Uptake is Non-Specific or due to Benign FAP Expression interpret_results->conclusion_nonspecific Uptake not blocked/ Kinetics suggest inflammation

A flowchart outlining the decision-making process for investigating non-specific this compound uptake.

Experimental Workflow for Dual-Time-Point this compound PET Imaging

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis patient_prep Patient/Animal Preparation tracer_admin Administer Radiolabeled this compound patient_prep->tracer_admin early_scan Early PET Scan (10-20 min p.i.) tracer_admin->early_scan late_scan Late PET Scan (60-90 min p.i.) early_scan->late_scan quantification Quantify Uptake (SUV) in Lesions of Interest late_scan->quantification comparison Compare Early vs. Late Uptake quantification->comparison interpretation Interpret Kinetics (Malignant vs. Inflammatory) comparison->interpretation

A step-by-step workflow for conducting a dual-time-point this compound PET imaging experiment.

References

Technical Support Center: Minimizing Radiation Exposure During [⁶⁸Ga]Ga-FAPI-46 Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing radiation exposure during the preparation of the radiopharmaceutical [⁶⁸Ga]Ga-FAPI-46. The information is presented in a question-and-answer format to address specific issues and concerns.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for radiation safety during [⁶⁸Ga]Ga-FAPI-46 preparation?

A1: The guiding principle of radiation safety is ALARA, which stands for "As Low As Reasonably Achievable".[1] This principle dictates that all reasonable steps should be taken to keep radiation doses to personnel as low as possible. The three fundamental pillars of ALARA are Time, Distance, and Shielding .[1][2]

Q2: How does Gallium-68 (⁶⁸Ga) contribute to radiation exposure?

A2: Gallium-68 is a positron emitter, which means it decays by emitting positrons.[3] These positrons travel a very short distance before annihilating with an electron, producing two high-energy 511 keV gamma photons traveling in opposite directions.[4] It is these penetrating gamma photons that constitute the primary source of external radiation exposure to laboratory personnel. ⁶⁸Ga also has a short half-life of approximately 68 minutes.

Q3: What are the most critical steps during [⁶⁸Ga]Ga-FAPI-46 preparation in terms of radiation exposure?

A3: The highest potential for radiation exposure occurs during the manual handling of the ⁶⁸Ga eluate from the generator, the radiolabeling reaction, and the final product formulation and quality control steps. Any procedure that involves direct handling of unshielded radioactivity carries a significant risk.

Q4: Is automated synthesis safer than manual preparation of [⁶⁸Ga]Ga-FAPI-46?

A4: Yes, automated synthesis is significantly safer and is the recommended method for minimizing radiation exposure. Automated systems perform the radiolabeling process within a shielded environment ("hot cell"), which dramatically reduces the time personnel spend in close proximity to the radioactive source. This leads to a substantial reduction in both whole-body and extremity (hand) radiation doses.

Troubleshooting Guide: Common Radiation Safety Issues

Issue 1: My personal dosimeter readings are higher than expected.

  • Possible Cause: Inefficient work practices, inadequate shielding, or unexpected contamination.

  • Troubleshooting Steps:

    • Review Your Workflow: Are you spending more time than necessary near the radiation source? Practice "dry runs" of the procedure without radioactivity to improve efficiency.

    • Optimize Distance: Use tongs and forceps to handle vials and other radioactive materials, maximizing the distance between yourself and the source.

    • Verify Shielding: Ensure that all sources of ⁶⁸Ga are adequately shielded. Check the integrity and proper placement of lead and tungsten shielding around the generator, synthesis module, and product vials.

    • Perform Contamination Surveys: Use a survey meter to check your work area, equipment, and personal protective equipment (PPE) for any radioactive contamination. Decontaminate any identified areas immediately.

    • ALARA Review: Conduct a review of your procedures with your institution's Radiation Safety Officer (RSO) to identify areas for improvement.

Issue 2: I'm concerned about radiation exposure to my hands (extremity dose).

  • Possible Cause: Direct handling of vials, syringes, and other containers with radioactive material.

  • Troubleshooting Steps:

    • Utilize Automation: As a primary measure, employ an automated synthesis module. This is the most effective way to reduce hand exposure.

    • Use Shielded Tools: When manual intervention is unavoidable, use shielded syringe holders and vial shields. Tungsten is a highly effective shielding material for this purpose.

    • Remote Handling: Use tongs and forceps to manipulate vials and other radioactive items from a safe distance.

    • Wear Ring Dosimeters: Always wear ring dosimeters on both hands to accurately monitor your extremity doses.

    • Minimize Handling Time: Plan your movements and actions to minimize the time your hands are in close proximity to the radiation source.

Issue 3: How do I handle a spill of ⁶⁸Ga-containing solution?

  • Possible Cause: Accidental dropping of a vial, leaking connection, or other equipment malfunction.

  • Troubleshooting Steps:

    • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

    • Contain the Spill: Use absorbent paper to cover the spill and prevent it from spreading.

    • Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses, and two pairs of disposable gloves.

    • Decontaminate: Working from the outside of the spill inwards, use a suitable decontamination solution and absorbent materials to clean the area. Place all contaminated materials in a designated radioactive waste container.

    • Survey the Area: Use a survey meter to monitor the effectiveness of the decontamination. Continue cleaning until readings are at or near background levels.

    • Report the Incident: Report the spill to your institution's Radiation Safety Officer (RSO) and follow all institutional reporting procedures.

Quantitative Data on Radiation Exposure and Shielding

The following table summarizes key quantitative data related to radiation exposure during Ga-68 radiopharmaceutical preparation and the effectiveness of shielding.

ParameterValueSource(s)
Radiation Emission
⁶⁸Ga Primary Gamma Photon Energy511 keV
Radiation Dose Comparison
Whole-Body Dose (Manual Synthesis of ⁶⁸Ga-PSMA)~14.5 µSv per synthesis
Whole-Body Dose (Automated Synthesis of ⁶⁸Ga-PSMA)~2.05 µSv per synthesis
Reduction in Whole-Body Dose with Automation~86%
Extremity Dose (Manual Injection of ¹⁸F-FDG)Significant occupational risk
Extremity Dose (Automated Injection of ¹⁸F-FDG)Reduction of 97.97% (left hand) and 98.96% (right hand)
Shielding Effectiveness for 511 keV Photons
Lead (Pb) Half-Value Layer (HVL)~4-6 mm
Lead (Pb) Tenth-Value Layer (TVL)~17 mm
Tungsten (W) HVL~2.8 mm
Concrete HVL~3.4 cm

Note: Data for ⁶⁸Ga-PSMA and ¹⁸F-FDG are used as surrogates to illustrate the significant dose reduction benefits of automation. The principles and magnitude of dose reduction are directly applicable to [⁶⁸Ga]Ga-FAPI-46 preparation.

Experimental Protocols

Protocol 1: Personal Dosimetry

  • Whole-Body Dosimeter: Always wear your assigned whole-body dosimeter (e.g., TLD or OSL badge) on your torso, typically at chest or waist level, under your lab coat.

  • Extremity Dosimeters: Wear ring dosimeters on the index finger of both hands, with the sensitive element facing the palm side, to measure the highest potential exposure to your hands.

  • Storage: When not in use, store your dosimeters in a designated low-background radiation area.

  • Regular Exchange: Exchange your dosimeters at the frequency mandated by your institution's radiation safety program.

  • Review of Dose Reports: Regularly review your dosimetry reports with your RSO to track your exposure and identify any trends that may require procedural changes.

Protocol 2: Area Monitoring and Contamination Surveys

  • Instrumentation: Use a calibrated Geiger-Mueller (GM) survey meter with a pancake probe for routine contamination surveys.

  • Frequency:

    • Before Work: Survey your work area to establish a background reading.

    • During Work: Periodically monitor your gloves and the immediate work area for any contamination.

    • After Work: Conduct a thorough survey of your work area, equipment, and yourself before leaving the laboratory.

  • Procedure:

    • Turn on the survey meter and check its battery and calibration status.

    • Hold the probe approximately 1-2 cm from the surface being surveyed.

    • Move the probe slowly and systematically, covering the entire area.

    • Listen for an increase in the audible count rate and observe the meter reading.

  • Action Level: If any reading is above the institutionally defined action level, treat it as contamination and proceed with decontamination procedures.

  • Record Keeping: Document the results of all surveys in a dedicated logbook.

Visualizations

ALARA_Principles cluster_0 Core Principle cluster_1 Implementation Strategies cluster_2 Practical Applications in FAPi-46 Preparation ALARA ALARA (As Low As Reasonably Achievable) Time Minimize Time ALARA->Time Distance Maximize Distance ALARA->Distance Shielding Use Shielding ALARA->Shielding App_Time • Efficient workflow • Use automated synthesis modules Time->App_Time App_Distance • Use tongs and forceps • Remote handling tools Distance->App_Distance App_Shielding • Lead/tungsten vial shields • Syringe shields • Shielded hot cells Shielding->App_Shielding FAPi_Workflow start Start: Prepare Reagents elution Elute ⁶⁸Ge/⁶⁸Ga Generator start->elution safety_check1 Safety Check: • Verify shielding • Use tongs elution->safety_check1 synthesis Automated Synthesis of [⁶⁸Ga]Ga-FAPI-46 (in shielded hot cell) safety_check1->synthesis qc Quality Control Sampling synthesis->qc safety_check2 Safety Check: • Use shielded syringe • Minimize handling time qc->safety_check2 dispensing Dispense Final Product safety_check2->dispensing waste Radioactive Waste Disposal dispensing->waste end End of Process waste->end

References

Validation & Comparative

FAPi-46 vs. 18F-FDG PET/CT in Metastasis Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncological imaging is undergoing a significant transformation with the advent of novel radiotracers. While 18F-Fluorodeoxyglucose (18F-FDG) Positron Emission Tomography/Computed Tomography (PET/CT) has long been the standard for detecting metastatic disease, recent advancements have introduced Fibroblast Activation Protein inhibitor (FAPI)-based radiotracers, such as Gallium-68 labeled FAPi-46 (68Ga-FAPI-46), as a promising alternative. This guide provides an objective comparison of the performance of this compound and 18F-FDG PET/CT in detecting metastases, supported by experimental data and detailed methodologies.

Principle of Detection

The fundamental difference between these two imaging agents lies in their biological targets. 18F-FDG is a glucose analog, and its uptake reflects the increased glycolysis of tumor cells, a phenomenon known as the "Warburg effect".[1] In contrast, this compound targets Fibroblast Activation Protein (FAP), a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of more than 90% of epithelial tumors.[2][3] This differential targeting often results in higher tumor-to-background ratios for FAPI-PET, as FAP is largely absent in normal tissues.[2][3]

Performance in Metastasis Detection: A Data-Driven Comparison

Multiple studies have demonstrated the potential superiority of FAPi-PET/CT in detecting metastatic lesions across a range of cancers. A meta-analysis has shown that [68Ga] this compound outperforms [18F] FDG in cancer diagnosis with higher sensitivity (0.96 vs. 0.73) and specificity (0.92 vs. 0.83).

Comparative Detection Rates in Various Cancers

The following tables summarize the quantitative data from head-to-head comparative studies of 68Ga-FAPI-46 and 18F-FDG PET/CT in detecting metastases in different cancer types.

Table 1: Detection of Metastases in Diverse Malignancies (Lesion-Based)

Cancer Type/Metastatic Site68Ga-FAPI-46 PET/CT Detection Rate18F-FDG PET/CT Detection RateReference
Overall Lesions 91.2% (1540/1688)82.5% (1393/1688)
Abdominopelvic Nodal Lesions Significantly higher than 18F-FDGLower than 68Ga-FAPI-46
Liver Lesions Significantly higher than 18F-FDGLower than 68Ga-FAPI-46
Other Visceral Lesions Significantly higher than 18F-FDGLower than 68Ga-FAPI-46

Table 2: Performance in Specific Cancer Types (Patient- and Lesion-Based)

Cancer TypeModalitySensitivity (Primary Tumor)Sensitivity (Lymph Node Metastases)Sensitivity (Distant Metastases)Reference
Biliary Tract Cancer 68Ga-FAPI PET/CT100%98%100%
18F-FDG PET/CT81%83%79%
Breast Cancer 68Ga-FAPI-04 PET/CT100%--
18F-FDG PET/CT78.2%--
Gastric Cancer 68Ga-FAPI-04 PET/CT-100%100%
18F-FDG PET/CT-71.4%40% (Peritoneal)
Liver Malignancies 68Ga-FAPI-46 PET/CT100% (Intrahepatic)More positive nodes detectedMore visceral metastases detected
18F-FDG PET/MRI58% (Intrahepatic)Fewer positive nodes detectedFewer visceral metastases detected
Ovarian Cancer 68Ga-FAPI-04 PET/CT100%100%100% (Peritoneal)
18F-FDG PET/CT78%80%56% (Peritoneal)
Gastrointestinal Cancers [68Ga]Ga-FAPI PET/CT--96.6% (Liver Metastases)
[18F]FDG PET/CT--70.8% (Liver Metastases)

Experimental Protocols

Patient Preparation and Radiotracer Administration

18F-FDG PET/CT: Patients are typically required to fast for at least 6 hours prior to the scan to minimize physiological glucose uptake in muscles and other tissues. Blood glucose levels are checked before injection, and levels should ideally be below 150-200 mg/dL. A standard dose of 18F-FDG is administered intravenously, followed by a 60-minute uptake period in a quiet, dimly lit room to reduce muscular activity.

68Ga-FAPI-46 PET/CT: A significant advantage of FAPI-PET is the simplified patient preparation. No fasting is required. Following the intravenous injection of 68Ga-FAPI-46, the optimal imaging time is typically around 60 minutes post-injection.

Imaging Acquisition

For both tracers, a whole-body PET/CT scan is performed from the skull base to the mid-thigh. The CT component is used for attenuation correction of the PET data and for anatomical localization of tracer uptake.

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflows for this compound and 18F-FDG PET/CT imaging.

FAPi_Workflow cluster_pre Pre-Scan cluster_scan Imaging cluster_post Post-Scan Patient Patient Injection Intravenous Injection of 68Ga-FAPI-46 Patient->Injection Uptake Uptake Period (approx. 60 min) Injection->Uptake PETCT Whole-Body PET/CT Scan Uptake->PETCT Reconstruction Image Reconstruction PETCT->Reconstruction Analysis Image Analysis and Metastasis Detection Reconstruction->Analysis

Caption: Generalized workflow for 68Ga-FAPI-46 PET/CT imaging.

FDG_Workflow cluster_pre Pre-Scan cluster_scan Imaging cluster_post Post-Scan Fasting Patient Fasting (min. 6 hours) BG_Check Blood Glucose Check Fasting->BG_Check Injection Intravenous Injection of 18F-FDG BG_Check->Injection Uptake Uptake Period (approx. 60 min in quiet room) Injection->Uptake PETCT Whole-Body PET/CT Scan Uptake->PETCT Reconstruction Image Reconstruction PETCT->Reconstruction Analysis Image Analysis and Metastasis Detection Reconstruction->Analysis

Caption: Generalized workflow for 18F-FDG PET/CT imaging.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the targeting mechanism of this compound in the tumor microenvironment.

FAPi_Mechanism cluster_tme Tumor Microenvironment TumorCell Tumor Cell CAF Cancer-Associated Fibroblast (CAF) TumorCell->CAF activates FAP Fibroblast Activation Protein (FAP) CAF->FAP expresses FAPi 68Ga-FAPI-46 FAPi->FAP binds to PET_Signal PET Signal Detection FAPi->PET_Signal emits positrons for

Caption: Targeting mechanism of 68Ga-FAPI-46 in the tumor microenvironment.

Conclusion

The evidence to date strongly suggests that this compound PET/CT represents a significant advancement in the detection of metastases for a variety of cancers. Its ability to visualize the tumor stroma, which is often more extensive than the tumor cells themselves, provides a more comprehensive assessment of the tumor burden. In several head-to-head comparisons, this compound has demonstrated superior sensitivity and detection rates for metastatic lesions, particularly in challenging areas like the peritoneum and for certain cancer subtypes that are less FDG-avid. The simplified patient preparation protocol for FAPi-PET also offers a logistical advantage. As research continues, FAPi-based imaging is poised to become an invaluable tool in the clinical management of cancer patients, potentially leading to more accurate staging and personalized treatment strategies.

References

FAPI-46 vs. FAPI-04: A Comparative Analysis of Tumor Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Heidelberg, Germany – November 28, 2025 – In the rapidly evolving landscape of cancer diagnostics and theranostics, Fibroblast Activation Protein (FAP) inhibitors have emerged as a promising class of radiopharmaceuticals. This guide provides a detailed comparative analysis of two key FAP inhibitors, FAPI-46 and FAPI-04, with a focus on their tumor uptake characteristics, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of epithelial carcinomas, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1] FAPI-04 was one of the initial FAP-targeting radiotracers that demonstrated high uptake in various FAP-positive tumors.[1][2] However, its relatively rapid washout from tumors limited its therapeutic efficacy.[1] To address this, next-generation derivatives were developed, with this compound emerging as a more potent agent with improved tumor retention.[3] Preclinical and clinical studies have consistently shown that this compound exhibits higher tumor uptake and improved tumor-to-background ratios compared to FAPI-04.

Quantitative Data Comparison

The following table summarizes the key quantitative data from preclinical and clinical studies comparing the tumor uptake of this compound and FAPI-04.

ParameterThis compoundFAPI-04SpeciesCancer Type(s)Key FindingsReference
Tumor Uptake (SUVmax) 1h post-injection 12.76 ± 0.90~6-12 (average)HumanVarious (Oropharyngeal, Ovarian, Colorectal)This compound demonstrated higher SUVmax in a direct comparison.
Tumor Accumulation (%ID/g) in mice 12.35 ± 6.25 (1h)8.40 ± 0.36 (1h)MouseHT-1080-FAP XenograftThis compound showed significantly higher initial tumor accumulation.
Tumor Retention (%ID/g) in mice 2.29 ± 0.16 (24h)2.86 ± 0.31 (24h)MouseHT-1080-FAP XenograftWhile initial uptake is higher, retention at 24h is comparable to FAPI-04 in this specific model.
Tumor-to-Blood Ratio Highest among tested compoundsLower than this compoundMouseHT-1080-FAP XenograftThis compound exhibited superior tumor-to-blood ratios, indicating better imaging contrast.
Tumor-to-Muscle Ratio Highest among tested compoundsLower than this compoundMouseHT-1080-FAP XenograftThis compound demonstrated improved tumor-to-muscle ratios.
Tumor-to-Liver Ratio Highest among tested compoundsLower than this compoundMouseHT-1080-FAP XenograftThis compound showed better tumor-to-liver ratios.

Experimental Protocols

The comparative data presented above were primarily generated through the following key experimental methodologies:

Preclinical Biodistribution Studies in Tumor-Bearing Mice
  • Animal Model: Immunodeficient mice bearing xenograft tumors engineered to express FAP (e.g., HT-1080-FAP).

  • Radiotracer Administration: Intravenous injection of 177Lu-labeled FAPI-04 or this compound.

  • Time Points: Organs and tumors were harvested at various time points post-injection (e.g., 1, 4, 6, and 24 hours).

  • Measurement: The radioactivity in the collected tissues was measured using a gamma counter, and the uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis: Comparison of %ID/g in the tumor and other organs between the this compound and FAPI-04 groups to determine tumor uptake, retention, and tumor-to-background ratios.

Clinical PET/CT Imaging in Cancer Patients
  • Patient Population: Patients with various types of confirmed malignancies.

  • Radiotracer Administration: Intravenous administration of 68Ga-labeled this compound or FAPI-04.

  • Imaging Protocol: Whole-body PET/CT scans were performed at multiple time points after radiotracer injection, typically at 10 minutes, 1 hour, and 3 hours.

  • Image Analysis: Tumor uptake was quantified by measuring the maximum standardized uptake value (SUVmax) in the tumor lesions. Tumor-to-background ratios were calculated by comparing the SUVmax of the tumor to the mean SUV (SUVmean) of healthy organs.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Radiotracer FAPI Radiotracer CAF Cancer-Associated Fibroblast (CAF) FAP Fibroblast Activation Protein (FAP) CAF->FAP Expresses TumorCell Tumor Cell CAF->TumorCell Supports ECM Extracellular Matrix (ECM) FAP->ECM Degrades GrowthFactors Growth Factors & Cytokines ECM->GrowthFactors Releases GrowthFactors->TumorCell Promotes Growth & Invasion FAPI This compound / FAPI-04 FAPI->FAP Binding & Inhibition

Caption: Simplified signaling pathway of FAP in the tumor microenvironment.

Experimental_Workflow cluster_Preclinical Preclinical Study cluster_Clinical Clinical Study cluster_Analysis Comparative Analysis Mouse Tumor-Bearing Mouse Injection_Preclinical Inject 177Lu-FAPI-46 or 177Lu-FAPI-04 Mouse->Injection_Preclinical Biodistribution Biodistribution Analysis (%ID/g) Injection_Preclinical->Biodistribution Comparison Compare Tumor Uptake, Retention & Ratios Biodistribution->Comparison Patient Cancer Patient Injection_Clinical Inject 68Ga-FAPI-46 or 68Ga-FAPI-04 Patient->Injection_Clinical PETCT PET/CT Imaging (SUVmax) Injection_Clinical->PETCT PETCT->Comparison

Caption: Experimental workflow for comparing this compound and FAPI-04 tumor uptake.

Conclusion

The available data strongly indicate that this compound is a superior radiotracer to FAPI-04 for tumor imaging due to its higher tumor uptake and improved tumor-to-background ratios. This enhanced performance of this compound allows for clearer tumor delineation and potentially better patient stratification for FAP-targeted therapies. While FAPI-04 was a crucial first step in establishing the utility of FAP-targeted imaging, this compound represents a significant advancement in the field, offering the potential for improved diagnostic accuracy and therapeutic efficacy. Further large-scale prospective studies are warranted to fully elucidate the clinical benefits of this compound in various cancer types.

References

Validating 68Ga-FAPi-46 PET with FAP Expression Immunohistochemistry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gallium-68 Fibroblast Activation Protein inhibitor (68Ga-FAPi-46) Positron Emission Tomography (PET) and Fibroblast Activation Protein (FAP) expression immunohistochemistry (IHC). It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the experimental workflow and a relevant signaling pathway to support researchers in validating and utilizing these powerful tools in oncology and drug development.

Data Presentation: Quantitative Correlation

Multiple studies have demonstrated a strong positive correlation between the uptake of 68Ga-FAPi-46 in PET imaging and the level of FAP expression determined by IHC in various solid tumors. This robust correlation underscores the potential of 68Ga-FAPi-46 PET as a non-invasive biomarker for FAP expression, which is crucial for patient stratification in FAP-targeted therapies.

A prospective translational exploratory study involving patients with various solid cancers revealed a strong correlation between 68Ga-FAPi-46 PET uptake, measured as the maximum and mean standardized uptake values (SUVmax and SUVmean), and FAP IHC scores.[1][2][3][4] The Pearson correlation coefficient (r) between FAP IHC scores and SUVmax was 0.781, and with SUVmean was 0.783.[1]

The following table summarizes the key quantitative findings from this pivotal study:

FAP IHC ScoreMean 68Ga-FAPi-46 SUVmax (95% CI)Mean 68Ga-FAPi-46 SUVmean (95% CI)
0 (Negative)1.2 (0.8–1.6)1.0
1 (Weak)1.9 (0.4–3.3)-
2 (Moderate)3.9 (2.8–4.9)-
3 (Strong)7.4 (4.5–10.3)6.2

Note: Mean SUVmean values for scores 1 and 2 were not explicitly provided in the primary source. The mean SUVmean for cancer tissue (which predominantly had high IHC scores) was 6.2, while for non-cancer tissue (with low scores) it was 1.0.

Furthermore, a phase 2 trial reported a high positive predictive value (PPV) for 68Ga-FAPi-46 PET in detecting FAP-positive tumors confirmed by IHC. The patient-based PPV was 90%, and the region-based PPV was 92%. Another study highlighted that the SUVpeak from 68Ga-FAPi-46 PET correlated with the corresponding FAP expression score (r = 0.33).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline the typical experimental protocols for 68Ga-FAPi-46 PET/CT imaging and FAP immunohistochemistry.

68Ga-FAPi-46 PET/CT Imaging Protocol

This protocol is based on a prospective exploratory biodistribution study.

  • Patient Preparation: No specific patient preparation, such as fasting, is typically required.

  • Radiotracer Injection: Patients receive an intravenous injection of 68Ga-FAPi-46. The median injected dose is approximately 145 MBq.

  • Uptake Time: PET/CT imaging is typically performed at multiple time points after injection, commonly at 10 minutes, 1 hour, and 3 hours post-injection, to assess the biodistribution and tumor uptake. Some studies perform a whole-body scan at a median of 11 minutes post-injection.

  • Image Acquisition: Whole-body PET scans are acquired, typically from the skull base to the mid-thigh.

  • Image Analysis: PET images are analyzed to determine the standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake. The maximum (SUVmax), mean (SUVmean), and peak (SUVpeak) values are calculated for tumor lesions and normal organs.

FAP Immunohistochemistry (IHC) Protocol

This protocol is a standard method for detecting FAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Tissue Preparation:

    • Obtain FFPE tissue sections (typically 4-5 µm thick) on charged slides.

    • Deparaffinization and Rehydration: Immerse slides in xylene (two changes, 5-10 minutes each), followed by graded ethanol solutions (100%, 95%, 70%; 3-5 minutes each), and finally rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced antigen retrieval to unmask the antigenic epitope. A common method involves immersing slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.

    • Allow slides to cool to room temperature in the buffer.

  • Blocking:

    • Quench endogenous peroxidase activity using a hydrogen peroxide block (e.g., 3% H2O2 in methanol).

    • Incubate slides with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FAP antibody (e.g., rabbit monoclonal anti-FAP) to its optimal concentration.

    • Incubate the slides with the diluted primary antibody, typically overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse the slides with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.

    • Rinse with PBS.

    • Apply a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen-antibody reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the slides with hematoxylin to visualize cell nuclei.

    • Dehydrate the slides through graded ethanol solutions and clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. FAP staining is typically observed in the cytoplasm and on the membrane of cancer-associated fibroblasts in the tumor stroma.

    • A semi-quantitative scoring system is often used, where both the intensity of the staining (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of stained cells are evaluated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway involving FAP.

G Experimental Workflow: 68Ga-FAPi-46 PET/CT and IHC Validation cluster_0 68Ga-FAPi-46 PET/CT Imaging cluster_1 Tissue Collection and IHC cluster_2 Data Correlation A Patient Enrollment B 68Ga-FAPi-46 Injection A->B F Surgical Resection/Biopsy C Uptake Period B->C D PET/CT Scan C->D E Image Analysis (SUV Calculation) D->E J Correlation Analysis E->J G Tissue Processing (FFPE) F->G H IHC Staining for FAP G->H I Pathological Analysis (Scoring) H->I I->J

Workflow for correlating 68Ga-FAPi-46 PET with FAP IHC.

G FAP-Mediated Pro-Tumorigenic Signaling Pathway cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response FAP FAP (on Cancer-Associated Fibroblast) Integrin Integrin FAP->Integrin interacts with ECM Extracellular Matrix (ECM) FAP->ECM remodels FAK FAK Integrin->FAK activates Invasion Invasion & Metastasis ECM->Invasion PI3K PI3K AKT AKT PI3K->AKT activates Proliferation Tumor Cell Proliferation AKT->Proliferation FAK->PI3K activates STAT3 STAT3 FAK->STAT3 activates CCL2 CCL2 Secretion STAT3->CCL2 induces Immunosuppression Immunosuppression CCL2->Immunosuppression

Simplified FAP signaling pathway in the tumor microenvironment.

References

A Head-to-Head Comparison of FAPI-46, FAPI-21, and FAPI-74 for Cancer Imaging and Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Fibroblast Activation Protein (FAP) as a promising target in the tumor microenvironment has spurred the development of several FAP-targeting radiopharmaceuticals. Among these, the quinoline-based FAP inhibitors (FAPIs) have shown exceptional promise for both diagnostic imaging and targeted radionuclide therapy. This guide provides a detailed head-to-head comparison of three prominent FAPI tracers: FAPI-46, FAPI-21, and FAPI-74, focusing on their performance based on available experimental data.

Executive Summary

This compound, FAPI-21, and FAPI-74 are all potent inhibitors of FAP with high affinity, enabling sensitive and specific imaging of FAP-expressing tumors. Preclinical and clinical studies have demonstrated their utility in visualizing a wide variety of cancers. Key differences lie in their pharmacokinetic profiles, particularly tumor retention and off-target uptake, which have significant implications for their clinical application, especially in theranostics.

  • This compound has emerged as a leading candidate for theranostic applications due to its favorable balance of high tumor uptake and relatively low accumulation in healthy organs.

  • FAPI-21 exhibits the highest tumor retention among the three, a desirable characteristic for therapeutic applications, but this is accompanied by higher uptake in some normal tissues.

  • FAPI-74 offers the advantage of being labeled with fluorine-18, which has a longer half-life and lower positron energy than gallium-68, potentially allowing for centralized production and improved image resolution.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound, FAPI-21, and FAPI-74 based on published preclinical and clinical studies.

Table 1: In Vitro Performance

ParameterThis compoundFAPI-21FAPI-74
Binding Affinity (IC50, nM) ~1.3 - 2.7Data not consistently reported in direct comparisonData not consistently reported in direct comparison with this compound and FAPI-21
Cellular Uptake (%ID/g) HighHigher than this compound at later time pointsHigh
Internalization Rapid and extensiveRapid and extensiveRapid

Table 2: Preclinical In Vivo Performance (HT-1080-FAP Tumor-Bearing Mice)

ParameterThis compoundFAPI-21FAPI-74
Tumor Uptake (%ID/g at 1h) HighHighHigh
Tumor Uptake (%ID/g at 4h) HighIncreasing from 1h to 4hData not available in direct comparison
Tumor Retention (%ID/g at 24h) 2.29 ± 0.166.03 ± 0.68Data not available in direct comparison
Tumor-to-Blood Ratio Highest among tested derivativesHighHigh
Tumor-to-Muscle Ratio Highest among tested derivativesHighHigh
Tumor-to-Liver Ratio Highest among tested derivativesLower than this compoundHigh

Data for this compound and FAPI-21 are from a head-to-head preclinical study[2]. Comparable preclinical data for FAPI-74 in the same model was not found in the reviewed literature.

Table 3: Clinical Performance in Cancer Patients

ParameterThis compoundFAPI-21FAPI-74
Tumor Uptake (SUVmax at 1h) 12.76 ± 0.9011.9 ± 3.33High, comparable to other FAPIs
Tumor-to-Background Ratio (TBR) Highest among FAPI-02, -46, and -74HighHigh
Uptake in Normal Organs Lower than FAPI-21Higher uptake in oral mucosa, salivary glands, and thyroid compared to this compoundGenerally low background

Clinical data for this compound and FAPI-21 are from a study involving patients with various carcinomas[2]. Comparative clinical data for all three tracers is from a study by Rieker et al., 2022[3][4].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparison of FAPI tracers.

Competitive Binding Assay (IC50 Determination)

This assay determines the concentration of a FAPI tracer required to inhibit 50% of the binding of a known radiolabeled FAP ligand to FAP-expressing cells.

  • Cell Culture: FAP-expressing cells (e.g., HT-1080-FAP) are cultured to near confluence in appropriate media.

  • Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer.

  • Competition Reaction: A constant concentration of a radiolabeled FAP ligand (e.g., 125I-labeled FAP inhibitor) is incubated with the FAP-expressing cells in the presence of increasing concentrations of the unlabeled competitor FAPI tracer (this compound, FAPI-21, or FAPI-74).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The cell-bound radioactivity is separated from the unbound radioactivity by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.

In Vitro Cell Uptake and Internalization Assay

This assay measures the accumulation of radiolabeled FAPI tracers within FAP-expressing cells over time.

  • Cell Seeding: FAP-expressing cells are seeded in multi-well plates and allowed to adhere overnight.

  • Radiotracer Incubation: The cell monolayers are incubated with a known concentration of the radiolabeled FAPI tracer (e.g., 68Ga-FAPI-46, 68Ga-FAPI-21, or 68Ga-FAPI-74) at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Determination of Total Cell-Associated Radioactivity: At each time point, the radioactive medium is removed, and the cells are washed with ice-cold PBS. The cells are then lysed, and the radioactivity in the lysate is measured to determine the total cell-associated radioactivity (surface-bound + internalized).

  • Determination of Internalized Radioactivity: To differentiate between surface-bound and internalized radioactivity, after incubation with the radiotracer, the cell surface-bound fraction is removed by washing with an acidic buffer (e.g., glycine buffer, pH 2.5) before cell lysis. The radioactivity in the lysate then represents the internalized fraction.

  • Data Analysis: The cell uptake is typically expressed as a percentage of the added dose per million cells.

Animal Biodistribution Studies

These studies evaluate the distribution, accumulation, and clearance of radiolabeled FAPI tracers in different organs and the tumor in an animal model.

  • Animal Model: Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HT-1080-FAP). Tumors are allowed to grow to a suitable size.

  • Radiotracer Administration: A known amount of the radiolabeled FAPI tracer is injected intravenously into the tumor-bearing mice.

  • Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), cohorts of mice are euthanized. Blood, tumor, and major organs are collected, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Fibroblast Activation Protein (FAP) Signaling Pathway

FAP is a type II transmembrane serine protease that plays a crucial role in the tumor microenvironment by remodeling the extracellular matrix and promoting tumor growth, invasion, and immunosuppression. The diagram below illustrates some of the key signaling pathways influenced by FAP.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K RAS RAS FAP->RAS TGFb TGF-β Signaling FAP->TGFb Angiogenesis Angiogenesis FAP->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion SMAD SMAD TGFb->SMAD SMAD->Invasion ECM_Remodeling ECM Remodeling SMAD->ECM_Remodeling

Caption: FAP signaling pathways in cancer-associated fibroblasts.

Experimental Workflow for FAPI Tracer Evaluation

The following diagram outlines the typical workflow for the preclinical and clinical evaluation of novel FAPI radiotracers.

FAPI_Evaluation_Workflow Synthesis Radiotracer Synthesis & Radiolabeling InVitro In Vitro Evaluation Synthesis->InVitro BindingAssay Binding Affinity (IC50) InVitro->BindingAssay CellUptake Cellular Uptake & Internalization InVitro->CellUptake InVivo Preclinical In Vivo Evaluation InVitro->InVivo Biodistribution Biodistribution Studies (Animal Models) InVivo->Biodistribution PETImaging Small Animal PET/CT Imaging InVivo->PETImaging Clinical Clinical Evaluation InVivo->Clinical Dosimetry Dosimetry Studies Clinical->Dosimetry Phase1 Phase I/II Clinical Trials (Safety & Efficacy) Clinical->Phase1

Caption: Workflow for FAPI radiotracer development and evaluation.

Concluding Remarks

The development of FAPI radiotracers represents a significant advancement in oncologic imaging and therapy. While this compound, FAPI-21, and FAPI-74 all demonstrate high efficacy in targeting FAP-expressing tumors, their distinct pharmacokinetic profiles necessitate careful consideration for specific clinical applications. This compound currently appears to offer the most balanced profile for theranostic use. FAPI-21's high retention is a boon for therapy but requires careful management of off-target effects. FAPI-74's compatibility with 18F labeling is a major logistical advantage. Further head-to-head clinical trials are warranted to definitively establish the optimal FAPI tracer for various cancer types and clinical scenarios.

References

A Head-to-Head Comparison: FAPi-46 vs. FAP-2286 in Biodistribution and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of Fibroblast Activation Protein (FAP) has emerged as a promising strategy in oncology. Two key players in this field, FAPi-46 and FAP-2286, are under intense investigation as radiolabeled agents for both imaging and therapy. This guide provides a comprehensive comparison of their biodistribution and efficacy, supported by preclinical data, to aid in the informed selection and development of FAP-targeting radiopharmaceuticals.

FAP is a membrane-bound protease with limited expression in normal adult tissues but is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers. This differential expression makes it an attractive target for delivering diagnostic and therapeutic payloads directly to the tumor site. This compound, a quinoline-based small molecule, and FAP-2286, a peptide macrocycle, represent two distinct chemical approaches to targeting FAP.[1][2]

Biochemical and Cellular Properties

A comparative analysis of the biochemical and cellular properties of this compound and FAP-2286 reveals nuances in their interaction with the FAP protein. While both exhibit potent affinity, this compound demonstrates a slightly tighter binding in some assays.

ParameterThis compoundFAP-2286Reference
Equilibrium Dissociation Constant (Kd) (nM) 0.041.1[1][2]
IC50 (FAP Protease Activity) (nM) 1.23.2[1]
IC50 (Competitor Binding to FAP-expressing cells) (nM) 1.32.7

Biodistribution and Tumor Uptake

The biodistribution profile of a radiopharmaceutical is critical to its diagnostic accuracy and therapeutic window. Studies comparing Ga-68 labeled this compound and FAP-2286 for PET imaging show comparable initial tumor uptake. However, when labeled with the therapeutic radionuclide Lutetium-177, significant differences in tumor retention become apparent.

PET Imaging with Gallium-68
Timepoint68Ga-FAPi-46 (%ID/g)68Ga-FAP-2286 (%ID/g)Reference
1 hour post-injection 10.110.6
3 hours post-injection 9.210.8
SPECT Imaging and Tumor Retention with Lutetium-177

Preclinical SPECT imaging data highlights a key differentiator between the two agents: tumor retention. 177Lu-FAP-2286 demonstrates significantly prolonged retention in tumors compared to 177Lu-FAPi-46. This extended retention is crucial for delivering a higher radiation dose to the tumor, potentially leading to enhanced therapeutic efficacy. In contrast, 177Lu-FAPi-46 shows a more rapid washout from the tumor. This prolonged retention of FAP-2286 is attributed to its internalization and seclusion in endosomes within the cells.

Timepoint177Lu-FAPi-46 (%ID/g)177Lu-FAP-2286 (%ID/g)P-valueReference
24 hours post-injection 3.815.8P=0.001
72 hours post-injection 1.616.4P=0.002

While both agents show renal clearance, some studies indicate a slightly higher physiological uptake of 68Ga-FAP-2286 in the liver and kidneys compared to 68Ga-FAPi-46.

Therapeutic Efficacy

The superior tumor retention of 177Lu-FAP-2286 translates into a more potent and sustained antitumor effect in preclinical models.

In a head-to-head study using a HEK-FAP xenograft mouse model, 177Lu-FAP-2286 demonstrated significantly greater tumor growth inhibition compared to 177Lu-FAPi-46.

Treatment Group (30 MBq)Mean Tumor Volume (Day 9)Mean Tumor Volume (Day 23)Median Survival TimeReference
Vehicle Control 952 mm³1210 mm³-
177Lu-FAPi-46 245 mm³1210 mm³27.5 days
177Lu-FAP-2286 107 mm³12 mm³Not Reached (at Day 41)

By day 23, the tumors in the 177Lu-FAPi-46 treated group had resumed growth, whereas the tumors in the 177Lu-FAP-2286 group remained suppressed. This resulted in a significant survival advantage for the animals treated with 177Lu-FAP-2286.

Experimental Protocols

The presented data is based on a series of preclinical experiments. Below are the generalized methodologies employed in these studies.

Biochemical and Cellular Assays
  • Surface Plasmon Resonance: Used to determine the equilibrium dissociation constants (Kd) and assess the binding affinity of this compound and FAP-2286 to human FAP protein.

  • FAP Protease Activity Assay: Measured the ability of the compounds to inhibit the enzymatic activity of human FAP, providing IC50 values.

  • Competitive Binding Assay: Performed on FAP-expressing cells to determine the IC50 values for displacing a radiolabeled ligand, indicating the compounds' potency in a cellular context.

  • Cellular Uptake and Internalization: Alexa Fluor 488-derivatized versions of this compound and FAP-2286 were used to visualize and quantify their binding, internalization, and retention in FAP-expressing cells over time using microscopy.

Animal Studies
  • Xenograft Model: Human Embryonic Kidney (HEK) cells engineered to express FAP (HEK-FAP) were subcutaneously implanted into mice to generate tumors for in vivo studies.

  • Biodistribution Studies: Mice bearing HEK-FAP xenografts were injected with 68Ga- or 177Lu-labeled this compound and FAP-2286. At various time points, tissues and tumors were harvested, weighed, and the radioactivity was measured to determine the percentage of injected dose per gram of tissue (%ID/g).

  • SPECT/PET Imaging: Mice were imaged at different time points post-injection of the radiolabeled compounds to visualize their biodistribution and tumor targeting.

  • Therapeutic Efficacy Study: Tumor-bearing mice were treated with a single dose of 177Lu-FAPi-46, 177Lu-FAP-2286, or a vehicle control. Tumor volumes were measured regularly to assess tumor growth inhibition. Animal survival was also monitored.

Visualizing the Process

To better understand the experimental workflow and the mechanism of action, the following diagrams are provided.

G cluster_biochem Biochemical & Cellular Assays cluster_animal In Vivo Animal Studies SPR Surface Plasmon Resonance (Kd) Enzyme_Assay FAP Protease Activity (IC50) Binding_Assay Competitive Binding Assay (IC50) Internalization Cellular Internalization & Retention Xenograft HEK-FAP Xenograft Model Establishment Biodistribution Biodistribution Studies (%ID/g) Xenograft->Biodistribution Imaging PET/SPECT Imaging Xenograft->Imaging Efficacy Therapeutic Efficacy (Tumor Growth & Survival) Xenograft->Efficacy This compound This compound This compound->SPR This compound->Enzyme_Assay This compound->Binding_Assay This compound->Internalization FAP-2286 FAP-2286 FAP-2286->SPR FAP-2286->Enzyme_Assay FAP-2286->Binding_Assay FAP-2286->Internalization

Caption: Experimental workflow for comparing this compound and FAP-2286.

G cluster_TME Tumor Microenvironment Radiopharmaceutical Radiolabeled FAP Inhibitor (this compound or FAP-2286) FAP Fibroblast Activation Protein (FAP) Radiopharmaceutical->FAP Binding CAF Cancer-Associated Fibroblast (CAF) Tumor_Cell Tumor Cell CAF->Tumor_Cell Supports FAP->CAF Expressed on TME Tumor Microenvironment

Caption: Mechanism of FAP-targeted radiopharmaceuticals.

Conclusion

Both this compound and FAP-2286 are potent FAP-targeting agents with clinical potential. While they exhibit similar initial tumor uptake when labeled with 68Ga for imaging, the key distinction lies in their retention kinetics when labeled with a therapeutic isotope like 177Lu. Preclinical evidence strongly suggests that FAP-2286's prolonged tumor retention leads to superior therapeutic efficacy compared to this compound. This makes 177Lu-FAP-2286 a particularly promising candidate for FAP-targeted radionuclide therapy. The ongoing LuMIERE clinical trial (NCT04939610) will be instrumental in evaluating the clinical translatability of these preclinical findings for FAP-2286. Further clinical studies are necessary to fully elucidate the comparative performance of both agents in human subjects.

References

FAPi-46 PET/CT: A Strong Correlation Between Tracer Uptake and Fibroblast Activation Protein Expression in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A growing body of evidence demonstrates a significant positive correlation between the uptake of the radiotracer Gallium-68 (⁶⁸Ga)-FAPi-46, as measured by positron emission tomography/computed tomography (PET/CT), and the histological expression of Fibroblast Activation Protein (FAP) in various solid tumors. This strong correlation positions FAPi-46 PET/CT as a promising non-invasive biomarker for identifying patients who may benefit from FAP-targeted therapies.

Recent prospective studies have consistently shown that higher standardized uptake values (SUV) of ⁶⁸Ga-FAPi-46 in tumors correspond to higher levels of FAP expression determined through immunohistochemistry (IHC) on surgically resected tissue samples.[1][2][3][4] This direct relationship has been observed across a wide range of cancers, including but not limited to pancreatic, stomach, colon, breast, and head and neck cancers.[1]

Fibroblast Activation Protein is highly expressed on cancer-associated fibroblasts (CAFs), which are a key component of the tumor microenvironment and play a crucial role in tumor growth, metastasis, and treatment resistance. By targeting FAP, ⁶⁸Ga-FAPi-46 allows for the visualization and quantification of this critical stromal component.

Quantitative Correlation between ⁶⁸Ga-FAPi-46 Uptake and FAP Expression

Multiple studies have quantified the relationship between ⁶⁸Ga-FAPi-46 PET signal and FAP IHC scores. A strong positive correlation has been consistently reported, with Spearman correlation coefficients (r) ranging from 0.48 to 0.93.

One prospective exploratory trial involving 15 patients with various solid cancers found a strong correlation between FAP immunohistochemistry scores and both ⁶⁸Ga-FAPi-46 SUVmax (r=0.781) and SUVmean (r=0.783). In this study, the mean SUVmax in cancerous tissue was significantly higher than in adjacent non-cancerous tissue (7.7 vs. 1.6), which corresponded to higher FAP IHC scores in the tumors (2.8 vs. 0.9).

Another study focusing on glioblastoma demonstrated a significant correlation between immunohistochemical FAP expression and both SUVmean and SUVpeak from ⁶⁸Ga-FAPi-46 PET scans. Similarly, a study on renal tumors reported a very strong correlation between FAP PET signal and FAP expression by immunohistochemistry (SUVmax; r = 0.93).

The following table summarizes key quantitative findings from studies correlating ⁶⁸Ga-FAPi-46 PET uptake with histological FAP expression:

Cancer Type(s)Number of PatientsCorrelation MetricCorrelation Coefficient (r)Key Findings
Various Solid Cancers15SUVmax vs. FAP IHC score0.781Strong positive correlation. Higher uptake in tumors vs. normal tissue.
Various Solid Cancers15SUVmean vs. FAP IHC score0.783Strong positive correlation.
Glioblastoma15SUVmean vs. FAP IHC scoreSignificantIndicates clinical tracer uptake represents FAP expression.
Glioblastoma15SUVpeak vs. FAP IHC scoreSignificantReinforces the link between imaging and histology.
Renal Tumors6SUVmax vs. FAP IHC score0.93Very strong positive correlation.
Various Cancers144PET vs. FAP IHC (PPV)90% (per-patient)High positive predictive value for detecting FAP-positive tumors.

Comparison with ¹⁸F-FDG PET/CT

Several studies have compared the performance of ⁶⁸Ga-FAPi-46 PET/CT with the current standard-of-care, ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) PET/CT. In many cancer types, ⁶⁸Ga-FAPi-46 has demonstrated superior tumor detection and higher tumor-to-background ratios.

A meta-analysis comparing the two tracers found that ⁶⁸Ga-FAPi-46 had a higher sensitivity (0.96 vs. 0.73) and specificity (0.92 vs. 0.83) for cancer diagnosis. In cholangiocarcinoma, ⁶⁸Ga-FAPi-46 PET/CT showed significantly higher SUVmax in primary tumors and distant metastases compared to ¹⁸F-FDG PET/CT. Similarly, in cervical cancer, ⁶⁸Ga-FAPi-46 PET/CT demonstrated a higher tumor-to-background ratio in both primary tumors and lymph node metastases.

The following table provides a comparative overview of ⁶⁸Ga-FAPi-46 and ¹⁸F-FDG PET/CT performance from selected studies:

Cancer TypeMetric⁶⁸Ga-FAPi-46¹⁸F-FDGp-value
CholangiocarcinomaPrimary Tumor SUVmax (median)14.55.20.043
CholangiocarcinomaDistant Metastases SUVmax (median)9.55.30.046
Cervical CancerPrimary Tumor TBRmax (liver, median)32.025.15N/A
Cervical CancerNodal Metastasis TBRmax (liver, median)14.551.39N/A

Experimental Protocols

The methodologies employed in the cited studies share a common framework for patient selection, imaging, and histological analysis.

Patient Selection
  • Patients were typically diagnosed with various solid malignancies and were candidates for surgical resection of their primary tumor and/or metastases.

  • Inclusion criteria often specified the cancer types being investigated.

  • Exclusion criteria included prior external beam radiotherapy to the target lesion and recent systemic cancer therapy.

⁶⁸Ga-FAPi-46 PET/CT Imaging
  • Patients received an intravenous injection of ⁶⁸Ga-FAPi-46, with a mean injected activity of approximately 184 ± 3 MBq.

  • PET/CT imaging was typically performed 20-90 minutes after the injection. Some studies used a mean uptake time of around 63 ± 10 minutes.

  • Whole-body PET scans were acquired from the vertex to mid-thigh.

  • Unenhanced CT was used for attenuation correction and anatomical localization.

Histological Analysis
  • Surgical resection of the tumor was performed following the PET/CT scan, with a mean interval of around 16 days in one study.

  • Immunohistochemistry (IHC) was performed on the resected tumor and, in some cases, adjacent non-cancerous tissue.

  • A primary antibody against FAP (e.g., rabbit monoclonal anti-FAPα) was used.

  • FAP expression was often evaluated using a semi-quantitative visual scoring system (e.g., 0 for negative, 1 for weak, 2 for moderate, and 3 for strong staining).

Visualizing the Workflow and Underlying Biology

The following diagrams illustrate the experimental workflow for correlating this compound uptake with histology and the biological principle of this compound targeting in the tumor microenvironment.

G cluster_0 Clinical and Imaging Workflow cluster_1 Data Analysis and Correlation Patient Patient with Solid Tumor Scheduled for Surgery Consent Informed Consent Patient->Consent Enrollment FAPi_PET ⁶⁸Ga-FAPi-46 PET/CT Scan Consent->FAPi_PET Surgery Surgical Resection of Tumor FAPi_PET->Surgery Image_Analysis PET Image Analysis (SUVmax, SUVmean) FAPi_PET->Image_Analysis FollowUp Follow-up Surgery->FollowUp Histo_Analysis Histopathological Analysis (FAP IHC Score) Surgery->Histo_Analysis Correlation Statistical Correlation Image_Analysis->Correlation Histo_Analysis->Correlation

Caption: Experimental workflow for correlating ⁶⁸Ga-FAPi-46 PET uptake with histological findings.

G cluster_TME Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) FAP Fibroblast Activation Protein (FAP) CAF->FAP Expresses TumorCell Tumor Cell PET_Signal PET Signal (Quantified as SUV) FAP->PET_Signal Generates FAPi46 ⁶⁸Ga-FAPi-46 FAPi46->FAP Binds to

Caption: Mechanism of ⁶⁸Ga-FAPi-46 targeting FAP on CAFs in the tumor microenvironment.

References

Cross-Validation of FAPi-46 Imaging: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of [⁶⁸Ga]Ga-FAPI-46 PET/CT Against Standard Diagnostic Modalities

The emergence of Fibroblast Activation Protein inhibitor (FAPI) based positron emission tomography (PET) imaging represents a significant advancement in oncology. Specifically, the radiotracer [⁶⁸Ga]Ga-FAPI-46, which targets Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs), has demonstrated potential as a pan-cancer imaging agent.[1][2] This guide provides a comprehensive cross-validation of [⁶⁸Ga]Ga-FAPI-46 PET/CT with established diagnostic methods, primarily [¹⁸F]FDG PET/CT and histopathological analysis, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Targeting the Tumor Stroma

Unlike [¹⁸F]FDG, which measures the metabolic activity of tumor cells, FAPI tracers target the tumor microenvironment. FAP is a type II transmembrane serine protease overexpressed by CAFs in the stroma of most epithelial cancers.[2][3] These fibroblasts play a critical role in tumor growth, invasion, and migration.[3] This fundamental difference in biological targets underpins the distinct imaging characteristics of FAPI-46 PET.

FAPI_Mechanism Figure 1: Mechanism of this compound Tracer Uptake cluster_TME Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) FAP FAP (Fibroblast Activation Protein) TumorCell Tumor Cell PET_Scanner PET Scanner (Signal Detection) FAP->PET_Scanner γ-ray Emission from ⁶⁸Ga FAPi46 [⁶⁸Ga]Ga-FAPI-46 Radiotracer FAPi46->FAP High-Affinity Binding Validation_Workflow Figure 2: Experimental Workflow for Histopathological Validation cluster_patient Patient Journey cluster_analysis Data Analysis & Correlation P_Recruit Patient Recruitment (Suspected/Proven Malignancy) FAPI_Scan [⁶⁸Ga]Ga-FAPI-46 PET/CT Scan P_Recruit->FAPI_Scan Informed Consent FDG_Scan [¹⁸F]FDG PET/CT Scan (Comparative Arm) P_Recruit->FDG_Scan Informed Consent Biopsy Biopsy or Surgical Resection (within 8 weeks of PET) FAPI_Scan->Biopsy PET_Analysis PET Image Analysis (Blinded Readers) - Lesion Detection - SUVmax, TBR Calculation FAPI_Scan->PET_Analysis Imaging Data Histo_Analysis Histopathological Analysis - FAP Immunohistochemistry (IHC) - Staining Score (0-3) Biopsy->Histo_Analysis Tissue Sample Correlation Statistical Correlation (e.g., Spearman r) - SUVmax vs. IHC Score - PPV, Sensitivity Calculation PET_Analysis->Correlation Histo_Analysis->Correlation Logic_Comparison Figure 3: Biological Basis of Tracer Uptake cluster_fapi [⁶⁸Ga]Ga-FAPI-46 cluster_fdg [¹⁸F]FDG FAP_Target Target: FAP on CAFs FAP_Mechanism Mechanism: Stromal Activity & Remodeling FDG_Target Target: GLUT1 on Tumor Cells FAP_Target->FDG_Target Complementary Information FAP_Strength Strength: High TBR, Low Background, Desmoplastic Tumors FAP_Weakness Limitation: Uptake in Wound Healing, Fibrosis, Arthritis FDG_Mechanism Mechanism: Glucose Metabolism (Warburg Effect) FDG_Strength Strength: Well-established, High-grade/Metabolically Active Tumors FDG_Weakness Limitation: High Brain/Liver Uptake, Inflammatory Uptake

References

A Comparative Analysis of FAPi-46 Retention Across Diverse Tumor Microenvironments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Fibroblast Activation Protein inhibitor (FAPI)-46 retention in various solid tumors, offering valuable insights for researchers, scientists, and drug development professionals. By objectively comparing its performance with other imaging agents and presenting supporting experimental data, this document serves as a critical resource for advancing cancer diagnostics and theranostics.

Fibroblast Activation Protein (FAP) is highly expressed on cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment in a wide array of cancers. This has positioned FAP as a promising target for diagnostic imaging and targeted radionuclide therapy. FAPi-46, a quinoline-based FAP inhibitor, has demonstrated high tumor uptake and favorable biodistribution, making it a leading radiotracer for PET/CT imaging.[1][2][3] This guide delves into the quantitative retention of 68Ga-FAPI-46 across different tumor types, details the experimental protocols for its use, and explores the signaling pathways governing FAP expression.

Quantitative Comparison of 68Ga-FAPI-46 Retention

The retention of 68Ga-FAPI-46, as measured by the maximum standardized uptake value (SUVmax), varies across different tumor entities. The following table summarizes the SUVmax values from a retrospective analysis of 80 patients with 28 different types of cancer, providing a comparative overview of this compound uptake.[4]

Tumor CategoryAverage SUVmax (>12)
High Uptake Sarcoma, Esophageal, Breast, Cholangiocarcinoma, Lung Cancer
Tumor CategoryAverage SUVmax (6-12)
Intermediate Uptake Hepatocellular, Colorectal, Head & Neck, Ovarian, Pancreatic, Prostate Cancer
Tumor CategoryAverage SUVmax (<6)
Low Uptake Pheochromocytoma, Renal Cell, Differentiated Thyroid, Adenoid Cystic, Gastric Cancer

Data sourced from a study on 68Ga-FAPI-04, a closely related tracer with comparable biodistribution to this compound.[4]

In a separate study focusing on specific cancer types, the mean SUVmax in a cohort of 15 patients with colorectal, head and neck, pancreas, breast, stomach, esophagus, and uterus cancer was 7.7 in cancerous tissue, significantly higher than the mean SUVmax of 1.6 in adjacent non-cancerous tissue. Furthermore, a study on cholangiocarcinoma showed a median SUVmax of 14.5 for primary lesions with 68Ga-FAPI-46, compared to 5.2 with 18F-FDG.

Biodistribution in Normal Organs

Understanding the biodistribution of 68Ga-FAPI-46 in normal organs is crucial for assessing its safety and imaging contrast. A study involving six cancer patients who underwent serial PET/CT scans revealed the following biodistribution pattern.

OrganAverage SUVmax at 10 minAverage SUVmax at ~3.3 h
Liver7.45.0
Kidneys4.93.2
Spleen2.82.1
Heart Wall2.51.8
Bone Marrow1.71.3
Blood Pool2.51.5
Muscle1.41.0

The highest uptake in normal organs was observed in the liver, which still demonstrated a 32% decrease in SUVmax over approximately 3 hours.The tracer is primarily cleared through the kidneys, leading to high signals in the urinary bladder.

Experimental Protocols

The following section outlines a typical experimental workflow for 68Ga-FAPI-46 PET/CT imaging in a clinical research setting.

Patient Preparation and Radiotracer Administration
  • Patient Selection: Patients are recruited based on a histopathologically confirmed diagnosis of a solid tumor.

  • Informed Consent: All participants provide written informed consent before any study-related procedures.

  • Radiotracer Injection: Patients receive an intravenous injection of 122–312 MBq of 68Ga-FAPI-46. No special patient preparation, such as fasting, is required.

PET/CT Image Acquisition
  • Uptake Time: Imaging is typically performed 1 hour after the injection of the radiotracer. Scans can be initiated as early as 10 minutes post-injection and up to 3 hours, with acceptable image quality.

  • Scanning Protocol: Patients undergo a whole-body PET/CT scan from the vertex to the mid-thigh.

  • CT for Attenuation Correction: An unenhanced low-dose CT scan (e.g., 120 kV, 80 mAs) is performed for attenuation correction and anatomical localization.

  • PET Emission Scan: The PET scan is acquired with an emission time of 2–4 minutes per bed position.

Image Analysis
  • Image Reconstruction: PET images are reconstructed using standard algorithms.

  • Quantification: Tumor uptake is quantified by measuring the maximum and mean standardized uptake values (SUVmax and SUVmean) within regions of interest drawn around the tumor lesions.

Below is a graphical representation of the experimental workflow.

Experimental_Workflow Experimental Workflow for 68Ga-FAPI-46 PET/CT cluster_pre_imaging Pre-Imaging cluster_imaging Imaging Procedure cluster_post_imaging Post-Imaging Analysis Patient_Selection Patient Selection (Histologically Confirmed Solid Tumor) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Radiotracer_Injection Intravenous Injection of 68Ga-FAPI-46 (122-312 MBq) Informed_Consent->Radiotracer_Injection Uptake_Period Uptake Period (Typically 60 minutes) Radiotracer_Injection->Uptake_Period PET_CT_Scan Whole-Body PET/CT Scan (Vertex to Mid-Thigh) Uptake_Period->PET_CT_Scan Image_Reconstruction Image Reconstruction PET_CT_Scan->Image_Reconstruction Quantitative_Analysis Quantitative Analysis (SUVmax, SUVmean) Image_Reconstruction->Quantitative_Analysis

Experimental Workflow for 68Ga-FAPI-46 PET/CT

Signaling Pathways Regulating FAP Expression

The expression of FAP in cancer-associated fibroblasts is not constitutive but is regulated by complex signaling pathways within the tumor microenvironment. A key player in this regulation is the Transforming Growth Factor-beta (TGF-β) signaling pathway.

TGF-β, secreted by cancer cells, can induce the differentiation of normal fibroblasts into CAFs. This process involves the canonical SMAD signaling pathway. Upon binding of TGF-β to its receptor, SMAD2 and SMAD3 are phosphorylated, leading to the upregulation of FAP expression.

Another important pathway involves the interaction of FAP with urokinase-type plasminogen activator receptor (uPAR), which can lead to the activation of STAT3. This FAP-STAT3-CCL2 signaling axis in CAFs can promote an inflammatory tumor microenvironment.

The following diagram illustrates the key signaling pathways influencing FAP expression in CAFs.

FAP_Regulation_Pathway Signaling Pathways Regulating FAP Expression in CAFs cluster_tgf_beta TGF-β Signaling cluster_fap_stat3 FAP-STAT3 Signaling TGF_beta TGF-β (from Cancer Cells) TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Normal_Fibroblast Normal Fibroblast pSMAD2_3 pSMAD2/3 TGF_beta_Receptor->pSMAD2_3 FAP FAP Expression pSMAD2_3->FAP Upregulates uPAR uPAR STAT3 STAT3 uPAR->STAT3 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 CCL2 CCL2 Secretion pSTAT3->CCL2 Inflammatory_TME Inflammatory Tumor Microenvironment CCL2->Inflammatory_TME FAP->uPAR Interacts with CAF Cancer-Associated Fibroblast (CAF) Normal_Fibroblast->CAF Differentiation

Signaling Pathways Regulating FAP Expression

Conclusion

68Ga-FAPI-46 PET/CT demonstrates significant promise as a pan-cancer imaging agent, with high uptake across a wide range of solid tumors and favorable biodistribution. The retention of this compound is closely linked to the expression of FAP on cancer-associated fibroblasts, which is, in turn, regulated by key signaling pathways like TGF-β. This guide provides a foundational understanding of this compound performance and the underlying biological mechanisms, which is essential for its effective application in clinical research and future drug development. Further prospective studies are warranted to continue to define the clinical utility of this compound in different tumor microenvironments.

References

FAPi-46 vs. PSMA PET: A Comparative Guide to Diagnostic Accuracy in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diagnostic accuracy of Fibroblast Activation Protein inhibitor (FAPi)-46 and Prostate-Specific Membrane Antigen (PSMA) Positron Emission Tomography (PET). This analysis is supported by experimental data to inform imaging strategies in oncology research and clinical trials.

The landscape of oncologic imaging is rapidly evolving, with novel radiotracers offering unprecedented insights into tumor biology. Among the most promising are those targeting the tumor microenvironment and specific cell surface proteins. This guide focuses on two such leading radiopharmaceuticals: Gallium-68 ([⁶⁸Ga]) labeled FAPi-46, which targets Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs), and Gallium-68 ([⁶⁸Ga]) or Fluorine-18 ([¹⁸F]) labeled ligands that target Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on prostate cancer cells.

Quantitative Data Summary

The following tables summarize the diagnostic performance of this compound PET and PSMA PET from head-to-head comparative studies, primarily in the context of prostate cancer.

Table 1: Diagnostic Accuracy of [⁶⁸Ga]Ga-FAPI-46 PET/CT vs. [¹⁸F]F-/[⁶⁸Ga]Ga-PSMA PET/CT in High-Risk Prostate Cancer

Parameter[⁶⁸Ga]Ga-FAPI-46 PET/CT[¹⁸F]F-/[⁶⁸Ga]Ga-PSMA PET/CT
Per-Patient Analysis Comparable to PSMAComparable to FAPI
Per-Segment Analysis Comparable to PSMAComparable to FAPI
Mean SUVmax (Entire Prostate) 7.6 (± 5.5)13.1 (± 7.0)

Data from a proof-of-concept study with ten patients with high-risk prostate cancer.[1][2]

Table 2: Detection of Primary Prostate Cancer in PSMA-Negative Cases

Parameter[⁶⁸Ga]Ga-DOTA-FAPI-04 PET/CT[⁶⁸Ga]Ga-PSMA PET/CT
Patient Positivity (Staging Group) 20/27 (74%)14/27 (52%)
FAPI Positivity in PSMA-Negative Cases 54%N/A

Data from a study involving 36 patients with prostate cancer.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized experimental protocols for [⁶⁸Ga]Ga-FAPI-46 and [⁶⁸Ga]Ga-PSMA-11 PET/CT scans based on current clinical trial practices.

[⁶⁸Ga]Ga-FAPI-46 PET/CT Protocol
  • Patient Preparation: No specific patient preparation, such as fasting, is generally required.

  • Radiotracer Administration: An intravenous injection of [⁶⁸Ga]Ga-FAPI-46 is administered. The typical injected activity is weight-based or a standardized dose.

  • Uptake Time: Imaging is typically performed 50-70 minutes after the injection.

  • Imaging Acquisition: A whole-body PET/CT scan is acquired from the skull base to the mid-thigh.

  • Image Analysis: Images are reviewed for areas of abnormal radiotracer uptake, which are then quantified using metrics like the Standardized Uptake Value (SUV).

[⁶⁸Ga]Ga-PSMA-11 PET/CT Protocol
  • Patient Preparation: Patients are typically well-hydrated. No other specific preparation is usually necessary.

  • Radiotracer Administration: An intravenous injection of [⁶⁸Ga]Ga-PSMA-11 is administered. The dosage is often standardized.

  • Uptake Time: Imaging is generally performed 60 minutes (range: 50-100 minutes) post-injection.[4]

  • Imaging Acquisition: A whole-body PET/CT scan is performed, typically from the vertex of the skull to the mid-thigh.

  • Image Analysis: The biodistribution of the tracer is assessed, with particular attention to areas of focal uptake that are not consistent with physiological distribution. SUV measurements are used for quantitative analysis.

Visualizing the Biological Pathways and Experimental Workflow

To better understand the underlying biology and the process of these imaging techniques, the following diagrams have been generated.

FAP_Signaling_Pathway Fibroblast Activation Protein (FAP) Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling FAP FAP PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT MAPK MAPK/ERK Pathway FAP->MAPK JAK_STAT JAK/STAT Pathway FAP->JAK_STAT Angiogenesis Angiogenesis FAP->Angiogenesis Metastasis Invasion & Metastasis FAP->Metastasis TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast PDGF PDGF PDGF->Fibroblast IL6 IL-6 IL6->Fibroblast Tumor_Growth Tumor Growth & Proliferation PI3K_AKT->Tumor_Growth MAPK->Tumor_Growth JAK_STAT->Tumor_Growth CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF Activation CAF->FAP Expresses

FAP Signaling in Cancer-Associated Fibroblasts.

PSMA_Signaling_Pathway Prostate-Specific Membrane Antigen (PSMA) Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PSMA PSMA Integrin Integrin β1 PSMA->Integrin associates with Cell_Migration Cell Migration PSMA->Cell_Migration FAK FAK Integrin->FAK PI3K PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MAPK MAPK MAPK->Cell_Survival FAK->PI3K FAK->MAPK

PSMA Signaling in Prostate Cancer Cells.

Diagnostic_Workflow Comparative Diagnostic Imaging Workflow Patient Patient with Suspected Malignancy Randomization Randomization Patient->Randomization FAPi_PET [⁶⁸Ga]Ga-FAPI-46 PET/CT Randomization->FAPi_PET Arm A PSMA_PET [⁶⁸Ga]Ga-PSMA-11 PET/CT Randomization->PSMA_PET Arm B Image_Acquisition1 Image Acquisition FAPi_PET->Image_Acquisition1 Image_Acquisition2 Image Acquisition PSMA_PET->Image_Acquisition2 Image_Analysis Image Analysis (Blinded Readers) Image_Acquisition1->Image_Analysis Image_Acquisition2->Image_Analysis Data_Comparison Comparison of Diagnostic Accuracy Image_Analysis->Data_Comparison Conclusion Conclusion on Relative Performance Data_Comparison->Conclusion

Workflow for a Comparative Diagnostic Study.

Discussion and Future Directions

The available data suggests that while PSMA PET is a highly sensitive and specific tool for imaging prostate cancer, this compound PET holds promise as a complementary imaging agent, particularly in PSMA-negative or low-expressing tumors.[5] The expression of FAP on cancer-associated fibroblasts across a wide range of solid tumors makes this compound a versatile radiotracer with broad applicability in oncology.

A proof-of-concept study in high-risk prostate cancer indicated that [⁶⁸Ga]Ga-FAPI-46 and PSMA PET had comparable diagnostic accuracy on a per-patient and per-segment basis, although PSMA PET showed higher tracer uptake in the prostate. This suggests that in the context of primary prostate cancer staging, PSMA PET may remain the preferred modality where available. However, the ability of FAPi PET to detect lesions in patients with low PSMA expression highlights its potential to address a key limitation of PSMA-targeted imaging and therapy.

Further large-scale, prospective, head-to-head comparison studies are warranted across various cancer types to fully elucidate the relative diagnostic and prognostic value of this compound and PSMA PET. Such studies will be instrumental in defining the optimal clinical scenarios for each tracer and in guiding the development of novel targeted therapies. The ongoing clinical trials for both this compound and PSMA PET will undoubtedly provide more definitive evidence in the near future.

References

In Vivo Comparison of Monomeric vs. Dimeric FAPI Tracers Based on FAPi-46: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of monomeric versus dimeric Fibroblast Activation Protein Inhibitor (FAPI) tracers derived from FAPi-46. The information is supported by experimental data from recent preclinical and clinical studies.

Fibroblast Activation Protein (FAP) has emerged as a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various tumors. FAP inhibitors (FAPIs), such as this compound, have been developed and radiolabeled for PET imaging. To enhance their therapeutic efficacy and tumor retention, dimeric forms of these tracers have been synthesized. This guide focuses on the head-to-head comparison of monomeric this compound with its dimeric counterparts.

Performance Data Summary

The following tables summarize the key quantitative data from comparative studies of monomeric and dimeric FAPI tracers based on this compound.

Table 1: In Vitro Binding Affinity (IC50)
TracerDimer NameIC50 (nM)Cell LineReference
This compound (monomer)-0.247 ± 0.017HEK-293.hFAP[1][2]
This compound-F1D (dimer)This compound-F1D0.1578 ± 0.0145HEK-293.hFAP[2]
DOTA-2P(FAPI)₂ (dimer)DOTA-2P(FAPI)₂3.68 ± 1.82CAFs[3]
This compound (monomer)-2.06 ± 1.84CAFs[3]

Lower IC50 values indicate higher binding affinity.

Table 2: In Vivo Tumor Uptake in Preclinical Models
TracerDimer NameTumor ModelUptake (%ID/g at 1h p.i.)Fold Increase (Dimer vs. Monomer)Reference
⁶⁸Ga-FAPI-46-HCC-PDX4.03 ± 0.69-
⁶⁸Ga-DOTA-2P(FAPI)₂DOTA-2P(FAPI)₂HCC-PDX8.45 ± 2.19~2.1
¹⁷⁷Lu-FAPI-46-HT-1080.hFAP~15-
¹⁷⁷Lu-FAPI-46-F1DThis compound-F1DHT-1080.hFAP~25~1.7

%ID/g: Percentage of injected dose per gram of tissue.

Table 3: Clinical Tumor Uptake in Cancer Patients (SUVmax)
TracerDimer NameCancer TypesSUVmax (1h p.i.)Fold Increase (Dimer vs. Monomer)Reference
⁶⁸Ga-FAPI-46-Various1.7 - 24.0-
⁶⁸Ga-DOTA-2P(FAPI)₂DOTA-2P(FAPI)₂Various8.1 - 39.0~1.6 - 2.3 (lesion-dependent)

SUVmax: Maximum standardized uptake value.

Key Findings

Dimerization of this compound generally leads to:

  • Improved Tumor Uptake and Retention : Dimeric FAPI tracers consistently demonstrate higher accumulation in tumors in both preclinical and clinical settings. This is attributed to the multivalency effect, where the presence of two binding motifs increases the local concentration of the tracer in the vicinity of FAP-expressing cells.

  • Comparable or Enhanced Binding Affinity : In vitro studies show that dimeric FAPIs maintain a high binding affinity, in some cases even showing a slight improvement over the monomeric form.

  • Favorable Pharmacokinetics for Theranostics : The enhanced tumor retention of dimeric FAPIs makes them promising candidates for targeted radionuclide therapy, as a longer residence time in the tumor can deliver a higher radiation dose to cancer cells.

Experimental Methodologies

Below are the detailed protocols for the key experiments cited in the comparison.

In Vitro Competitive Binding Assay
  • Cell Culture : Human FAP-expressing cells (e.g., HEK-293.hFAP or cancer-associated fibroblasts) are cultured under standard conditions.

  • Tracer Incubation : Cells are incubated with a fixed concentration of the radiolabeled monomeric FAPI tracer (e.g., ¹⁷⁷Lu-FAPI-46 or ⁶⁸Ga-FAPI-46).

  • Competitive Inhibition : Increasing concentrations of the unlabeled monomeric or dimeric FAPI compounds are added to compete for binding to the FAP receptors.

  • Analysis : After incubation, the cells are washed, and the cell-bound radioactivity is measured. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiotracer, is calculated.

Animal Studies and Biodistribution
  • Tumor Model : Immunodeficient mice are subcutaneously inoculated with FAP-expressing human cancer cells (e.g., HT-1080.hFAP or patient-derived xenografts).

  • Radiotracer Injection : Once tumors reach a suitable size, the radiolabeled monomeric or dimeric FAPI tracer is injected intravenously into the mice.

  • PET/CT or SPECT/CT Imaging : At various time points post-injection (e.g., 1, 4, 24 hours), the animals are imaged using PET/CT or SPECT/CT to visualize the biodistribution of the tracer.

  • Ex Vivo Biodistribution : After the final imaging session, the mice are euthanized, and major organs and tumors are collected, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the preclinical comparison of monomeric and dimeric FAPI tracers.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Comparison & Conclusion a Cell Culture (FAP-expressing cells) b Competitive Binding Assay (Determine IC50) a->b g Compare Tumor Uptake, Retention, and Biodistribution b->g c Tumor Xenograft Model (Mice) d Radiotracer Injection (Monomer vs. Dimer) c->d e PET/CT or SPECT/CT Imaging d->e f Ex Vivo Biodistribution (Organ Uptake) e->f f->g h Evaluate Therapeutic Potential g->h

Caption: Preclinical workflow for comparing monomeric and dimeric FAPI tracers.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for FAPi-46

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and proper disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. FAPi-46, a quinoline-based fibroblast activation protein inhibitor, requires careful management throughout its lifecycle in the laboratory, from handling to disposal. Although some safety data sheets (SDS) may classify this compound as a non-hazardous substance, its quinoline base warrants a cautious approach, treating it as a potentially hazardous chemical waste to minimize risks.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Quantitative Data Summary

The following table summarizes key chemical and storage information for this compound.

PropertyValue
Chemical Formula C₄₁H₅₇F₂N₁₁O₉
Molecular Weight 885.96 g/mol
CAS Number 2374782-04-2
Appearance Solid powder
Storage (Powder) 2 years at -20°C
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C
Shipping Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping and customs.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical. All waste generated, including the pure substance, contaminated materials, and solutions, should be managed as hazardous chemical waste.

1. Waste Characterization:

  • All waste containing this compound must be classified as hazardous chemical waste. This includes unreacted material, solutions, and any contaminated items such as pipette tips, gloves, and wipes.[2]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2]

  • Keep it separate from non-hazardous and other types of chemical waste to prevent unintended reactions.[2] It is crucial to segregate acids and bases, and to keep acids apart from cyanides or sulfides.

3. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Ensure the cap is in good condition, with no cracks or signs of deterioration.

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Containers should be inspected weekly for any signs of leakage.

5. Disposal of Different Forms of Waste:

  • Solid Waste: Collect pure this compound powder and contaminated solid materials (e.g., weighing paper, gloves) in a labeled, sealable hazardous waste container. Avoid generating dust during transfer.

  • Liquid Waste: For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Empty Containers: Original this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol, acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be managed as non-hazardous solid waste, and the label should be defaced.

6. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.

  • Provide the disposal contractor with all available safety information regarding the waste.

Disposal Workflow Diagram

FAPi46_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal cluster_rinsing Container Decontamination A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Characterize all this compound material as Hazardous Waste B->C D Segregate this compound Waste from other waste streams C->D E Select Leak-Proof, Chemically Compatible Container D->E F Label Container: 'Hazardous Waste - this compound' E->F G Solid Waste (Powder, Contaminated Items) F->G For Solids H Liquid Waste (Solutions) F->H For Liquids I Empty Containers F->I For Containers J Store in Satellite Accumulation Area G->J H->J I1 Triple-Rinse with Appropriate Solvent I->I1 K Arrange for Professional Hazardous Waste Collection J->K I2 Collect Rinsate as Hazardous Liquid Waste I1->I2 I3 Deface Label & Dispose Container as Non-Hazardous I1->I3 I2->H Add to Liquid Waste

Caption: Step-by-step workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for FAPi-46

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, operational, and disposal information for handling FAPi-46, a quinoline-based fibroblast activation protein (FAP)-targeted tracer.[1] For researchers, scientists, and drug development professionals, it is crucial to distinguish between handling the non-radioactive ("cold") this compound precursor and the radiolabeled ("hot") compound (e.g., [68Ga]Ga-FAPI-46), as the safety requirements differ significantly. This document outlines procedures for both scenarios to ensure laboratory safety and experimental integrity.

Handling Non-Radioactive ("Cold") this compound

The this compound precursor is a chemical compound used for subsequent radiolabeling. While Safety Data Sheets (SDS) indicate it is not classified as a hazardous substance, standard laboratory precautions are mandatory to minimize exposure and ensure safety.[2][3]

1.1 Hazard Identification & Storage

  • Primary Hazards : Avoid inhalation, and contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2]

  • Health Effects : The most important known symptoms and effects are described in the labelling (see section 2.2). Chronic health effects are unknown.

  • Storage : Proper storage is critical for chemical stability.

Compound Storage Condition Duration
This compound Powder-20°C>2 years
This compound in Solvent-80°C6 months
-20°C1 month

Table compiled from information in MedChemExpress and DC Chemicals datasheets.

1.2 Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent accidental contact.

PPE Category Item Specification Rationale
Eye Protection Safety GogglesChemical splash goggles.Protects eyes from accidental splashes of solutions or contact with the powder.
Hand Protection Chemical-Resistant GlovesNitrile gloves.Prevents skin contact with the compound.
Body Protection Laboratory CoatStandard, clean lab coat.Protects skin and personal clothing from contamination.

1.3 Operational & Disposal Plan

  • Handling :

    • Always handle this compound within a well-ventilated area or a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Avoid creating dust when handling the powdered form.

    • Wash hands thoroughly after handling.

  • First Aid :

    • Eye Contact : Immediately flush eyes with large amounts of water and seek medical attention.

    • Skin Contact : Rinse skin thoroughly with water and remove contaminated clothing.

    • Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support.

    • Ingestion : Wash out the mouth with water. Do not induce vomiting and call a physician.

  • Spill Management :

    • Wear full PPE.

    • For powders, gently sweep or collect with a wet cloth to avoid raising dust.

    • For solutions, absorb with an inert material (e.g., diatomite).

    • Decontaminate the surface with alcohol.

    • Collect all waste in a suitable, sealed container for disposal.

  • Disposal : Dispose of this compound waste and contaminated materials according to local, state, and federal regulations for chemical waste.

Handling Radiolabeled this compound (e.g., [68Ga]Ga-FAPI-46)

When this compound is labeled with a radionuclide like Gallium-68 (68Ga), it becomes a radioactive material. Handling requires adherence to strict radiation safety protocols in addition to standard chemical safety. The primary hazard shifts from chemical toxicity to radiation exposure.

2.1 Hazard Identification (Radiological)

  • Primary Hazards : External radiation exposure from the radionuclide and potential internal exposure from inhalation or ingestion.

  • Radiation Type : Gallium-68 decays via positron emission, which produces high-energy 511 keV gamma photons upon annihilation.

  • Dosimetry : The effective dose from [68Ga]-labeled FAP radiopharmaceuticals is approximately 0.0123 mSv/MBq. The urinary bladder wall and kidneys receive the highest absorbed doses.

2.2 Personal Protective Equipment (PPE)

In addition to standard chemical PPE, radiation protection is paramount.

PPE Category Item Specification Rationale
Eye Protection Safety GogglesStandard chemical splash goggles.Protects eyes from chemical splashes.
Hand Protection Double GlovesTwo pairs of nitrile gloves.Provides chemical protection and minimizes the risk of radioactive contamination of the skin.
Body Protection Laboratory Coat & Leaded ApronStandard lab coat with a lead apron worn over it.Protects skin and clothing from contamination and reduces radiation dose to the torso.
Dosimetry Personal DosimetersWhole-body and ring dosimeters.Monitors and records radiation dose received by the operator.
Shielding Lead/Tungsten ShieldingL-block shields, vial shields, and syringe shields.Minimizes radiation exposure by attenuating gamma photons at the source (ALARA principle).

2.3 Operational Plan (Radiolabeling Workflow)

Handling of [68Ga]Ga-FAPI-46 should occur in a designated hot lab facility with appropriate shielding and monitoring equipment. Many syntheses are now automated to reduce operator exposure.

  • Preparation : Set up all necessary equipment, including the shielded synthesis module, vials, and quality control apparatus, behind leaded glass shielding.

  • Synthesis : The radiolabeling of the this compound precursor with 68Ga is typically performed in an automated module. The process involves eluting a 68Ge/68Ga generator and reacting the 68Ga with the this compound precursor under controlled temperature and pH.

  • Quality Control : Before administration, perform quality control tests on the final product to determine radiochemical purity, pH, and sterility. This is done using small aliquots handled with shielded equipment.

  • Dispensing : Draw the patient dose into a shielded syringe. Accurately measure the activity using a dose calibrator.

  • Transport : Place the shielded syringe in a labeled transport container for delivery to the administration area.

2.4 Disposal Plan (Radioactive Waste)

  • Segregation : All materials that come into contact with [68Ga]Ga-FAPI-46 (vials, syringes, gloves, paper) are considered radioactive waste.

  • Decay-in-Storage : Gallium-68 has a short half-life of 68 minutes. Therefore, waste can be stored in a designated, shielded area.

  • Procedure :

    • Place all radioactive waste in clearly labeled, shielded containers.

    • Store the containers for at least 10 half-lives (approximately 12 hours for 68Ga).

    • After the decay period, monitor the waste with a radiation survey meter to ensure it has returned to background levels.

    • Once confirmed, deface any radiation symbols and dispose of the waste according to institutional guidelines for non-radioactive biohazardous or chemical waste.

Mandatory Visualizations

The following diagrams illustrate key procedural workflows for handling this compound.

G cluster_prep Preparation cluster_synthesis Synthesis (Automated) cluster_qc Quality Control cluster_dispense Dispensing & Disposal prep_ppe Don PPE (Lab Coat, Gloves, Dosimeter) prep_area Prepare Shielded Work Area (L-Block) prep_ppe->prep_area prep_materials Assemble Materials (Precursor, 68Ga Generator, Reagents) prep_area->prep_materials synth_elute Elute 68Ga from Generator prep_materials->synth_elute synth_label Radiolabel this compound Precursor synth_elute->synth_label synth_purify Purify Final Product ([68Ga]Ga-FAPI-46) synth_label->synth_purify qc_sample Draw QC Sample (Shielded) synth_purify->qc_sample qc_test Test Radiochemical Purity (HPLC/TLC) qc_sample->qc_test qc_release Release Product if Specs Met qc_test->qc_release disp_dose Draw Patient Dose in Shielded Syringe qc_release->disp_dose disp_assay Assay Dose in Dose Calibrator disp_dose->disp_assay disp_waste Segregate Radioactive Waste disp_assay->disp_waste disp_decay Store Waste for Decay (>10 half-lives) disp_waste->disp_decay

Caption: Workflow for handling radiolabeled [68Ga]Ga-FAPI-46.

Experimental Protocol: Manual Radiolabeling of this compound with Gallium-68

This protocol provides a generalized methodology for the manual synthesis of [68Ga]Ga-FAPI-46, adapted from procedures described in clinical and research literature. All steps must be performed in a shielded hot cell or behind an appropriate L-block shield.

Objective: To prepare sterile [68Ga]Ga-FAPI-46 for research use.

Materials:

  • This compound precursor vial (typically 10-50 µg)

  • GMP-grade 68Ge/68Ga generator

  • Sodium acetate buffer (e.g., 0.1 M, pH 4.5)

  • Sterile water for injection

  • 0.1 N HCl

  • Sterile reaction vial (10 mL)

  • Heating block set to 95-98°C

  • C18 purification cartridge

  • Sterile ethanol

  • 0.9% sterile sodium chloride for injection

  • Sterile filters (0.22 µm)

  • Shielded vials and syringes

Methodology:

  • Generator Elution : Elute the 68Ge/68Ga generator with 5 mL of 0.1 N HCl to obtain the [68Ga]GaCl3 eluate. Collect in a sterile, shielded vial.

  • Buffering : Add approximately 40-50 µL of this compound precursor solution to a sterile reaction vial. Add sodium acetate buffer to the [68Ga]GaCl3 eluate to adjust the pH to between 4.0 and 5.0.

  • Reaction : Transfer the buffered 68Ga solution to the reaction vial containing the this compound precursor.

  • Incubation : Place the reaction vial in the heating block and incubate at 95-98°C for 8-10 minutes.

  • Purification :

    • After incubation, allow the vial to cool slightly.

    • Pass the reaction mixture through a pre-conditioned C18 cartridge. The [68Ga]Ga-FAPI-46 will be retained on the cartridge, while unreacted 68Ga and impurities pass through to a waste vial.

    • Wash the cartridge with 5-10 mL of sterile water.

  • Elution of Final Product : Elute the purified [68Ga]Ga-FAPI-46 from the C18 cartridge using a small volume (e.g., 0.5 mL) of 50% ethanol/water solution into a sterile final product vial.

  • Final Formulation : Dilute the eluted product with sterile 0.9% sodium chloride to a final volume suitable for injection and to reduce the ethanol concentration to less than 10%.

  • Sterilization : Pass the final solution through a 0.22 µm sterile filter into a final sterile, shielded vial.

  • Quality Control : Perform required quality control tests, including determination of radiochemical purity by radio-HPLC or radio-TLC, pH measurement, and visual inspection for clarity before release.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。